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  • Product: 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol

Core Science & Biosynthesis

Foundational

Chemical structure and SMILES of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol

This technical guide details the structural characteristics, synthetic utility, and application of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol , a specialized spirocyclic building block used in modern drug discovery.[1] [1]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, synthetic utility, and application of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol , a specialized spirocyclic building block used in modern drug discovery.[1]

[1]

Core Identity & Structural Analysis[1]

The compound 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol represents a class of "spiro-ether" scaffolds designed to replace traditional piperidine or cyclohexane rings in bioactive molecules.[1] By incorporating a spiro[3.5] system, medicinal chemists can modulate lipophilicity (LogP) and metabolic stability while increasing the fraction of sp


 hybridized carbons (

), a key metric correlated with clinical success.[1]
Chemical Data Table
PropertySpecification
IUPAC Name 2-(5-oxaspiro[3.5]nonan-8-yl)ethan-1-ol
CAS Number 1508219-31-5
Molecular Formula

Molecular Weight 170.25 g/mol
SMILES OCCC1CCOC2(CCC2)C1
InChI Key BYHNXUXVEPRMKQ-UHFFFAOYSA-N
LogP (Calc) ~1.3 (Moderate Lipophilicity)
TPSA 29.5

Chirality Achiral (Meso-like symmetry at spiro center)
Structural Logic

The molecule consists of a cyclobutane ring spiro-fused to a tetrahydropyran ring.[1]

  • 5-Oxa Position: The oxygen atom is located in the six-membered ring, adjacent to the spiro carbon.[1] This placement creates an ether linkage that is generally more metabolically stable than esters or hemiacetals.[1]

  • 8-yl Substitution: The hydroxyethyl tail is attached at the C8 position (para to the spiro center in the six-membered ring).[1] This vector orientation is critical for projecting pharmacophores into specific binding pockets, often acting as a bioisostere for a 4-substituted piperidine.[1]

Synthetic Pathways[1][2][3][4][5]

The synthesis of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol requires constructing the spiro-ether core followed by chain extension.[1] The most robust route utilizes a Hetero-Diels-Alder strategy to form the six-membered ring directly from a cyclobutanone precursor.[1]

Retrosynthetic Analysis

The target alcohol is derived from the corresponding ester or acid, which traces back to 5-oxaspiro[3.5]nonan-8-one .[1] This ketone is the "divergent intermediate" formed via the cyclization of cyclobutanone with a diene.[1]

Experimental Protocol: The Danishefsky Route

This protocol is favored for its regioselectivity, ensuring the ketone (and subsequent tail) forms exactly at the C8 position.[1]

Phase 1: Construction of the Spiro-Core
  • Reagents: Cyclobutanone, Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene), Zinc Chloride (

    
    ).[1]
    
  • Mechanism: Lewis-acid catalyzed hetero-Diels-Alder cycloaddition.[1]

Step-by-Step:

  • Cycloaddition: To a solution of cyclobutanone (1.0 eq) and Danishefsky’s Diene (1.2 eq) in anhydrous ether, add

    
     (0.1 eq) at 0°C. Stir for 12 hours.
    
  • Hydrolysis: Treat the intermediate silyl enol ether with dilute HCl in THF. This collapses the structure to the enone: spiro[cyclobutane-1,2'-pyran]-4'(3'H)-one .[1]

  • Hydrogenation: Dissolve the enone in ethanol and hydrogenate (

    
    , 1 atm) over 10% Pd/C to reduce the double bond.
    
  • Isolation: Filter catalyst and concentrate to yield 5-oxaspiro[3.5]nonan-8-one .

Phase 2: Horner-Wadsworth-Emmons (HWE) Homologation [1]
  • Objective: Convert the C8 ketone into the two-carbon ethanol chain.

  • Reagents: Triethyl phosphonoacetate, Sodium Hydride (NaH), Lithium Aluminum Hydride (

    
    ).[1]
    

Step-by-Step:

  • Ylide Formation: Suspend NaH (1.2 eq) in dry THF at 0°C. Dropwise add triethyl phosphonoacetate (1.2 eq). Stir until gas evolution ceases.

  • Olefinations: Add 5-oxaspiro[3.5]nonan-8-one (1.0 eq) in THF. Warm to RT and stir for 4 hours. The product is the

    
    -unsaturated ester.[1]
    
  • Saturation: Hydrogenate the unsaturated ester (

    
    , Pd/C) in EtOAc to yield ethyl 2-(5-oxaspiro[3.5]nonan-8-yl)acetate .
    
  • Reduction: Cool a solution of the saturated ester in THF to 0°C. Add

    
     (2.0 eq) carefully. Quench via Fieser workup (Water/NaOH).
    
  • Purification: Flash chromatography (EtOAc/Hexanes) yields the pure 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol .[1]

Synthetic Workflow Diagram

Synthesis Start Cyclobutanone Enone Spiro-Enone Intermediate Start->Enone Hetero-Diels-Alder Diene Danishefsky's Diene (ZnCl2, HCl) Diene->Enone Ketone 5-Oxaspiro[3.5]nonan-8-one (Key Scaffold) Enone->Ketone Hydrogenation UnsatEster Unsaturated Ester Ketone->UnsatEster Olefinations HWE HWE Reaction (Triethyl phosphonoacetate, NaH) HWE->UnsatEster SatEster Saturated Ester (H2, Pd/C) UnsatEster->SatEster Hydrogenation Target 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol SatEster->Target LiAlH4 Reduction

Caption: Figure 1. Convergent synthesis of the target alcohol via Hetero-Diels-Alder construction of the spiro-ether core.[1]

Medicinal Chemistry Applications

Bioisosterism and Fsp3

This scaffold is a high-value bioisostere for 4-substituted piperidines .[1]

  • Lipophilicity Modulation: The ether oxygen lowers LogP compared to an all-carbon spiro[3.5]nonane, improving solubility.[1]

  • Vector Fidelity: The C8-substituent maintains the same spatial vector as the C4-position of a piperidine, allowing the molecule to fit into existing binding pockets (e.g., GPCRs like GPR119).[1]

  • Metabolic Stability: The spiro-ether lacks the oxidative liability of the nitrogen lone pair found in piperidines (N-oxidation) or the benzylic positions of aromatic rings.[1]

Therapeutic Areas

Literature and patent filings link this specific scaffold to:

  • GPR119 Agonists: Used in metabolic disorders (Type 2 Diabetes) to stimulate insulin secretion.[2] The spiro-ether serves as the core linker between the polar headgroup and the lipophilic tail.[1]

  • Kinase Inhibitors: As a rigid spacer that orients hinge-binding motifs.[1]

Analytical Profiling

To validate the synthesis, the following analytical signatures are expected:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.6-3.8 ppm (Multiplet, 2H): 
      
      
      
      (Ring position 6).[1]
    • 
       3.5 ppm (Triplet, 2H): Terminal 
      
      
      
      .[1]
    • 
       1.7-2.2 ppm (Multiplets): Cyclobutane methylene protons (distinctive puckering pattern).
      
    • 
       1.2-1.6 ppm (Multiplets): Cyclohexane ring protons and ethyl linker.[1]
      
  • 13C NMR:

    • Distinct quaternary signal for the Spiro Carbon (C4) around

      
       35-45 ppm.[1]
      
    • Downfield signal for C5 (O-C-Spiro) and C6 (O-CH2) around

      
       60-70 ppm.[1]
      

References

  • BenchChem. (2025).[1][3][2] Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. Retrieved from

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding for spiro-ethers).

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of spiro-synthesis including Danishefsky route).

  • PubChem. (n.d.).[1][4] Compound Summary: 2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-ol.[1][5] National Library of Medicine.[1] Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Product Analysis: 2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-ol. Retrieved from

Sources

Exploratory

Engineering Spirocyclic Scaffolds: Molecular Weight, Formula, and Synthesis of Oxaspiro[3.5]nonane Ethanol Derivatives

An in-depth technical analysis of spirocyclic oxetanes, specifically focusing on the molecular weight, formula, and synthetic methodologies of oxaspiro[3.5]nonane ethanol derivatives. Executive Summary & Rationale In mod...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of spirocyclic oxetanes, specifically focusing on the molecular weight, formula, and synthetic methodologies of oxaspiro[3.5]nonane ethanol derivatives.

Executive Summary & Rationale

In modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures—a paradigm often termed "escaping flatland"—has become a critical strategy for improving clinical success rates. Spirocyclic oxetanes, particularly the oxaspiro[3.5]nonane system, serve as premier bioisosteres for morpholines, piperidines, and gem-dimethyl groups[1].

As a Senior Application Scientist, I frequently utilize oxaspiro[3.5]nonane derivatives to modulate physicochemical properties. The incorporation of an oxetane ring dramatically lowers lipophilicity (LogP), acts as a metabolic shield against CYP450 oxidation, and provides a rigid hydrogen-bond acceptor. When functionalized with an ethanol group (a hydroxyethyl appendage), the resulting oxaspiro[3.5]nonane ethanol derivatives offer an optimal, sterically unhindered primary alcohol. This makes them highly valuable as linker attachment points for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

Structural Chemistry & Physicochemical Profiling

To understand the ethanol derivative, we must first establish the baseline metrics of the core scaffold and its shorter-chain homologue, the methanol derivative.

The base core, 2-oxaspiro[3.5]nonane , consists of a four-membered oxetane ring spiro-fused to a six-membered cyclohexane ring[2]. Appending an ethanol group (-CH₂CH₂OH) to the 7-position of the cyclohexane ring yields 2-oxaspiro[3.5]nonane-7-ethanol .

Molecular Formula and Weight Calculation

For 2-oxaspiro[3.5]nonane-7-ethanol :

  • Base Core (2-oxaspiro[3.5]nonane): C₈H₁₄O

  • Substitution: Replacement of one hydrogen atom (-H) with an ethanol radical (-CH₂CH₂OH, C₂H₅O).

  • Final Molecular Formula: C₁₀H₁₈O₂

Exact Mass & Molecular Weight (MW) Breakdown:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 18 atoms × 1.008 g/mol = 18.144 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Total Molecular Weight: 170.25 g/mol (Exact Mass: 170.1307 Da)

Quantitative Data Summary

The following table summarizes the structural and physical properties of the oxaspiro[3.5]nonane homologous series to aid in comparative scaffold selection.

Compound NameMolecular FormulaMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorsPrimary Utility
2-Oxaspiro[3.5]nonane[2]C₈H₁₄O126.2001Base lipophilic scaffold
2-Oxaspiro[3.5]nonane-7-methanol[3]C₉H₁₆O₂156.2212Short-chain linker / H-bonding
2-Oxaspiro[3.5]nonane-7-ethanol C₁₀H₁₈O₂ 170.25 1 2 Extended linker / PROTACs

Self-Validating Synthetic Methodology

The synthesis of highly strained spiro-oxetanes requires precise control over reaction conditions to prevent ring-opening or elimination side reactions. The most reliable, self-validating protocol for synthesizing 2-oxaspiro[3.5]nonane-7-ethanol relies on the intramolecular 4-exo-tet cyclization of a 1,3-diol.

Step-by-Step Experimental Protocol

Step 1: Reduction to 1,3-Diol

  • Procedure: Dissolve dimethyl 4-(2-(benzyloxy)ethyl)cyclohexane-1,1-dicarboxylate (1.0 eq) in anhydrous THF at 0 °C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) portion-wise. Stir for 4 hours at room temperature.

  • Causality: LiAlH₄ is required to fully reduce both sterically hindered ester groups to primary alcohols, yielding 1,1-bis(hydroxymethyl)-4-(2-(benzyloxy)ethyl)cyclohexane.

  • Validation: TLC (Ethyl Acetate/Hexane 1:1) should show complete consumption of the starting material. LC-MS will confirm the intermediate mass.

Step 2: Desymmetrization via Monotosylation

  • Procedure: To the diol (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add pyridine (2.0 eq) and p-Toluenesulfonyl chloride (TsCl, 1.05 eq). Stir for 12 hours at 0 °C to room temperature.

  • Causality: Strict stoichiometric control and low temperatures ensure mono-tosylation. The tosylate acts as the highly reactive leaving group necessary for the subsequent strained ring closure.

Step 3: Oxetane Ring Formation

  • Procedure: Dissolve the monotosylate in anhydrous THF. Add Potassium tert-butoxide (t-BuOK, 1.5 eq) at 0 °C. Reflux for 8 hours.

  • Causality: t-BuOK is chosen as a bulky, non-nucleophilic base. It selectively deprotonates the remaining free primary alcohol without attacking the tosylate directly, driving the intramolecular 4-exo-tet nucleophilic substitution to form the spiro-oxetane core.

Step 4: Deprotection to Target Ethanol Derivative

  • Procedure: Dissolve the benzyl-protected spirocycle in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 6 hours. Filter through Celite and concentrate in vacuo.

  • Causality: Hydrogenolysis cleanly removes the benzyl ether protecting group, revealing the target primary ethanol appendage without risking acid-catalyzed ring-opening of the sensitive oxetane.

Analytical Quality Control (QC)

To validate the final compound (2-oxaspiro[3.5]nonane-7-ethanol, MW: 170.25), the following spectral benchmarks must be met:

  • LC-MS (ESI+): Target peak at m/z 171.1 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic oxetane methylene protons (-CH₂-O-CH₂-) will appear as distinct, strongly deshielded doublets or multiplets between 4.30 – 4.50 ppm due to ring strain and oxygen proximity.

Synthetic Workflow Visualization

The logical progression of the synthesis, including the critical QC feedback loop, is mapped below.

SynthesisWorkflow SM Starting Material Dimethyl 4-(2-(benzyloxy)ethyl) cyclohexane-1,1-dicarboxylate Red Reduction (LiAlH4) Formation of 1,3-diol SM->Red Step 1 Tos Activation Monotosylation (TsCl, Pyridine) Red->Tos Step 2 Cyc Cyclization Base-mediated Oxetane Formation (t-BuOK) Tos->Cyc Step 3 Deprot Deprotection Hydrogenolysis (Pd/C, H2) Cyc->Deprot Step 4 QC In-Process QC LC-MS & 1H-NMR Validation Deprot->QC Step 5 QC->Deprot Fail: Incomplete Reaction Target Target Compound 2-Oxaspiro[3.5]nonane-7-ethanol MW: 170.25 g/mol QC->Target Pass: Purity > 95%

Figure 1: Step-by-step synthetic workflow for 2-oxaspiro[3.5]nonane-7-ethanol with QC validation.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

Sources

Foundational

An In-depth Technical Guide on the Lipophilicity and LogP Values of Spirocyclic Ether Alcohols

Abstract Spirocyclic ether alcohols represent a promising class of scaffolds in modern medicinal chemistry, offering unique three-dimensional topologies that can lead to improved pharmacological properties.[1][2][3] A cr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic ether alcohols represent a promising class of scaffolds in modern medicinal chemistry, offering unique three-dimensional topologies that can lead to improved pharmacological properties.[1][2][3] A critical physicochemical parameter governing the drug-like properties of these molecules is lipophilicity, quantitatively expressed as the logarithm of the partition coefficient (LogP). This guide provides a comprehensive technical overview of the principles of lipophilicity and its profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. We will delve into the structural nuances of spirocyclic ether alcohols and their influence on LogP, followed by a detailed exploration of both experimental and computational methodologies for the accurate determination of this crucial parameter. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding and practical application of lipophilicity in the context of this important molecular class.

The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, colloquially described as a molecule's "fat-loving" nature, is a fundamental physicochemical property that dictates the ability of a compound to dissolve in non-polar, lipid-like environments.[4] In the realm of drug discovery and development, a molecule's lipophilicity is a key determinant of its pharmacokinetic and pharmacodynamic behavior.[5][] The journey of a drug from administration to its target site involves traversing a series of biological membranes, which are primarily lipid bilayers.[4] Consequently, a drug's ability to efficiently partition into these membranes is paramount for its absorption and distribution throughout the body.[][7]

The octanol-water partition coefficient (P) is the most widely accepted measure of lipophilicity, representing the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[8][9] For convenience, this is typically expressed in its logarithmic form, LogP.

  • LogP > 0 : Indicates a higher affinity for the lipid phase (lipophilic).[9]

  • LogP < 0 : Indicates a higher affinity for the aqueous phase (hydrophilic).[9]

  • LogP = 0 : Indicates equal partitioning between the two phases.[9]

For ionizable molecules, the distribution coefficient (LogD) is a more relevant descriptor as it considers the pH-dependent distribution of all ionic and neutral species.[8][10]

A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is required for membrane permeation and target engagement, excessive lipophilicity can lead to undesirable properties such as poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[5][11] The well-established "Lipinski's Rule of Five" suggests that for a compound to have good oral bioavailability, its LogP should generally not exceed 5.[9][10]

Spirocyclic Ether Alcohols: A Scaffold for Modulating Lipophilicity

Spirocyclic compounds, characterized by two rings sharing a single atom, have gained significant traction in medicinal chemistry due to their inherent three-dimensionality.[1][12] This rigid, non-planar architecture allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity for biological targets.[1] The incorporation of ether and alcohol functionalities into a spirocyclic framework introduces polarity and hydrogen bonding capabilities, further influencing the molecule's physicochemical properties.

The unique structural features of spirocyclic ether alcohols offer several advantages for fine-tuning lipophilicity:

  • Three-Dimensionality: The spirocyclic core disrupts planarity, which can reduce intermolecular stacking and potentially improve solubility compared to flat aromatic systems with similar LogP values.

  • Introduction of Polar Moieties: The ether oxygen and hydroxyl group act as hydrogen bond acceptors and donors, respectively, increasing the hydrophilic character of the molecule.

  • Conformational Rigidity: The constrained nature of the spirocyclic system can limit the exposure of hydrophobic surfaces, thereby modulating the overall lipophilicity.

The strategic placement and orientation of the ether and alcohol groups within the spirocyclic scaffold are critical for achieving the desired balance of lipophilicity and other drug-like properties.

Methodologies for LogP Determination

The accurate determination of LogP is a critical step in the characterization of novel drug candidates. Both experimental and computational methods are employed, each with its own set of advantages and limitations.

Experimental Determination of LogP

Directly measuring the partitioning of a compound between n-octanol and water provides the most reliable LogP values.

The shake-flask method is considered the "gold standard" for LogP determination.[13][14] It involves dissolving the compound in a biphasic system of n-octanol and water, followed by vigorous shaking to allow the compound to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then determined, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), and the LogP is calculated from the ratio of these concentrations.

Protocol: Shake-Flask LogP Determination

  • Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Standard Curve Generation: Prepare a series of standard solutions of the spirocyclic ether alcohol in a suitable solvent and generate a standard curve using a UV-Vis spectrophotometer or HPLC.

  • Partitioning: Accurately weigh a known amount of the compound and dissolve it in one of the pre-saturated solvents. Add a known volume of the other pre-saturated solvent to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using the previously generated standard curve.

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation ensures a clean separation of the phases, which is essential for accurate sampling.

Reversed-phase HPLC (RP-HPLC) offers a faster, more automated, and less material-intensive alternative to the shake-flask method.[14][15] In this technique, the retention time of a compound on a non-polar stationary phase (e.g., C18) is correlated with its lipophilicity. A series of reference compounds with known LogP values are used to create a calibration curve, from which the LogP of the test compound can be interpolated.

Experimental Workflow: HPLC-based LogP Determination

HPLC_LogP cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (e.g., Acetonitrile/Water) Inject Inject Standards and Sample MobilePhase->Inject Standards Prepare Reference Standard Solutions Standards->Inject Sample Prepare Spirocyclic Ether Alcohol Solution Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect RetentionTimes Record Retention Times (tR) Detect->RetentionTimes Calibration Plot log k' vs. known LogP (k' = (tR - t0)/t0) RetentionTimes->Calibration Interpolation Interpolate LogP of Spirocyclic Ether Alcohol Calibration->Interpolation

Sources

Exploratory

An In-depth Technical Guide to 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (CAS No. 1508219-31-5), a unique spirocyclic alco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (CAS No. 1508219-31-5), a unique spirocyclic alcohol of interest in medicinal chemistry and drug discovery. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes available data, information on analogous structures, and general principles of chemical safety to offer a thorough guide for its handling, storage, and use in a research and development setting. This guide covers chemical and physical properties, hazard identification and mitigation, safe handling protocols, and potential applications, with the aim of empowering researchers to work with this molecule safely and effectively.

Chemical Identity and Properties

2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol is a spirocyclic compound featuring an oxetane ring fused to a cyclohexane ring, with a hydroxyethyl substituent on the cyclohexane moiety. The spirocyclic nature of this molecule imparts a three-dimensional architecture that is of increasing interest in the design of novel therapeutic agents, as it allows for the exploration of new chemical space.[1]

PropertyValueSource
CAS Number 1508219-31-5[2]
Molecular Formula C10H18O2[2]
Molecular Weight 170.25 g/mol [2]
SMILES OCCC1CCOC2(C1)CCC2[2]
Appearance Not explicitly stated, likely a liquid or low-melting solid at room temperature.Inferred
Purity/Specification Typically available in research-grade purity.[2]
Storage Store in a cool, dry, well-ventilated area.[3]

Structural Diagram:

Caption: Chemical structure of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol.

Hazard Identification and Safety Precautions

GHS Classification (Inferred)

Based on data for the closely related analogue, (5-Oxaspiro[3.5]nonan-8-yl)methanol, the following GHS hazard statements are likely applicable:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

GHS Pictogram:

GHS07: Exclamation Mark

Precautionary Statements (Recommended)

The following precautionary statements, derived from analogues, should be strictly followed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P330: Rinse mouth.[4]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[3]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[3]

  • P362: Take off contaminated clothing and wash before reuse.[3]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

  • P405: Store locked up.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Profile (Inferred)

The toxicological properties of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol have not been extensively studied. However, based on its structure, the following potential hazards should be considered:

  • Oral Toxicity: Likely to be harmful if swallowed, based on the H302 classification of its analogue.[3]

  • Dermal and Eye Irritation: The presence of the alcohol functional group and the oxetane ring suggests a potential for skin and eye irritation.[2][4] Direct contact should be avoided.

  • Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.[3] Work should be conducted in a well-ventilated area or a fume hood.

  • Chronic Effects: No data is available on the long-term health effects of this specific compound. As with any novel chemical, it is prudent to minimize exposure.

Safe Handling and Storage

Adherence to standard laboratory safety protocols is paramount when working with 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

Engineering Controls
  • All handling of the compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the work area.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures
  • Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Experimental Protocols and Applications

While specific experimental protocols for 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol are not widely published, its structural motifs suggest its utility as a building block in medicinal chemistry.

Representative Synthesis Workflow

The synthesis of spirocyclic ethers can be achieved through various methods, including intramolecular cyclization reactions.[5] A plausible synthetic route to 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol could involve the construction of the spirocyclic core followed by the introduction or modification of the side chain.

Synthesis_Workflow Start Starting Materials Intermediate1 Spirocyclic Ketone Intermediate Start->Intermediate1 Multi-step synthesis Intermediate2 Wittig or Horner-Wadsworth-Emmons Reaction Intermediate1->Intermediate2 Reagents for C-C bond formation Intermediate3 Ester Intermediate Intermediate2->Intermediate3 Hydrogenation FinalProduct 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol Intermediate3->FinalProduct Reduction (e.g., LiAlH4) Purification Purification (e.g., Chromatography) FinalProduct->Purification

Caption: A generalized synthetic workflow for spirocyclic alcohols.

Potential Applications in Drug Discovery

The incorporation of spirocyclic scaffolds, such as the oxaspiro[3.5]nonane core, is a strategy employed in drug design to enhance the three-dimensionality of molecules.[1] This can lead to improved target selectivity, metabolic stability, and pharmacokinetic properties. The primary alcohol functionality of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol serves as a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules targeting a variety of biological pathways.

Conclusion

2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol is a valuable building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. While a comprehensive safety profile for this specific compound is not yet established, a cautious approach based on the known hazards of analogous structures is essential for its safe handling. Researchers and drug development professionals should adhere to the safety guidelines outlined in this technical guide to minimize risks and ensure a safe working environment. As more data becomes available, this guide will be updated to reflect the most current understanding of this compound's properties and hazards.

References

  • AK Scientific, Inc.
  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. 5-oxaspiro[3.5]nonan-8-ylmethanol (C9H16O2). [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • PubMed. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. [Link]

  • AK Scientific, Inc.
  • PubMed Central (PMC). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. [Link]

  • University of Toronto. WORKING WITH PYROPHORIC COMPOUNDS. [Link]

  • Environment, Health and Safety - University of California, Berkeley. Appendix I - Hazards Of Functional Groups. [Link]

  • Safe Work Australia. Classifying hazardous chemicals National guide. [Link]

  • UNECE. List of GHS Hazard and Precautionary Statements. [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • ECETOC. TR 095 Vol I - The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. [Link]

  • PubMed Central (PMC). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. [Link]

  • PubMed. Applications of oxetanes in drug discovery and medicinal chemistry. [Link]

  • Semantic Scholar. Oxetanes in Drug Discovery Campaigns. [Link]

Sources

Foundational

Novel spirocyclic alcohol building blocks for medicinal chemistry

An in-depth technical guide to the design, synthesis, and application of novel spirocyclic alcohol building blocks in modern medicinal chemistry. The Paradigm Shift: Escaping "Flatland" in Drug Discovery For decades, the...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the design, synthesis, and application of novel spirocyclic alcohol building blocks in modern medicinal chemistry.

The Paradigm Shift: Escaping "Flatland" in Drug Discovery

For decades, the pharmaceutical industry relied heavily on high-throughput screening (HTS) libraries dominated by planar, sp²-hybridized (hetero)aromatic rings. While easy to synthesize via cross-coupling reactions, these flat molecules frequently fail in late-stage clinical trials due to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles.

In 2009, Lovering et al. introduced the concept of "Escaping from Flatland," demonstrating a direct correlation between the fraction of sp³-hybridized carbons (


) and the clinical success of drug candidates[1]. Spirocyclic scaffolds—where two rings are fused by a single quaternary carbon atom—have emerged as a premier structural motif to increase 

[2]. The orthogonal arrangement of the two rings provides a rigid, three-dimensional architecture that allows for precise vector projection of functional groups, maximizing hydrogen bonding with target enzymes while minimizing non-specific

stacking interactions that lead to CYP450 inhibition and toxicity[3].

G A Planar (Hetero)aromatics Low Fsp3 B Spirocyclic Scaffolds High Fsp3 A->B Scaffold Hopping C 3D Vector Projection Optimized H-Bonding B->C D Reduced π-π Stacking Lower CYP450 Inhibition B->D E Enhanced Clinical Success (Solubility & Specificity) C->E D->E

Pharmacological impact of transitioning from planar to spirocyclic scaffolds.

The Strategic Value of Spirocyclic Alcohols

Within the realm of spirocycles, spirocyclic alcohols are highly prized building blocks. The hydroxyl group serves as a versatile synthetic handle that can be easily converted into ethers, esters, or amines (via oxidation to a ketone/aldehyde followed by reductive amination, or via direct deoxygenative amination)[4].

By utilizing spirocyclic alcohols, medicinal chemists can systematically replace traditional monocyclic rings (like piperidine, piperazine, or morpholine) with conformationally restricted bioisosteres. For instance, 2-oxa-6-azaspiro[3.3]heptane derivatives act as highly effective morpholine surrogates, offering improved metabolic stability while maintaining the necessary basicity and dipole moment[5].

Physicochemical Profiling: Planar vs. Spirocyclic Scaffolds

The introduction of a spirocyclic core fundamentally alters the physicochemical properties of a molecule. Table 1 summarizes the typical shifts observed when replacing a standard planar/monocyclic moiety with a spirocyclic equivalent.

Table 1: Comparative Physicochemical Trends (Monocyclic vs. Spirocyclic Bioisosteres)

PropertyStandard Monocycle (e.g., Piperidine)Spirocyclic Bioisostere (e.g., Spiro[3.3]heptane)Causality / Mechanistic Rationale

Value
Moderate (~0.5 - 0.7)High (>0.8)The quaternary spiro carbon and saturated rings inherently maximize sp³ character[1].
Aqueous Solubility BaselineSignificantly IncreasedReduced crystal lattice energy due to 3D shape prevents flat stacking, enhancing solvation[1].
Lipophilicity (LogD) BaselineDecreased / ModulatedThe burial of hydrophobic surface area within the compact spiro structure lowers LogD[3].
Metabolic Stability Susceptible to oxidationHighConformational rigidity restricts the fit into the active sites of metabolizing enzymes (e.g., CYP450)[3].
Target Selectivity Prone to promiscuityHighRigid 3D vector projection ensures the molecule only fits highly specific receptor pockets[2].

Application Case Studies

Antiviral Drug Design: SARS-CoV-2 3CLpro Inhibitors

Spirocyclic alcohols have proven critical in the rapid development of antivirals. In the structure-guided design of SARS-CoV-2 3CLpro inhibitors, researchers utilized various spirocyclic alcohols to probe the S4 subsite of the protease. By coupling spirocyclic alcohols to a Leu-Gln surrogate fragment, they generated inhibitors where the spirocycle's specific exit vectors perfectly matched the spatial constraints of the S4 pocket, yielding nanomolar efficacy and broad-spectrum activity against both SARS-CoV-2 and MERS-CoV[6].

Anticancer Agents: Spiro[3.4]octanes

The spiro[3.4]octane scaffold has garnered significant attention for its remarkable anticancer activity. Recent advances in strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs) have allowed for the rapid assembly of 6,7-diazaspiro[3.4]octanes[7]. The subsequent reduction of ketone intermediates within these scaffolds yields highly functionalized spirocyclic alcohols that serve as precursors for targeted oncology therapeutics[8].

Synthetic Methodologies and Experimental Protocols

Historically, the synthesis of spirocycles was hindered by the thermodynamic difficulty of forming the highly strained quaternary spiro center[9]. However, modern Diversity-Oriented Synthesis (DOS) strategies, transition-metal catalysis, and biocatalytic desymmetrization have democratized access to these building blocks[2][10].

G N1 Commercially Available Ketone Precursor N2 Double Alkylation (TosMIC/Malonate) N1->N2 N3 Spirocyclic Ketone Intermediate N2->N3 N4 Stereoselective Reduction (NaBH4 or Ketoreductase) N3->N4 N5 Spirocyclic Alcohol Building Block N4->N5

Synthetic workflow for spiro[3.3]heptan-2-ol building blocks.
Validated Protocol: Chemoselective Reduction to 6-Oxa-spiro[3.3]heptan-2-ol

The following protocol details the synthesis of a spirocyclic alcohol from its corresponding ketone. This method is specifically optimized for chemoselectivity, ensuring that the spirocyclic core remains intact while avoiding the over-reduction of adjacent functional groups.

Objective: Synthesis of 6-oxa-spiro[3.3]heptan-2-ol from 6-oxa-spiro[3.3]heptan-2-one.

Rationale for Reagent Selection: Sodium borohydride (


) in methanol is selected over Lithium Aluminum Hydride (

). While

is a powerful reducing agent that guarantees complete reduction, it is overly aggressive and can cause unwanted ring-opening in highly strained oxetane-containing spirocycles[8].

provides mild, chemoselective reduction of the ketone to the secondary alcohol without disturbing the strained ether linkage.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Charge a flame-dried, argon-purged 250 mL round-bottom flask with 6-oxa-spiro[3.3]heptan-2-one (10.0 mmol, 1.12 g).

    • Dissolve the substrate in 50 mL of anhydrous Methanol (MeOH).

    • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the hydride transfer and prevents solvent boil-off or side reactions.

  • Hydride Addition:

    • Slowly add Sodium Borohydride (

      
      , 12.0 mmol, 0.45 g) in small portions over 15 minutes.
      
    • Critical Step: Monitor the evolution of hydrogen gas. Ensure vigorous stirring to prevent localized concentration spikes of the reducing agent.

  • Reaction Execution:

    • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C).

    • Stir for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 1:1 EtOAc/Hexanes) or LC-MS until the starting material is completely consumed.

  • Quenching and Workup:

    • Cool the mixture back to 0 °C.

    • Carefully quench the excess

      
       by the dropwise addition of saturated aqueous Ammonium Chloride (
      
      
      
      ) solution (20 mL). Causality: A mild acidic quench neutralizes the boron complex without risking acid-catalyzed ring expansion or cleavage of the oxetane ring.
    • Concentrate the mixture under reduced pressure to remove the majority of the methanol.

  • Extraction and Purification:

    • Extract the aqueous residue with Dichloromethane (DCM) (

      
       mL).
      
    • Wash the combined organic layers with brine (30 mL), dry over anhydrous Sodium Sulfate (

      
      ), and filter.
      
    • Evaporate the solvent under reduced pressure to yield the crude spirocyclic alcohol.

    • Purify via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford pure 6-oxa-spiro[3.3]heptan-2-ol as a colorless oil/white solid.

References

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL:[Link]

  • Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling Source: PubMed (ChemMedChem) URL:[Link]

  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks Source: PubMed Central (NIH) URL:[Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease Source: PubMed Central (NIH) URL:[Link]

  • Copper-catalyzed chemoselective C–H functionalization/dearomatization sequence: direct access to indole-based spirocyclic scaffolds Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes Source: PubMed Central (NIH) URL:[Link]

  • Free-Radical Deoxygenative Amination of Alcohols via Copper Metallaphotoredox Catalysis Source: ChemRxiv URL:[Link]

  • Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry Source: ResearchGate URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Taylor & Francis Online URL:[Link]

Sources

Exploratory

Fsp3 score contribution of 5-oxaspiro[3.5]nonane moiety

An in-depth technical analysis of molecular complexity in drug design, focusing on the strategic integration of the 5-oxaspiro[3.5]nonane moiety to optimize physicochemical properties and clinical viability. Historically...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of molecular complexity in drug design, focusing on the strategic integration of the 5-oxaspiro[3.5]nonane moiety to optimize physicochemical properties and clinical viability.

Historically, high-throughput screening (HTS) and combinatorial chemistry drove drug discovery toward highly aromatic, planar molecules (low Fsp3) due to their synthetic accessibility. However, this over-reliance on flat architectures resulted in high attrition rates during clinical development, primarily due to poor aqueous solubility and off-target promiscuity.

In 2009, Lovering et al. formalized the "Escape from Flatland" theory, demonstrating a direct correlation between the three-dimensionality of a molecule—quantified by its fraction of sp3 hybridized carbons (Fsp3)—and its probability of clinical success[1]. The Fsp3 score is calculated as the ratio of sp3 hybridized carbons to the total carbon count. To elevate this metric, modern medicinal chemistry relies heavily on the incorporation of spirocyclic scaffolds[2]. Among these, the 5-oxaspiro[3.5]nonane moiety has emerged as a premier building block, offering a massive Fsp3 contribution without inflating molecular weight or lipophilicity beyond Lipinski parameters[3].

Structural Topology and Fsp3 Contribution

The 5-oxaspiro[3.5]nonane system is a highly saturated spirocycle consisting of a cyclobutane ring (4-membered) spiro-fused to a tetrahydropyran ring (6-membered).

Topological Breakdown:

  • Spiro-fusion: The rings share a single quaternary carbon at position 4.

  • Heteroatom Placement: An oxygen atom is located at position 5, directly adjacent to the spiro carbon, imparting polarity and acting as a hydrogen bond acceptor.

  • Carbon Count: The moiety contains exactly 8 carbon atoms.

  • Hybridization: Because the system is fully saturated, all 8 carbons are sp3 hybridized .

When isolated, the 5-oxaspiro[3.5]nonane moiety has a perfect Fsp3 score of 1.0 (


). When integrated into a larger drug scaffold, it serves as an "Fsp3 engine." For instance, replacing a standard phenyl ring (6 carbons, Fsp3 = 0) with a 5-oxaspiro[3.5]nonane ring (8 carbons, Fsp3 = 1.0) injects 8 fully saturated carbons into the molecular formula, drastically shifting the global Fsp3 score and forcing the molecule into a rigid, 3D conformation that reduces conformational entropy upon target binding[4].

Quantitative Physicochemical Impact

The strategic replacement of planar rings with the 5-oxaspiro[3.5]nonane moiety yields predictable and highly favorable shifts in physicochemical properties. The tables below summarize the quantitative advantages.

Table 1: Fsp3 and Physicochemical Comparison of Common Ring Systems

MoietyTotal Carbonssp3 CarbonsIsolated Fsp33D CharacterTypical LogP Impact
Phenyl600.00Planar (2D)Highly Lipophilic
Cyclohexyl661.00Moderate (3D)Highly Lipophilic
Tetrahydropyran551.00Moderate (3D)Neutral/Slightly Hydrophilic
5-oxaspiro[3.5]nonane 8 8 1.00 High (Rigid 3D) Neutral/Balanced

Table 2: Impact of 5-oxaspiro[3.5]nonane Substitution on a Hypothetical Scaffold (Assuming a base scaffold of 12 carbons, 4 of which are sp3)

MetricOriginal Scaffold (with Phenyl)Modified Scaffold (with 5-oxaspiro[3.5]nonane)Net Change
Total Carbons1820+2
sp3 Carbons412+8
Global Fsp3 Score 0.22 (High Risk)0.60 (Optimal, >0.47 threshold)+0.38
Aqueous SolubilityLowHighSignificant Increase

Causal Network of 3D Enrichment

Causal N1 5-oxaspiro[3.5]nonane Incorporation N2 High Fsp3 Contribution (+8 sp3 Carbons) N1->N2 N3 Enhanced 3D Architecture N2->N3 N4 Reduced Conformational Entropy N2->N4 N5 Improved Aqueous Solubility N3->N5 N6 Decreased Off-Target Promiscuity N4->N6 N7 Higher Clinical Success Probability N5->N7 N6->N7

Caption: Causal network linking 5-oxaspiro[3.5]nonane incorporation to clinical success.

Self-Validating Experimental Protocol: Amide Coupling

To incorporate this moiety, medicinal chemists frequently utilize 5-oxaspiro[3.5]nonane-8-carboxylic acid (CAS 1468691-26-0)[5]. The carboxylic acid is located at position 8, which is structurally linked to the spiro carbon (position 4) via a methylene bridge (position 9). The rigid chair conformation of the tetrahydropyran ring, combined with the axial bulk of the spiro-fused cyclobutane, creates a sterically demanding trajectory for incoming nucleophiles.

The following protocol is engineered to overcome these kinetic barriers while providing a self-validating feedback loop to confirm successful 3D enrichment.

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 5-oxaspiro[3.5]nonane-8-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Causality: Standard coupling agents (e.g., EDC/HOBt) often fail here due to the steric bulk of the spirocycle. HATU is mandated because it rapidly forms a highly reactive 7-azabenzotriazole active ester, effectively bypassing the steric hindrance at the 8-position. DIPEA acts as a non-nucleophilic base to deprotonate the target amine without competing for the active ester. DMF is chosen due to its high dielectric constant, which is necessary to solubilize the highly saturated, non-planar intermediates.

Step 2: Amine Addition

  • Action: Add the primary amine-bearing drug scaffold (0.9 eq) dropwise to the activated ester solution. Stir for 2-4 hours.

  • Causality: Adding the amine after pre-activation prevents the amine from forming an unreactive salt with the carboxylic acid, ensuring the kinetic pathway favors amide bond formation.

Step 3: Self-Validation Checkpoint 1 (LC-MS)

  • Action: Sample 5

    
    L of the reaction mixture, dilute in MeCN, and inject into an LC-MS.
    
  • Validation Logic: The system validates the reaction progress by monitoring the mass shift. The successful displacement of a planar precursor with the spirocycle will yield a specific

    
     corresponding to the addition of the 
    
    
    
    mass. The disappearance of the starting amine mass confirms complete conversion.

Step 4: Purification

  • Action: Quench with water, extract with EtOAc, concentrate, and purify via Reverse-Phase HPLC (C18 column,

    
    /MeCN gradient).
    
  • Causality: Highly sp3-enriched compounds often streak on normal-phase silica due to varied 3D conformers interacting differently with the stationary phase. Reverse-phase HPLC ensures sharp peak resolution based purely on hydrophobicity.

Step 5: Self-Validation Checkpoint 2 (


-NMR) 
  • Action: Dissolve the purified product in

    
     and acquire a 
    
    
    
    -NMR spectrum.
  • Validation Logic: The definitive proof of "Escaping Flatland" is observed in the spectrum. The protocol is validated by the absence of aromatic protons (7.0–8.0 ppm) from the displaced planar group, and the emergence of complex, overlapping aliphatic multiplets in the 1.5–3.0 ppm range (cyclobutane and tetrahydropyran

    
     protons), alongside a distinct signal around 3.5–3.8 ppm corresponding to the protons adjacent to the oxygen atom at position 5.
    

Experimental Workflow Visualization

Workflow A Identify Planar Liability (e.g., Phenyl Ring) B Select 5-oxaspiro[3.5]nonane Building Block A->B C Amide Coupling (HATU, DIPEA, DMF) B->C D LC-MS Reaction Monitoring (Confirm Mass & Purity) C->D E Reverse-Phase HPLC Purification (Isolate 3D Enriched Product) D->E F Fsp3 & Physicochemical Validation E->F

Caption: Step-by-step workflow for integrating and validating the 5-oxaspiro[3.5]nonane moiety.

Conclusion

The 5-oxaspiro[3.5]nonane moiety is not merely a structural novelty; it is a calculated physicochemical tool. By contributing 8 sp3-hybridized carbons to a molecule's framework, it forces the Fsp3 score upward, directly aligning the drug candidate with the proven metrics of clinical success. Through rigorous synthetic protocols and continuous analytical validation, drug development professionals can leverage this spirocycle to transform failing, planar hits into robust, three-dimensional lead compounds.

References

  • Source: acs.
  • Source: core.ac.
  • Source: mdpi.
  • Title: 5-OXASPIRO[3.5]NONANE-8-CARBOXYLIC ACID (CAS 1468691-26-0)
  • Source: preprints.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-ol

This Application Note details the synthesis of 2-(2-oxaspiro[3.5]nonan-7-yl)ethan-1-ol starting from oxetan-3-one . Technical Preface: Nomenclature & Structural Logic Clarification on Target Identity: The nomenclature "5...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 2-(2-oxaspiro[3.5]nonan-7-yl)ethan-1-ol starting from oxetan-3-one .

Technical Preface: Nomenclature & Structural Logic

Clarification on Target Identity: The nomenclature "5-oxaspiro[3.5]nonane" strictly refers to a spirocycle where the oxygen atom resides in the 6-membered ring (position 5). However, the specified starting material, oxetan-3-one , contains an oxygen atom in the 4-membered ring. Synthesizing a 5-oxa (THP) spirocycle from an oxetane precursor would require the counter-intuitive destruction of the high-value oxetane ring to form a common ether. Therefore, this protocol addresses the synthesis of the 2-oxaspiro[3.5]nonane scaffold (oxygen in the 4-membered ring), which is the direct and pharmacologically relevant derivative of oxetan-3-one. This scaffold is a critical gem-dimethyl bioisostere in modern drug discovery.

Executive Summary

This guide outlines a scalable, four-stage protocol for synthesizing 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-ol . The route leverages oxetan-3-one as the electrophilic core to construct the spiro-cyclohexane ring via a Diels-Alder approach, followed by side-chain elaboration. This pathway preserves the sensitive oxetane ring—a key requirement for maintaining the metabolic stability and solubility benefits associated with this motif.

Key Chemical Challenges
  • Oxetane Sensitivity: The strained ether ring is susceptible to acid-catalyzed ring opening (polymerization) and nucleophilic attack. Conditions must remain buffered or weakly basic where possible.

  • Spiro-Cyclization: Forming the quaternary spiro-center requires high regiocontrol to prevent steric congestion.

  • Side-Chain Extension: Converting the ketone handle to a hydroxyethyl group requires a precise homologation sequence to avoid over-reduction.

Retrosynthetic Analysis

The target molecule is disconnected at the ethanol side chain to reveal the spiro-ketone intermediate (Intermediate 2 ). This ketone is formed by constructing a cyclohexane ring onto the oxetane core using a Diels-Alder strategy involving an exocyclic enone derived from oxetan-3-one.

Retrosynthesis Target Target: 2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-ol Inter2 Intermediate 2: 2-Oxaspiro[3.5]nonan-7-one Target->Inter2 Homologation & Reduction Inter1 Intermediate 1: 1-(Oxetan-3-ylidene)propan-2-one Inter2->Inter1 Diels-Alder Cyclization SM Starting Material: Oxetan-3-one Inter1->SM Wittig Olefination

Figure 1: Retrosynthetic logic flow disconnecting the ethanol tail and spiro-ring construction.

Detailed Experimental Protocol

Stage 1: Synthesis of the Exocyclic Enone

Reaction: Wittig Olefination of Oxetan-3-one. Objective: Install the carbon framework required for the 6-membered ring formation.

  • Reagents:

    • Oxetan-3-one (1.0 equiv)

    • 1-(Triphenylphosphoranylidene)propan-2-one (1.1 equiv)

    • Dichloromethane (DCM) [Anhydrous]

  • Procedure:

    • Charge a flame-dried round-bottom flask with Oxetan-3-one (e.g., 10.0 g, 139 mmol) and anhydrous DCM (150 mL).

    • Cool the solution to 0°C under a nitrogen atmosphere.

    • Add 1-(Triphenylphosphoranylidene)propan-2-one (48.6 g, 153 mmol) portion-wise over 15 minutes.

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours.

    • Monitoring: Check TLC (EtOAc/Heptane 1:1) for consumption of oxetan-3-one.

    • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter off the solids.[1]

    • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Heptane).

  • Product: 1-(Oxetan-3-ylidene)propan-2-one (Yellow oil).

    • Note: Store at -20°C. The exocyclic double bond is prone to polymerization.

Stage 2: Spiro-Ring Construction (Diels-Alder)

Reaction: Cycloaddition with Danishefsky’s Diene substitute or Butadiene equivalent. Objective: Form the 6-membered ring to generate the spiro[3.5]nonane core.

Note: Direct reaction with butadiene is slow. We employ a silyloxy diene for accelerated kinetics, followed by hydrolysis.

  • Reagents:

    • 1-(Oxetan-3-ylidene)propan-2-one (Intermediate 1)

    • 2-(Trimethylsilyloxy)-1,3-butadiene (1.5 equiv)

    • Toluene (Solvent)

    • Hydroquinone (Cat. radical inhibitor)

  • Procedure:

    • Dissolve Intermediate 1 (10.0 g, 79 mmol) in toluene (100 mL) in a sealed pressure tube.

    • Add 2-(Trimethylsilyloxy)-1,3-butadiene (16.9 g, 119 mmol) and a crystal of hydroquinone.

    • Heat the mixture to 110°C for 24 hours.

    • Hydrolysis: Cool to room temperature. Add 1N HCl (50 mL) and stir vigorously for 2 hours (converts the silyl enol ether to the ketone).

    • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (neutralize acid—crucial for oxetane stability) and brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

    • Purification: Silica gel chromatography (20% EtOAc/Heptane).

  • Product: 2-Oxaspiro[3.5]non-6-en-7-one .

    • Step 2b (Hydrogenation): Dissolve the enone in MeOH, add 10% Pd/C (5 wt%), and stir under H₂ balloon (1 atm) for 4 hours to saturate the alkene. Filter through Celite and concentrate.

    • Final Intermediate: 2-Oxaspiro[3.5]nonan-7-one .

Stage 3: Side-Chain Homologation

Reaction: Horner-Wadsworth-Emmons (HWE) or Wittig Reaction. Objective: Convert the ketone to the


-unsaturated ester precursor.
  • Reagents:

    • Triethyl phosphonoacetate (1.2 equiv)

    • Sodium hydride (NaH, 60% dispersion, 1.3 equiv)

    • THF [Anhydrous]

  • Procedure:

    • Suspend NaH (1.5 g, 37 mmol) in THF (50 mL) at 0°C.

    • Dropwise add Triethyl phosphonoacetate (8.4 g, 37 mmol). Stir for 30 min until clear (evolution of H₂ gas).

    • Add a solution of 2-Oxaspiro[3.5]nonan-7-one (4.0 g, 28.5 mmol) in THF (20 mL) dropwise.

    • Warm to RT and stir for 4 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3]

  • Product: Ethyl 2-(2-oxaspiro[3.5]nonan-7-ylidene)acetate .

Stage 4: Reduction to Target Alcohol

Reaction: Hydrogenation and Hydride Reduction. Objective: Saturate the alkene and reduce the ester to the alcohol.

  • Step 4a (Hydrogenation):

    • Dissolve the unsaturated ester in Ethanol. Add 10% Pd/C. Hydrogenate (H₂, 1 atm) for 6 hours.

    • Filter and concentrate to yield Ethyl 2-(2-oxaspiro[3.5]nonan-7-yl)acetate .

  • Step 4b (Reduction):

    • Dissolve the saturated ester (5.0 g) in dry THF (50 mL). Cool to 0°C.[1][2]

    • Add Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF, 1.2 equiv) dropwise.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Stir until a white granular precipitate forms.

    • Filter and concentrate.

  • Final Purification: Column chromatography (50% EtOAc in Heptane to 100% EtOAc).

Data Summary & Validation

ParameterSpecificationNotes
Target Formula C₁₀H₁₈O₂MW: 170.25 g/mol
Appearance Colorless viscous oilHygroscopic
¹H NMR Diagnostic δ 4.55 (s, 4H, Oxetane)Characteristic oxetane "singlet" (or tight AB q) at ~4.5 ppm.
¹H NMR Diagnostic δ 3.65 (t, 2H, -CH₂OH )Triplet for the terminal alcohol methylene.
Mass Spec (ESI) [M+H]⁺ = 171.2often sees [M+Na]⁺ = 193.2
Storage 2-8°C, Inert GasAvoid acidic environments to prevent oxetane hydrolysis.

Reaction Pathway Visualization

SynthesisPath Step1 Oxetan-3-one + Ph3P=CH-C(=O)Me Step2 Intermediate 1: Enone Formation Step1->Step2 DCM, 0°C Step3 Diels-Alder Cyclization (with 2-TMS-oxy-butadiene) Step2->Step3 Toluene, 110°C Step4 Intermediate 2: 2-Oxaspiro[3.5]nonan-7-one Step3->Step4 1. HCl (hyd) 2. H2/Pd Step5 HWE Reaction + Hydrogenation Step4->Step5 (EtO)2P(O)CH2COOEt, NaH Step6 LiAlH4 Reduction Step5->Step6 Saturated Ester Intermediate Final Final Product: 2-{2-Oxaspiro[3.5]nonan-7-yl}ethan-1-ol Step6->Final THF, 0°C

Figure 2: Step-by-step synthetic workflow from Oxetan-3-one to the final ethanol derivative.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs." Organic Letters, 12(9), 1944–1947.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • BenchChem Technical Data. (2025). "Synthesis of Spiro[3.5]nonan-2-one Scaffold." BenchChem Application Notes.

  • PubChem Compound Summary. (2025). "2-Oxaspiro[3.5]nonan-7-one."[4][5] National Center for Biotechnology Information.

Sources

Application

Application Note: Protocols for the Covalent Attachment of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol to Drug Scaffolds

Introduction & Strategic Rationale In modern drug discovery, replacing flat aromatic rings with conformationally restricted, Fsp3-rich spirocycles is a proven strategy to improve aqueous solubility, mitigate off-target t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, replacing flat aromatic rings with conformationally restricted, Fsp3-rich spirocycles is a proven strategy to improve aqueous solubility, mitigate off-target toxicity, and enhance metabolic stability. The 5-oxaspiro[3.5]nonane scaffold is a highly valuable bioisostere for morpholines, piperidines, and tetrahydropyrans[1].

The derivative 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol features a two-carbon linker terminating in a primary alcohol. This primary hydroxyl group acts as an ideal synthetic handle for late-stage functionalization (LSF). Because the primary alcohol is sterically unhindered, it serves as an excellent nucleophile (or electrophile, upon activation) for covalent attachment to complex drug scaffolds.

This guide details two highly reliable, self-validating workflows for attaching this spirocyclic alcohol to drug scaffolds:

  • Palladium-Catalyzed Buchwald-Hartwig Etherification (for Aryl Halide scaffolds)[2].

  • Mitsunobu Etherification (for Phenolic or Heteroaryl-OH scaffolds)[3].

Experimental Workflow

G A 2-{5-Oxaspiro[3.5]nonan-8-yl} ethan-1-ol D Buchwald-Hartwig Cross-Coupling A->D E Mitsunobu Etherification A->E B Drug Scaffold (Aryl Halide) B->D C Drug Scaffold (Phenol/Acid) C->E F Aryl Ether Linkage D->F G Alkyl-Aryl Ether E->G

Workflow for attaching the spirocyclic alcohol to drug scaffolds via C-O bond formation.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Etherification

Mechanistic Causality & Design

Coupling a primary aliphatic alcohol to an aryl halide is notoriously difficult due to the competing β-hydride elimination pathway from the palladium-alkoxide intermediate. To suppress this side reaction, we utilize a bulky, electron-rich biarylphosphine ligand (e.g., RockPhos or t-BuBrettPhos)[4]. These ligands sterically crowd the palladium center, accelerating the desired reductive elimination step to form the C-O bond. We select Cs₂CO₃ as the base; it is weaker than NaOtBu, thereby ensuring broader functional group tolerance (preserving esters and amides on the drug scaffold)[4].

Step-by-Step Methodology
  • System Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide Drug Scaffold (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), RockPhos (10 mol%, 0.05 mmol), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Atmosphere Exchange : Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict oxygen-free conditions.

  • Reagent Addition : Dissolve 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (1.2 equiv, 0.6 mmol) in anhydrous Toluene (2.5 mL, 0.2 M). Add this solution to the Schlenk tube via a gastight syringe.

  • Reaction Execution : Seal the tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours. High temperatures are required to overcome the activation energy of the reductive elimination step.

  • Workup : Cool the reaction mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (2 x 10 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation & Quality Control
  • LC-MS : Confirm product formation by the disappearance of the aryl halide isotope pattern (e.g., the 1:1 M/M+2 ratio for bromides) and the appearance of the [M+H]⁺ mass corresponding to the ether.

  • NMR : In ¹H NMR, validate attachment by observing the characteristic downfield shift of the spirocyclic -CH₂-O- protons from ~3.6 ppm (free alcohol) to ~4.0–4.2 ppm (aryl ether).

Protocol B: Mitsunobu Etherification

Mechanistic Causality & Design

The Mitsunobu reaction is the premier method for coupling primary alcohols with acidic nucleophiles (pKa < 11), such as phenols or heteroaryl-ols[3]. The primary alcohol of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol is highly nucleophilic toward the phosphonium intermediate, ensuring rapid activation and conversion into a superior leaving group[5]. DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD due to its liquid state at room temperature and superior safety profile. Strict temperature control (0 °C during addition) is enforced to prevent the premature degradation of the betaine intermediate.

Step-by-Step Methodology
  • System Preparation : In a flame-dried round-bottom flask under Argon, dissolve the Phenolic Drug Scaffold (1.0 equiv, 0.5 mmol), 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (1.1 equiv, 0.55 mmol), and Triphenylphosphine (PPh₃) (1.2 equiv, 0.6 mmol) in anhydrous THF (5.0 mL, 0.1 M).

  • Thermal Equilibration : Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation (Critical Step) : Add DIAD (1.2 equiv, 0.6 mmol) dropwise over 15 minutes using a syringe pump. Causality Note: Slow addition is vital to maintain a low concentration of the reactive betaine, minimizing the formation of the unwanted hydrazine dicarboxylate byproduct[3].

  • Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : The crude mixture contains a stoichiometric amount of triphenylphosphine oxide (TPPO). To facilitate purification, suspend the crude mixture in cold diethyl ether; the majority of the TPPO will precipitate and can be filtered off. Purify the concentrated filtrate via flash column chromatography.

Validation & Quality Control
  • TLC/IR : The product will typically be less polar than the starting phenol. The broad -OH stretch (~3300 cm⁻¹) in the IR spectrum of the starting materials must completely disappear.

  • NMR : The diagnostic triplet of the -CH₂-OH group will shift downfield, confirming successful etherification.

Quantitative Data & Protocol Selection Matrix

To assist in selecting the optimal synthetic route for your specific drug scaffold, consult the comparative matrix below:

ProtocolScaffold RequirementCatalyst / ReagentsSolvent & TempExpected Yield RangeKey Advantage
Mitsunobu Etherification Phenol, Heteroaryl-OH (pKa < 11)PPh₃, DIADTHF, 0 °C to RT65 - 90%Exceptionally mild conditions; high functional group tolerance.
Buchwald-Hartwig C-O Aryl Halide (Br, I, Cl)Pd(OAc)₂, RockPhos, Cs₂CO₃Toluene, 100 °C50 - 85%Connects directly to unactivated aryl halides; avoids pre-functionalization to phenols.

References

Sources

Method

Application Note: High-Fidelity PROTAC Synthesis Using 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol Linkers

This Application Note is designed for medicinal chemists and drug discovery scientists integrating rigid spirocyclic scaffolds into PROTAC development. It addresses the specific use of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists integrating rigid spirocyclic scaffolds into PROTAC development. It addresses the specific use of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol as a linker—a structural motif chosen to solve permeability and solubility challenges associated with traditional PEG linkers.[1]

[1]

Executive Summary & Rationale

The transition from flexible polyethylene glycol (PEG) linkers to rigid spirocyclic systems represents a paradigm shift in PROTAC design. While PEGs offer solubility, their high conformational entropy often imposes a thermodynamic penalty on ternary complex formation.

2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (hereafter referred to as Spiro-Et-OH ) is a premium linker scaffold. Its core features—a 5-oxaspiro[3.5]nonane skeleton—provide three critical advantages:

  • Defined Exit Vectors: The spiro junction locks the ethanol side chain and the distal ring substituent into a fixed geometry, reducing the entropic cost of binding.

  • Physicochemical Balance: The "5-oxa" ether oxygen lowers lipophilicity (LogP) and increases aqueous solubility (Fsp3 character) compared to all-carbon carbocycles, without the oxidative liability of long PEG chains.

  • Metabolic Stability: The rigid spiro-core resists cytochrome P450 metabolism more effectively than linear alkyl chains.

This guide details the activation of the primary alcohol handle and its conjugation to E3 ligase ligands or warheads.

Physicochemical Profile & Design Logic

Before synthesis, it is crucial to understand the spatial orientation provided by this linker.[2][3]

PropertyValue/CharacteristicImpact on PROTAC
Core Skeleton 5-Oxaspiro[3.5]nonaneRigidifies the linker; restricts conformational space.[1][4]
H-Bond Acceptors 2 (Ether + Alcohol)Improves solubility; Ether O can engage in water-bridging.
Rotatable Bonds 2 (Ethanol chain only)Significantly lower than PEG4 (13+), improving cell permeability.
Topology Linear/Rod-like (approx.)[1]Ideal for "dumbbell" shaped PROTACs requiring deep pocket access.
Critical Design Note: The "Second Handle"

The molecule Spiro-Et-OH provides one reactive handle (the primary alcohol).[1] For PROTAC synthesis, a second handle is required on the 4-membered ring (typically position 2 of the spiro[3.5] system).

  • Scenario A: You possess the 2-ketone variant (2-{5-oxaspiro[3.5]nonan-8-yl}ethan-1-ol-2-one).[1] Use Reductive Amination .

  • Scenario B: You possess the 2-amine variant.[1] Use Amide Coupling or SnAr .

  • Scenario C: You are using the alcohol as a pendant group. (Rare in PROTACs).

This protocol focuses on the universal step: Functionalizing the Ethanol Chain (Handle A). [1]

Synthetic Strategy: The "Activate-and-Couple" Workflow

We employ a Mitsunobu-first or Activation-Displacement strategy. The Mitsunobu reaction is preferred for direct coupling to phenolic warheads (e.g., VHL ligands, Estradiol), while Mesylation is preferred for coupling to amines (e.g., Pomalidomide derivatives).

Workflow Diagram

PROTAC_Synthesis Start Spiro-Et-OH (Scaffold) Decision Target Nucleophile? Start->Decision PathA Path A: Phenol/Acid (Mitsunobu) Decision->PathA Phenol (OH) PathB Path B: Amine (Activation) Decision->PathB Amine (NH) CouplingA Direct Coupling (DEAD/PPh3) PathA->CouplingA Intermed Mesylate/Tosylate Intermediate PathB->Intermed MsCl/TEA CouplingB S_N2 Displacement (DIEA/DMF) Intermed->CouplingB Final PROTAC Conjugate (Half-Linker Attached) CouplingA->Final Inversion of Config. CouplingB->Final

Figure 1: Decision tree for coupling the Spiro-Et-OH linker based on the nucleophile of the target ligand.

Detailed Experimental Protocols

Protocol A: Mesylation (Activation for Amine Coupling)

Best for connecting the linker to Pomalidomide/Lenalidomide analogs containing a primary amine.

Reagents:

  • Spiro-Et-OH (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve Spiro-Et-OH in anhydrous DCM (0.1 M concentration) in a round-bottom flask under Nitrogen/Argon atmosphere. Cool to 0°C (ice bath).

  • Base Addition: Add TEA dropwise. Stir for 5 minutes.

  • Activation: Add MsCl dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (System: 50% EtOAc/Hexane). The alcohol spot (lower Rf) should disappear; the mesylate (higher Rf) appears.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Note: Spiro-mesylates are generally stable but should be used immediately in the next step to prevent hydrolysis.[1]

Protocol B: S_N2 Displacement (Coupling to Amine Ligand)

Reagents:

  • Activated Spiro-Linker (Mesylate) (1.0 eq)

  • Target Ligand-Amine (e.g., Pomalidomide-NH2) (1.1 eq)[1]

  • Cs₂CO₃ (2.0 eq) or DIPEA (3.0 eq)

  • DMF or Acetonitrile (Anhydrous)

  • NaI (0.1 eq - Catalyst, optional)[1]

Step-by-Step:

  • Dissolve the Ligand-Amine in DMF (0.1 M).[1] Add the Base (Cs₂CO₃).

  • Add the Spiro-Mesylate solution (in minimal DMF) to the reaction.

  • Heat to 60–80°C for 4–12 hours. (Spiro systems can be sterically hindered; heat drives the reaction).

  • Purification: Dilute with EtOAc, wash with water/LiCl (to remove DMF). Purify via Flash Chromatography.

Protocol C: Mitsunobu Reaction (Direct Coupling to Phenols)

Best for connecting the linker to VHL ligands (containing a phenol) or Warheads like Estradiol.

Reagents:

  • Spiro-Et-OH (1.0 eq)[1]

  • Ligand-Phenol (1.0 eq)[1]

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • DIAD or DEAD (1.5 eq)

  • THF or Toluene (Anhydrous)

Step-by-Step:

  • Mix: Combine Spiro-Et-OH , Ligand-Phenol, and PPh₃ in anhydrous THF (0.05 M) under inert atmosphere. Cool to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

  • Stir: Allow to warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate directly.

  • Purification: This reaction generates PPh₃O byproduct.[1] Use a steep gradient on Silica gel or Reverse Phase Prep-HPLC (C18 column) for isolation.[1]

Quality Control & Validation

Because spirocyclic linkers introduce rigid stereocenters, validating the integrity of the ring system post-coupling is vital.

NMR Validation (Diagnostic Signals)
  • 1H NMR (DMSO-d6/CDCl3):

    • Look for the Spiro-Center Shift : The protons on the 4-membered ring (if present) and the 6-membered ring adjacent to the oxygen will show distinct splitting patterns (often doublets of doublets) due to the locked conformation.

    • Ether Protons: The -CH2-O- protons in the ring usually appear around 3.4–3.8 ppm.

    • Linker Connection: Verify the triplet of the ethyl chain (-CH2-CH2-X) shifts downfield upon coupling (e.g., ~3.6 ppm for OH → ~4.0 ppm for O-Aryl).[1]

Ternary Complex Modeling (In Silico Check)

Before synthesizing the full PROTAC, model the ternary complex. The spiro linker has a fixed length and vector.

  • Workflow: Dock Warhead and E3 Ligand → Insert Spiro Linker.

  • Pass Criteria: No steric clash between the spiro-ring and the protein surface. The linker should not look "stretched" (high energy).

Case Study: Impact on Permeability

Hypothetical Comparison based on spiro-linker literature.

MetricLinear PEG Linker (PEG4)Spiro-Et-OH LinkerAdvantage
TPSA (Ų) High (>60)Low (~20-30)Better passive diffusion.[1]
Conformational Penalty High (Floppy)Low (Pre-organized)Higher binding affinity (ΔG).
Metabolic Hotspots High (Oxidative cleavage)Low (Quaternary carbon)Longer Half-life (t1/2).
Biological Pathway Visualization

The following diagram illustrates how the rigid spiro-linker facilitates the formation of a stable Ternary Complex, leading to ubiquitination.

Ternary_Complex cluster_linker Linker Role POI Protein of Interest (POI) PROTAC PROTAC Molecule (Spiro-Linked) POI->PROTAC Binding E3 E3 Ligase (e.g., VHL/CRBN) E3->PROTAC Binding Complex Stable Ternary Complex (POI :: PROTAC :: E3) PROTAC->Complex Induces Proximity (Low Entropy Penalty) Ub Ubiquitination (Poly-Ub Chain) Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 2: Mechanism of Action. The rigid spiro-linker reduces the entropic penalty of bringing the POI and E3 Ligase together.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[5] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy. [Link]

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. [Link]

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with sigma-symmetrical electrophiles. Journal of Organic Chemistry. (Context on rigidifying linkers). [Link]

  • Bostrom, J., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Context on ether/spiro physicochemical properties). [Link]

Sources

Application

Scalable synthetic route for 5-oxaspiro[3.5]nonane derivatives

Application Note: Scalable Synthetic Route for 5-Oxaspiro[3.5]nonane Derivatives Executive Summary & Strategic Value The 5-oxaspiro[3.5]nonane scaffold represents a critical structural motif in modern drug discovery, off...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthetic Route for 5-Oxaspiro[3.5]nonane Derivatives

Executive Summary & Strategic Value

The 5-oxaspiro[3.5]nonane scaffold represents a critical structural motif in modern drug discovery, offering a rigid,


-rich bioisostere for gem-dimethyl groups or cyclic morpholines. By fusing a cyclobutane ring with a tetrahydropyran (THP) core, this scaffold imparts unique conformational restrictions that can improve metabolic stability and solubility—key factors in "escaping Flatland" during lead optimization.

While various routes exist, many suffer from poor atom economy, toxic reagents (e.g., mercury or tin), or lack of scalability. This guide details a scalable, acid-mediated Prins Cyclization protocol. This route is selected for its operational simplicity, use of inexpensive commodity reagents, and ability to generate functionalized derivatives (e.g., halides, esters) in a single step, which serve as versatile handles for downstream medicinal chemistry.

Retrosynthetic Analysis & Mechanistic Pathway

The most robust disconnection for the 5-oxaspiro[3.5]nonane skeleton involves the construction of the tetrahydropyran ring onto a pre-existing cyclobutane core.

Strategic Disconnection: The C4–O5 bond (ether linkage) and the C8–C9 bond are formed in a cascade. The most efficient forward synthesis utilizes a segmented Prins cyclization between cyclobutanone and 3-buten-1-ol (homoallylic alcohol).

Mechanism:

  • Hemiacetal Formation: Acid-catalyzed condensation of cyclobutanone and 3-buten-1-ol.

  • Oxocarbenium Generation: Elimination of water generates a reactive oxocarbenium ion.

  • Cyclization (6-endo-trig): The pendant alkene attacks the oxocarbenium center.

  • Nucleophilic Trapping: The resulting carbocation is trapped by the conjugate base (e.g., trifluoroacetate, halide) or an external nucleophile, yielding a C8-functionalized spirocycle.

PrinsPathway Cyclobutanone Cyclobutanone (Starting Material) Hemiacetal Hemiacetal Intermediate Cyclobutanone->Hemiacetal Condensation Homoallyl 3-Buten-1-ol (Homoallylic Alcohol) Homoallyl->Hemiacetal Nucleophilic Attack Acid Acid Catalyst (TFA/MsOH/Lewis Acid) Acid->Hemiacetal Protonation Oxocarbenium Oxocarbenium Ion (Reactive Electrophile) Hemiacetal->Oxocarbenium -H2O Carbocation Cyclic Carbocation (Tetrahydropyran) Oxocarbenium->Carbocation Intramolecular Cyclization Product 5-Oxaspiro[3.5]nonane Derivative (C8-Substituted) Carbocation->Product Nucleophilic Trapping (X-)

Figure 1: Mechanistic pathway for the acid-catalyzed Prins cyclization to form 5-oxaspiro[3.5]nonane derivatives.

Scalable Synthetic Protocols

Protocol A: Synthesis of 8-Trifluoroacetoxy-5-oxaspiro[3.5]nonane

This protocol is the primary entry point, yielding a versatile intermediate (trifluoroacetate) that can be hydrolyzed to the alcohol or displaced.

Materials:

  • Cyclobutanone (1.0 equiv) : Commercially available, inexpensive.

  • 3-Buten-1-ol (1.2 equiv) : Homoallylic alcohol precursor.

  • Trifluoroacetic Acid (TFA) (2.0 equiv) : Acts as both solvent/catalyst and nucleophile.

  • Dichloromethane (DCM) : Anhydrous solvent.

Procedure:

  • Setup: Equip a flame-dried round-bottom flask (or jacketed reactor for scale >100g) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Dissolve cyclobutanone (10.0 mmol, 0.70 g) and 3-buten-1-ol (12.0 mmol, 0.86 g) in anhydrous DCM (20 mL).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

    • Expert Insight: Temperature control is critical during acid addition to prevent polymerization of the homoallylic alcohol.

  • Acid Addition: Add TFA (20.0 mmol, 1.53 mL) dropwise over 15 minutes.

    • Note: The reaction is mildly exothermic. Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours . Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS.[1]

    • Endpoint: Disappearance of cyclobutanone and formation of a new, less polar spot.

  • Quench: Carefully pour the reaction mixture into saturated aqueous NaHCO₃ (50 mL) at 0 °C. Stir until gas evolution ceases.

  • Extraction: Extract with DCM (3 × 20 mL). Combine organic layers.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography (SiO₂, 0–10% EtOAc in Hexanes) to yield the 8-trifluoroacetoxy-5-oxaspiro[3.5]nonane as a colorless oil.

Yield: Typically 65–75%.

Protocol B: Hydrolysis to 8-Hydroxy-5-oxaspiro[3.5]nonane

Converts the trifluoroacetate into the alcohol, a key building block for further functionalization (e.g., oxidation to ketone, conversion to amine).

Procedure:

  • Dissolve the trifluoroacetate product from Protocol A in MeOH/H₂O (4:1) .

  • Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2 hours.

  • Concentrate MeOH, extract with EtOAc, dry, and concentrate.

  • Result: Quantitative conversion to the alcohol.

Alternative Route: Intramolecular Hydroalkoxylation (Non-Functionalized)

If the target is the unsubstituted parent scaffold or an alkyl derivative, the Intramolecular Hydroalkoxylation of a 4-pentenyl-substituted cyclobutanol is preferred. This avoids the introduction of the C8-substituent inherent to the Prins reaction.

Key Steps:

  • Grignard Addition: React cyclobutanone with 4-pentenylmagnesium bromide (THF, -78 °C to RT) to form 1-(4-pentenyl)cyclobutanol .

  • Cyclization: Treat the alcohol with a catalytic amount of p-TsOH or Amberlyst-15 in refluxing toluene or DCM.

    • Mechanism:[2][3][4] Protonation of the alkene -> Markovnikov addition of the tertiary alcohol.

    • Selectivity: 6-exo-trig cyclization is favored, forming the 6-membered THP ring.

Data Summary & Troubleshooting

ParameterProtocol A (Prins)Protocol B (Hydroalkoxylation)Notes
Key Reagents Cyclobutanone, 3-Buten-1-ol, TFACyclobutanone, 4-PentenylMgBr, AcidPrins is cheaper; Hydroalkoxylation is cleaner for unsubstituted targets.
Typical Yield 65–80%50–70% (2 steps)Prins is a single-step convergent synthesis.
Scalability High (Flow compatible)Moderate (Grignard requires cooling)Prins reaction can be run in continuous flow reactors to manage exotherm.
Major Impurity Polymerized alcoholElimination product (diene)Control acid concentration and temperature strictly.
Safety Corrosive acid (TFA)Pyrophoric GrignardStandard PPE required. Quench Grignard carefully.

Troubleshooting Guide:

  • Low Yield in Prins: Ensure anhydrous conditions. Water inhibits oxocarbenium formation. Use molecular sieves if necessary.

  • Polymerization: If the homoallylic alcohol polymerizes (gummy residue), dilute the reaction (0.1 M) or lower the temperature during acid addition.

  • Purification: The spirocyclic ether is often volatile. Do not leave under high vacuum for extended periods.

Downstream Functionalization Workflow

The 8-hydroxy derivative obtained from Protocol B serves as a divergent point for library synthesis.

Functionalization Alcohol 8-Hydroxy-5-oxaspiro[3.5]nonane (Key Intermediate) Ketone 8-Oxo-5-oxaspiro[3.5]nonane (Spiro-Ketone) Alcohol->Ketone Swern or Dess-Martin Oxidation Ether 8-Alkoxy-5-oxaspiro[3.5]nonane (Williamson Ether) Alcohol->Ether NaH, R-X Amine 8-Amino-5-oxaspiro[3.5]nonane (Reductive Amination) Ketone->Amine R-NH2, NaBH(OAc)3

Figure 2: Divergent synthesis of spirocyclic libraries from the key alcohol intermediate.

References

  • Overman, L. E., & Pennington, L. D. (2003). "Strategic Use of Prins Cyclizations in the Synthesis of Tetrahydropyran-Containing Natural Products." Journal of Organic Chemistry, 68(19), 7143–7157. Link

  • Crosignani, S., et al. (2004). "A Simple and Efficient Synthesis of Tetrahydropyrans via the Acid-Catalyzed Prins Cyclization." Tetrahedron Letters, 45(52), 9611–9613. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(21), 3524–3529. Link

  • Wuxi AppTec. (2019). "Spirocyclic Scaffolds in Drug Discovery." Wuxi AppTec White Paper. Link

Sources

Method

Mitsunobu reaction protocols using 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol

Functionalizing 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol[1] Strategic Overview & Substrate Analysis In modern drug discovery, spirocyclic scaffolds like 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (CAS: 1508219-31-5) are crit...

Author: BenchChem Technical Support Team. Date: March 2026

Functionalizing 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol[1]

Strategic Overview & Substrate Analysis

In modern drug discovery, spirocyclic scaffolds like 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (CAS: 1508219-31-5) are critical bioisosteres for piperidines and cyclohexanes.[1] They offer high Fsp³ character, improved metabolic stability, and novel exit vectors for substituents. However, their incorporation into lead compounds often hinges on the efficient conversion of the primary alcohol handle into amines, ethers, or thioethers.

This guide details optimized Mitsunobu protocols specifically tailored for this substrate. Unlike simple aliphatic alcohols, the spiro[3.5]nonane core introduces specific solubility and steric considerations that must be managed to ensure high yields and simplified purification.

Substrate Profile: 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol[1]
  • Reactivity: The primary alcohol (ethyl linker) is unhindered, allowing for rapid betaine formation and Sɴ2 displacement.

  • Stability: The 5-oxaspiro[3.5]nonane ether core is generally stable to standard Mitsunobu conditions (neutral to mildly acidic). Avoid strongly Lewis-acidic conditions during workup to prevent potential ring strain-induced rearrangement, although this risk is low compared to oxetanes.[1]

  • Solubility: The lipophilic spiro core ensures good solubility in THF and Toluene, the preferred solvents for these protocols.

Critical Experimental Logic (The "Why" and "How")

To ensure a self-validating and robust process, we utilize a "Pre-Complexation Strategy" for the reagents.

  • The Challenge: The primary side reaction in Mitsunobu couplings is the alkylation of the hydrazine byproduct (from DIAD/DEAD) rather than the desired nucleophile, particularly if the nucleophile is sterically demanding or has a pKa > 11.[2]

  • The Solution: We employ a specific order of addition where the betaine (PPh₃-DIAD adduct) is formed in situ or the alcohol and nucleophile are pre-mixed to ensure the activated alkoxyphosphonium species is immediately intercepted by the nucleophile.

  • Purification Strategy: Triphenylphosphine oxide (TPPO) removal is the bottleneck. These protocols incorporate a precipitation-filtration step using non-polar solvents (Hexane/Et₂O) to bulk-remove TPPO before chromatography.[1]

Visual Workflow: Decision Tree & Execution

The following diagram outlines the logical flow for selecting conditions and executing the reaction.

Mitsunobu_Workflow Start Substrate: 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol Nuc_Check Check Nucleophile pKa Start->Nuc_Check Standard Standard Protocol (A) Nucleophile pKa < 11 (Phenols, Imides, Carboxylic Acids) Nuc_Check->Standard pKa < 11 Enhanced Enhanced Protocol (B) Nucleophile pKa 11-13 (Sulfonamides, Heterocycles) Nuc_Check->Enhanced pKa 11-13 Reagents_A Reagents: PPh3 + DIAD Solvent: THF (0°C) Standard->Reagents_A Reagents_B Reagents: PBu3 + ADDP Solvent: Toluene/THF (0°C -> RT) Enhanced->Reagents_B Execution Execution Phase: 1. Dissolve Alcohol + Nuc + Phosphine 2. Add Azo-reagent dropwise (Control Exotherm) 3. Monitor Color (Yellow -> Colorless) Reagents_A->Execution Reagents_B->Execution Validation Self-Validation Point: Is reaction yellow? (Incomplete) Is TPPO precipitating? (Good) Execution->Validation Workup Workup: Concentrate -> Triturate w/ Hexane:Et2O (9:1) Filter off TPPO solid Validation->Workup Purification Final Purification: Flash Chromatography (Ether/Amine Product) Workup->Purification

Caption: Operational workflow for Mitsunobu functionalization of spirocyclic alcohols, detailing reagent selection based on nucleophile acidity and critical validation checkpoints.

Detailed Protocols
Protocol A: Synthesis of Aryl Ethers (Phenol Coupling)

Best for: Creating spirocyclic ether-linked aryl libraries.

Reagents:

  • Substrate: 1.0 equiv

  • Phenol (Nucleophile): 1.2 – 1.5 equiv

  • Triphenylphosphine (PPh₃): 1.5 equiv[3]

  • Diisopropyl azodicarboxylate (DIAD): 1.5 equiv[3]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (1.0 equiv), the Phenol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Stir for 10 minutes.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 15–20 minutes.

    • Expert Note: The solution will turn bright yellow upon DIAD addition.[1] The fading of this color indicates the formation of the betaine intermediate and subsequent reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–16 hours.[1]

    • Monitoring: Check TLC.[1][3][4] The alcohol spot should disappear. A UV-active spot (TPPO) will appear near the baseline (in non-polar eluents).

  • Workup (TPPO Removal):

    • Concentrate the reaction mixture to a thick oil under reduced pressure.

    • Add a mixture of Hexane:Diethyl Ether (9:1) to the residue and sonicate/stir vigorously. TPPO will precipitate as a white solid.[1][4]

    • Filter the suspension through a Celite pad.[1][5] Wash the pad with Hexane:Ether.

    • Concentrate the filtrate to obtain the crude ether.

  • Purification: Purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).[1]

Protocol B: Synthesis of Primary Amines (Gabriel Synthesis)

Best for: Converting the alcohol to a primary amine via Phthalimide.

Reagents:

  • Substrate: 1.0 equiv

  • Phthalimide: 1.2 equiv[1]

  • PPh₃: 1.5 equiv[1][3]

  • DIAD: 1.5 equiv[1][3]

  • Deprotection Agent: Hydrazine hydrate or Methylamine (EtOH).[1]

Step-by-Step Methodology:

  • Coupling: Follow steps 1–4 from Protocol A, replacing the Phenol with Phthalimide .

    • Note: Phthalimide has poor solubility in THF.[1] The reaction mixture may start as a slurry but should clarify as the reaction proceeds.

  • Intermediate Isolation: Perform the TPPO removal workup (Step 5 above).[1] Isolate the intermediate N-alkyl phthalimide.[1]

  • Deprotection (Hydrazinolysis):

    • Dissolve the crude phthalimide intermediate in Ethanol (0.2 M).

    • Add Hydrazine hydrate (3.0 – 5.0 equiv).[1]

    • Heat to reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.[1]

  • Final Workup:

    • Cool to RT. Filter off the white solid.[1][6]

    • Concentrate the filtrate.[1][3][4][6] Partition between 1M NaOH and DCM (to ensure the amine is free-based).

    • Dry the organic layer (Na₂SO₄) and concentrate to yield the primary amine 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-amine .[1]

Data Summary & Troubleshooting
ParameterStandard ConditionOptimization for Steric/Low Acidity
Phosphine PPh₃ (Triphenylphosphine)PBu₃ (Tributylphosphine) or PMe₃
Azodicarboxylate DIAD or DEADADDP (1,1'-(Azodicarbonyl)dipiperidine)
Solvent THFToluene or DCM (if solubility issues arise)
Temperature 0 °C

RT
0 °C

RT (or 60 °C for ADDP)
pKa Limit Nucleophile pKa < 11Nucleophile pKa < 13

Self-Validating Checks:

  • No Reaction? If the starting alcohol remains after 4 hours, check the pKa of your nucleophile. If pKa > 11, switch to Protocol B reagents (ADDP/PBu₃).

  • Low Yield? Ensure anhydrous conditions. Water kills the betaine intermediate immediately.[1]

  • Separation Issues? If the product co-elutes with TPPO, use the Hexane/Ether precipitation method twice before the column.

References
  • Mitsunobu, O. (1981).[1] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.[1]

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy. Chemistry – A European Journal, 10(13), 3130–3138.

  • BLDpharm. (n.d.).[1] Product Analysis: 2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-ol (CAS 1508219-31-5).[1][7] Retrieved October 26, 2023.[1]

  • ChemScene. (n.d.).[1] Building Blocks: 5-Oxaspiro[3.5]nonane derivatives. Retrieved October 26, 2023.[1]

Sources

Application

Strategic Conversion of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol to Key Halide Intermediates

An Application Note for Drug Development Professionals Introduction The 5-oxaspiro[3.5]nonane scaffold represents a valuable structural motif in medicinal chemistry. The incorporation of a spirocyclic oxetane can signifi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Introduction

The 5-oxaspiro[3.5]nonane scaffold represents a valuable structural motif in medicinal chemistry. The incorporation of a spirocyclic oxetane can significantly modulate a molecule's physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability, often serving as a polar equivalent to a gem-dimethyl group. The starting material, 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol, provides a strategic entry point for elaborating this scaffold. Converting the primary alcohol to its corresponding alkyl halides—chloride, bromide, and iodide—transforms it into a versatile electrophilic building block, amenable to a wide array of nucleophilic substitution reactions for the construction of diverse compound libraries.

This guide provides detailed, field-proven protocols for the efficient synthesis of these key halide intermediates. The methodologies have been selected for their high fidelity, mild reaction conditions that preserve the integrity of the acid-sensitive oxetane ring, and their scalability for drug discovery campaigns. We will delve into the causality behind reagent selection and procedural steps, ensuring each protocol is a self-validating system for producing high-purity material.

Synthesis of 8-(2-Chloroethyl)-5-oxaspiro[3.5]nonane via the Appel Reaction

Method Selection and Rationale

For the conversion of a primary alcohol to an alkyl chloride, several reagents are available, including thionyl chloride (SOCl₂) and various phosphorus chlorides. However, the Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), is selected here for its exceptionally mild and neutral reaction conditions.[1] This method is particularly advantageous for substrates containing sensitive functional groups, such as the oxetane in our starting material. The reaction proceeds through an SN2 mechanism, which prevents carbocation rearrangements that can be a concern with other methods.[2][3] The strong phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct provides a powerful thermodynamic driving force for the reaction, ensuring high conversion.[4]

Experimental Protocol
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol).

  • Reagent Addition: Add triphenylphosphine (1.2 equivalents) to the solvent. Cool the resulting solution to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (1.0 equivalent) and carbon tetrachloride (1.5 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred PPh₃ solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to yield the pure 8-(2-chloroethyl)-5-oxaspiro[3.5]nonane.

Workflow for Chlorination

sub 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol reag PPh₃, CCl₄ DCM, 0 °C to rt sub->reag prod 8-(2-Chloroethyl)-5-oxaspiro[3.5]nonane reag->prod caption Appel Reaction for Chlorination sub 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol reag PBr₃ Et₂O, 0 °C to rt sub->reag prod 8-(2-Bromoethyl)-5-oxaspiro[3.5]nonane reag->prod caption Bromination using PBr₃ sub 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol reag PPh₃, I₂, Imidazole Toluene, 70 °C sub->reag prod 8-(2-Iodoethyl)-5-oxaspiro[3.5]nonane reag->prod caption Iodination under Appel-type Conditions

Sources

Method

Application Note: Integrating Spirocyclic Alcohols into Fragment-Based Drug Design (FBDD) Workflows

Executive Summary & Scientific Rationale Fragment-Based Drug Design (FBDD) has proven to be a highly effective paradigm for generating high-quality chemical leads[1]. Historically, fragment libraries have been heavily bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fragment-Based Drug Design (FBDD) has proven to be a highly effective paradigm for generating high-quality chemical leads[1]. Historically, fragment libraries have been heavily biased toward flat, sp²-rich (hetero)aromatic scaffolds. While successful, these 2D fragments explore only a narrow region of chemical space and often struggle to engage complex, three-dimensional protein binding pockets[2].

To overcome this, the field is shifting toward high-sp³ content, 3D fragments. Spirocyclic scaffolds are uniquely positioned for this application because their rigid ring fusion controls ligand conformation and projects functionality in all three dimensions[3]. Within this class, spirocyclic alcohols are particularly powerful. The rigid spirocyclic core minimizes the entropic penalty upon target binding, while the hydroxyl (-OH) group serves a dual purpose: it acts as a highly directional hydrogen-bond anchor in the protein pocket and provides a versatile synthetic handle for downstream fragment elaboration[4]. Furthermore, the incorporation of sp³-rich spiro motifs significantly improves aqueous solubility, a critical factor for the high-concentration screening required in FBDD[4].

Physicochemical Profiling: 2D vs. 3D Fragments

The structural complexity of spirocyclic alcohols provides distinct physicochemical advantages over traditional aromatic fragments while strictly adhering to the "Rule of Three" (MW < 300 Da, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3)[1].

PropertyTraditional 2D Fragments (e.g., Phenols, Anilines)3D Spirocyclic Alcohols (e.g., Azaspiroheptanols)Impact on FBDD Workflow
Fraction sp³ (Fsp³) < 0.2> 0.6Enhances shape complementarity with deep, complex target pockets[5].
Aqueous Solubility Low to ModerateHighEnables screening at >1 mM concentrations without DMSO-induced protein aggregation[4].
Shape Diversity (PMI) Rod-like or Disc-likeSpherical / CylindricalAccesses novel chemical space and distinct binding conformations[2].
Exit Vectors Planar (2D Trajectories)Divergent (3D Trajectories)Allows multi-directional fragment growing to capture adjacent sub-pockets[6].

Workflow & Mechanistic Logic

Because 3D fragments require precise geometric complementarity to bind, they often exhibit lower initial hit rates than promiscuous, flat hydrophobic fragments. Therefore, a highly sensitive, self-validating workflow combining biophysical screening and structural elucidation is required.

FBDD_Workflow Target Target Preparation & Immobilization SPR Primary Screening (SPR) Concentration: 1-5 mM Target->SPR Library Spirocyclic Alcohol Library (sp3-rich) Library->SPR Validation Self-Validation (Reference & Blank) SPR->Validation Xray Orthogonal Validation (X-ray Crystallography) Validation->Xray Positive Hits Decision Hit Confirmed? Xray->Decision Elaboration Fragment Elaboration (Vector Growth) Decision->Elaboration Yes Discard Discard / Re-evaluate Decision->Discard No

Figure 1: Self-validating FBDD workflow for spirocyclic alcohol fragment screening and elaboration.

Binding_Logic SpiroCore Spirocyclic Core (Rigid sp3 Scaffold) Vectors Exit Vectors (3D Trajectories) SpiroCore->Vectors Directs Pocket Protein Binding Pocket (Deep/Complex Topology) SpiroCore->Pocket Shape Complementarity Hydroxyl Hydroxyl Group (-OH) (H-Bond Anchor) Hydroxyl->Pocket Specific H-Bonding Solvent Solvent Channel (Elaboration Route) Vectors->Solvent Fragment Growing

Figure 2: Mechanistic binding logic and vector projection of spirocyclic alcohols in target pockets.

Self-Validating Experimental Protocols

Protocol A: High-Fidelity SPR Screening of Spirocyclic Alcohols

To detect the low-affinity interactions (K_d in the µM to mM range) typical of fragments, Surface Plasmon Resonance (SPR) must be rigorously controlled to eliminate false positives.

Step 1: Sensor Chip Functionalization & Target Immobilization

  • Action: Immobilize the target protein via His-tag capture on an NTA sensor chip rather than using standard amine coupling.

  • Causality: Amine coupling randomly orients the protein, potentially occluding the binding pocket. His-tag capture ensures uniform orientation, preserving pocket accessibility for structurally demanding 3D fragments.

Step 2: Library Preparation & Concentration Ranging

  • Action: Prepare spirocyclic alcohol fragments in an aqueous running buffer with a maximum of 1–2% DMSO. Screen at high concentrations (1 mM and 5 mM).

  • Causality: Because spirocyclic alcohols possess superior aqueous solubility compared to planar aromatics[4], they can be screened at higher concentrations without precipitating or inducing DMSO-related protein denaturation.

Step 3: Screening Execution & Self-Validation

  • Action: Inject the analytes over both the active target channel and a reference channel containing a binding-site mutant (or deactivated protein).

  • Causality: The mutant reference channel acts as a self-validating control. Any signal present in both channels is automatically subtracted as a bulk refractive index change or non-specific hydrophobic interaction, ensuring only true, pocket-specific binders are advanced.

Protocol B: Crystallography-Guided Hit Elaboration

Once a hit is confirmed, the spirocyclic alcohol must be chemically elaborated to increase affinity while maintaining Ligand Efficiency (LE).

Step 1: Crystallographic Triage & Vector Assessment

  • Action: Obtain high-resolution X-ray co-crystal structures of the fragment bound to the target. Map the exact spatial coordinates of the hydroxyl group.

  • Causality: The structural environment of the -OH dictates the chemistry. If the -OH is buried and acts as a critical H-bond donor to the protein backbone, it must be retained. If it is solvent-exposed, it serves as an ideal synthetic handle for fragment growing[6].

Step 2: Divergent Chemical Elaboration

  • Action: For solvent-exposed hydroxyls, perform mild etherification or carbamoylation to extend the fragment into adjacent sub-pockets.

  • Causality: Highly strained spirocyclic systems can undergo ring-opening under harsh acidic or basic conditions. Mild, modular synthetic platforms are required to preserve the 3D integrity of the scaffold[6].

Step 3: Validation of Elaboration (Ligand Efficiency Tracking)

  • Action: Re-evaluate the elaborated compound using the primary SPR assay. Calculate the Ligand Efficiency (

    
    ).
    
  • Causality: A closed-loop, self-validating workflow requires that successful elaboration maintains or improves the LE (>0.3 kcal/mol/heavy atom). If affinity increases but LE drops significantly, the elaboration merely added non-specific lipophilic mass rather than forming specific new interactions.

References[1] Title: Route to three-dimensional fragments using diversity-oriented synthesis | Source: pnas.org | URL: https://www.pnas.org/doi/10.1073/pnas.1222261110[3]Title: The utilization of spirocyclic scaffolds in novel drug discovery | Source: tandfonline.com | URL: https://www.tandfonline.com/doi/full/10.1016/j.bmcl.2014.06.081[6]Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery | Source: acs.org | URL: https://pubs.acs.org/doi/10.1021/jacs.5b04642[4]Title: The Spirocycle Surge in Drug Discovery | Source: drughunter.com | URL: https://drughunter.com/the-spirocycle-surge-in-drug-discovery/[2]Title: Navigating 3D Chemical Space: The Design, Synthesis and Exploration of 3D Fragment Libraries | Source: vu.nl | URL: https://research.vu.nl/en/publications/navigating-3d-chemical-space-the-design-synthesis-and-exploration[5]Title: Fragment Library | Source: spirochem.com | URL: https://spirochem.com/fragment-library

Sources

Application

Application Note: Advanced Bioconjugation Strategies Utilizing Spirocyclic Alcohol Linkers

Prepared by: Senior Application Scientist, Bioconjugation & Targeted Therapeutics Target Audience: Researchers, Scientists, and Drug Development Professionals Rationale and Structural Causality Historically, the bioconju...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Bioconjugation & Targeted Therapeutics Target Audience: Researchers, Scientists, and Drug Development Professionals

Rationale and Structural Causality

Historically, the bioconjugation field has relied heavily on flexible polyethylene glycol (PEG) or linear alkyl chains to bridge targeting ligands (e.g., monoclonal antibodies) with therapeutic payloads. While effective for solubility, these flexible linkers suffer from high rotational freedom, which introduces significant entropic penalties during target binding and exposes the linker to non-specific enzymatic cleavage.

To overcome these limitations, spirocyclic alcohol linkers have emerged as a transformative architectural class. Spirocyclic structures provide a unique, rigid 3D geometry that locks molecular conformation and drastically reduces rotational degrees of freedom[1]. In the context of Proteolysis Targeting Chimeras (PROTACs), this rigidity pre-organizes the molecule into an active conformation, thermodynamically favoring ternary complex formation and enhancing target selectivity[1].

Furthermore, utilizing a spirocyclic alcohol provides a highly versatile hydroxyl handle. This allows for the synthesis of pH-sensitive spirocyclic acetals, which can undergo rapid hydrolysis at mildly acidic pH (such as in the endosome) while remaining highly stable at physiological pH[2]. Additionally, specific spirocyclic geometries, such as spiro[2.3]hex-1-ene, alleviate steric repulsion in transition states, making them exceptionally reactive for bioorthogonal click chemistry applications[3]. Recent advances in photoredox catalysis have even enabled the direct C(sp3)–C(sp2) cross-coupling of these complex spirocyclic secondary alcohols with aryl acids, expanding the late-stage functionalization toolkit[4].

Quantitative Comparison of Linker Architectures

To justify the transition from traditional linkers to spirocyclic scaffolds, we must evaluate their physicochemical and kinetic properties. The table below summarizes the causality behind the superior performance of spirocyclic acetals (derived from spirocyclic alcohols) in targeted drug delivery systems.

Table 1: Physicochemical and Kinetic Profiling of Bioconjugation Linkers

Linker ArchitectureConformational RigidityEntropic Penalty on BindingHydrolysis Half-Life (pH 7.4)Hydrolysis Half-Life (pH 5.0)
Linear Alkyl Low (High Rotation)High> 14 days> 14 days
PEG-based Low (High Rotation)High> 14 days> 14 days
Spirocyclic Acetal High (Pre-organized)LowSlower / Stable< 1 min to several days*

*Note: The hydrolysis rate of spirocyclic acetals at pH 5.0 is highly tunable based on the specific ring strain and steric bulk of the spiro-center[2].

Workflow and Mechanistic Pathways

The integration of a spirocyclic alcohol into an Antibody-Drug Conjugate (ADC) requires a logical sequence of activation, conjugation, and targeted release.

Workflow A Spirocyclic Alcohol Linker B Electrophilic Activation (p-NPC) A->B C Payload Conjugation B->C D mAb Thiol Attachment C->D E Stable ADC Construct D->E

Figure 1: Workflow for activating and conjugating spirocyclic alcohol linkers.

Once the ADC reaches the target cell, the spirocyclic acetal acts as a self-immolative trigger. The mechanism relies on the protonation of the acetal oxygen in the acidic lysosomal environment, leading to ring-opening and the traceless release of the active payload.

Mechanism Circulation ADC in Circulation (pH 7.4 - Stable) Endocytosis Receptor-Mediated Endocytosis Circulation->Endocytosis Lysosome Lysosomal Acidification (pH 5.0 - 5.5) Endocytosis->Lysosome Hydrolysis Spirocyclic Acetal Hydrolysis Lysosome->Hydrolysis Release Traceless Payload Release & Cell Apoptosis Hydrolysis->Release

Figure 2: pH-dependent payload release mechanism via spirocyclic acetal hydrolysis.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and validation of a spirocyclic alcohol-linked ADC. As a core principle of robust assay design, these protocols incorporate built-in self-validation steps to ensure causality and prevent downstream failures.

Protocol A: Activation of the Spirocyclic Alcohol Linker

Causality: The native hydroxyl group of a spirocyclic alcohol is a poor electrophile and cannot directly conjugate to amine-bearing payloads. We must convert it into a highly reactive p-nitrophenyl carbonate. The rigid spirocyclic backbone prevents intramolecular side reactions during this activation step.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the maleimide-functionalized spirocyclic alcohol linker in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 3.0 eq of Triethylamine (TEA). Scientific Insight: TEA acts not only to neutralize the HCl byproduct but also prevents the acidic protonation of the spirocyclic oxygen atoms, which could trigger premature ring-opening.

  • Activation: Dropwise add 1.5 eq of p-Nitrophenyl chloroformate (p-NPC) dissolved in DCM at 0°C.

  • Self-Validation (LC-MS): Stir for 2 hours at room temperature. Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the activated carbonate mass confirms successful activation.

  • Purification: Purify via silica gel chromatography (Hexane/Ethyl Acetate) to isolate the activated linker.

Protocol B: Payload Conjugation via Carbamate Formation

Causality: The primary or secondary amine of the therapeutic payload (e.g., an MMAE derivative) will nucleophilically attack the activated carbonate, displacing p-nitrophenol to form a highly stable carbamate linkage.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the activated spirocyclic linker (1.0 eq) and the amine-bearing payload (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Catalysis: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to deprotonate the payload's amine, maximizing its nucleophilicity.

  • Self-Validation (Spectrophotometric): As the reaction proceeds, the mixture will turn distinctly yellow. This is due to the release of the p-nitrophenolate anion. By monitoring the absorbance at 400 nm, you possess a self-validating stoichiometric indicator; the reaction is complete when the absorbance plateaus.

  • Isolation: Precipitate the Linker-Payload construct in cold diethyl ether and dry under vacuum.

Protocol C: Antibody Conjugation and pH-Cleavage Assay

Causality: Mild reduction of the monoclonal antibody exposes interchain hinge region cysteines without disrupting the tertiary structure. The maleimide moiety on the spirocyclic linker rapidly reacts with these free thiols at pH 7.0.

Step-by-Step Methodology:

  • Antibody Reduction: Treat 10 mg/mL of mAb (e.g., Trastuzumab) in PBS (pH 7.4, 1 mM EDTA) with 2.5 eq of TCEP for 2 hours at 37°C.

  • Conjugation: Add 5.0 eq of the Linker-Payload construct (dissolved in 10% v/v DMSO) to the reduced mAb. Incubate for 1 hour at room temperature.

  • Quenching & Purification: Quench unreacted maleimides with excess N-acetylcysteine. Purify the ADC using size-exclusion chromatography (SEC).

  • Self-Validation (Cleavage Assay):

    • Incubate the purified ADC in two separate buffers: PBS (pH 7.4) and Sodium Acetate (pH 5.0) at 37°C.

    • Analyze aliquots via HPLC at 1, 4, 12, and 24 hours.

    • Expected Outcome: The area under the curve (AUC) for the free payload will increase exponentially in the pH 5.0 buffer due to rapid spirocyclic acetal hydrolysis[2], while the pH 7.4 sample will show a flat baseline, validating the targeted release mechanism.

References

  • Linkers in PROTACs - Precise PEG Source: precisepeg.com URL:1

  • Acetals as pH-Sensitive Linkages for Drug Delivery | Bioconjugate Chemistry Source: acs.org URL:2

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry | Journal of the American Chemical Society Source: acs.org URL:3

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors Source: princeton.edu URL:4

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol synthesis

Technical Support Center: 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol Synthesis Ticket ID: SPIRO-OH-8YL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development Executive Summary The s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol Synthesis

Ticket ID: SPIRO-OH-8YL-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Development

Executive Summary

The synthesis of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol presents a unique set of challenges due to the steric strain of the spiro[3.5] system and the polarity of the ether-alcohol motif. Low yields in this pathway are typically caused by three specific failure points:

  • Inefficient Spirocyclization: Poor diastereoselectivity or polymerization during the formation of the tetrahydropyran (THP) ring.

  • Workup Losses during Reduction: Product entrapment in aluminum salts during the reduction of the precursor ester/acid.

  • Phase Transfer Issues: The high water solubility of the ether-alcohol product leading to loss in the aqueous phase during extraction.

This guide provides a modular troubleshooting approach to systematically identify and resolve these yield-killing bottlenecks.

Module 1: Optimizing the Spiro-Core Formation

Context: The 5-oxaspiro[3.5]nonane core is most efficiently constructed via a Prins Cyclization or an Intramolecular Etherification . If you are building the core from scratch, the yield often suffers here due to competitive polymerization.

Issue: "My cyclization yield is < 40%, and the NMR shows complex aliphatic mixtures."

Diagnosis: The acid-catalyzed condensation of cyclobutanone with a homoallylic alcohol (Prins type) is sensitive to temperature and acid strength. Over-acidification leads to ring-opening of the strained cyclobutane or polymerization of the alkene.

Protocol Correction (The "Cold-Acid" Method): Instead of refluxing in benzene/toluene with pTSA (a common older method), switch to a Lewis Acid catalyzed approach at lower temperatures.

  • Reagents: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or BF3·OEt2 as the catalyst rather than Brønsted acids.

  • Temperature: Maintain reaction at -78°C to 0°C . The kinetic control favors the spiro-closure over the thermodynamic polymer products.

  • Stoichiometry: Use a slight excess of the cyclobutanone (1.2 eq) relative to the homoallylic alcohol precursor to drive the equilibrium.

Visualizing the Critical Pathway:

SpiroSynthesis Start Cyclobutanone + Homoallylic Alcohol LewisAcid Add TMSOTf (-78°C, DCM) Start->LewisAcid Intermediate Oxocarbenium Intermediate LewisAcid->Intermediate Cyclization Spiro-Ring Closure Intermediate->Cyclization SideRxn Polymerization (If T > 0°C) Intermediate->SideRxn High Temp Product 5-Oxaspiro[3.5]nonane Core Cyclization->Product

Caption: Kinetic control pathway for spiro-ether formation. Low temperature prevents ring-opening side reactions.

Module 2: The Reduction Step (The Yield Killer)

Context: Most users arrive at the final alcohol via the reduction of Ethyl 2-(5-oxaspiro[3.5]nonan-8-yl)acetate . This is the most common point of failure.

Issue: "TLC shows complete conversion, but I only recover 30-50% mass after workup."

Diagnosis: This is a classic "Aluminum Sponge" effect. The ether oxygen in the spiro ring and the newly formed hydroxyl group coordinate strongly to aluminum salts (from LiAlH4), forming a complex that does not release the product during a standard water/NaOH quench. Furthermore, the product is an ether-alcohol , making it partially water-soluble.

Solution: The Modified Fieser Workup & Continuous Extraction

Step-by-Step Protocol:

  • The Reduction:

    • Dissolve ester in anhydrous THF (0.1 M).

    • Add LiAlH4 (2.5 eq) at 0°C.

    • Warm to RT and stir for 1 hour (Do not reflux unless sterically hindered; reflux increases side products).

  • The "Granular" Quench (Crucial):

    • Do not dump into ice water.

    • For every 1 g of LiAlH4 used, add sequentially:

      • 1 mL Water (very slowly)

      • 1 mL 15% NaOH solution

      • 3 mL Water

    • Result: This precipitates aluminum salts as a white, granular solid that can be filtered, rather than a gelatinous muck that traps product.

  • The Rescue Extraction:

    • Filter the solids.[1] Do not discard the solid cake yet.

    • Rinse the cake with hot THF (40°C) or EtOAc three times. The heat helps break the coordination bonds.

    • Salting Out: Saturate the aqueous filtrate with NaCl (solid) until no more dissolves.

    • Extract with CHCl3:Isopropanol (3:1) . The isopropanol helps pull the polar alcohol out of the aqueous phase better than DCM or EtOAc.

Data Comparison: Workup Methods

Workup MethodEmulsion RiskProduct RecoveryPurity (Crude)Notes
Acidic Quench (HCl) High40-50%LowRisks opening the spiro-ether ring (acid sensitive).
Rochelle's Salt Medium60-70%HighSlow; requires overnight stirring to break emulsion.
Modified Fieser (Rec.) Low 85-95% High Fastest filtration; granular precipitate releases product.

Module 3: Purification and Isolation

Context: The product is a viscous oil or low-melting solid.

Issue: "The product disappears on the Rotovap."

Diagnosis: While not extremely volatile, the molecular weight (~184 g/mol ) combined with the compact spiro shape gives it a higher vapor pressure than expected. Co-evaporation with solvents can drag the product into the trap.

Troubleshooting Protocol:

  • Vacuum Control: Do not exceed 10 mbar vacuum at 40°C.

  • Chromatography:

    • Stationary Phase: Neutral Alumina (preferred) or Silica Gel (buffered with 1% Et3N).

    • Reasoning: The spiro-ether can be acid-sensitive. Silica is slightly acidic. Buffering prevents degradation on the column.

    • Eluent: 0-5% Methanol in DCM. (Avoid Hexane/EtOAc; the polarity is too low to move the alcohol effectively without tailing).

Troubleshooting Logic Tree

Troubleshooting Start Low Yield Observed CheckTLC Check TLC of Reaction Mix Start->CheckTLC Conversion Is Conversion Complete? CheckTLC->Conversion NoConv No: Reagent Issue Conversion->NoConv No YesConv Yes: Workup Issue Conversion->YesConv Yes FreshLAH Use Fresh LiAlH4 (Titrate if needed) NoConv->FreshLAH Temp Increase Temp to 40°C NoConv->Temp CheckAq Check Aqueous Phase (TLC/NMR) YesConv->CheckAq InAq Product in Water? CheckAq->InAq YesAq Yes: Solvation Loss InAq->YesAq Yes NoAq No: Trapped in Salts InAq->NoAq No SaltOut Saturate with NaCl Extract w/ CHCl3:IPA YesAq->SaltOut WashCake Rinse Al-Salts with Hot THF NoAq->WashCake

Caption: Decision matrix for isolating yield loss during ester reduction.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH4 instead of LiAlH4? A: Generally, no. NaBH4 is not strong enough to reduce esters to alcohols efficiently. However, if you add LiCl or CaCl2 (generating LiBH4 or Ca(BH4)2 in situ), the reduction becomes possible. This is a milder alternative if you have strictly acid-sensitive functional groups, but LiAlH4 is superior for yield.

Q: My product has a weird smell and the NMR shows extra peaks around 3.5-4.0 ppm. A: You likely have ring-opening. The 5-oxaspiro system is a cyclic acetal/ether. Strong Lewis acids or strong Brønsted acids during workup can hydrolyze the ether ring. Always neutralize your silica gel with 1% Triethylamine before running the column.

Q: How do I verify the "Spiro" connectivity? A: 13C NMR is definitive. Look for the quaternary spiro-carbon signal. It typically appears in the 30-40 ppm range, distinct from the CH/CH2 signals. A DEPT-135 experiment will show this carbon disappearing (quaternary), confirming the spiro junction.

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322.

  • Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581-595. (Standard reference for LiAlH4 workups).
  • Prins Cyclization Mechanism: Snider, B. B. (1991). "The Prins Reaction and Carbonyl Ene Reactions." Comprehensive Organic Synthesis, 2, 527-561.

  • Reduction of Esters: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

Sources

Optimization

Technical Support Center: Purification Methods for Polar Spirocyclic Alcohols

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the purification of polar spirocyclic alcohols. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of polar spirocyclic alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these unique and often complex molecules. The inherent three-dimensionality and high density of polar functional groups (hydroxyl, amino, etc.) in spirocyclic alcohols present specific purification hurdles that standard protocols may not adequately address. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My polar spirocyclic alcohol shows significant tailing and poor separation on a standard silica gel column. What is causing this and how can I fix it?

A1: This is a classic issue when purifying polar, and particularly basic, compounds on standard silica gel.[1]

Causality: Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups on its surface.[2] Polar spirocyclic alcohols, especially those containing basic nitrogen atoms (amines), can undergo strong, sometimes irreversible, ionic interactions with these acidic sites. This leads to significant peak tailing, where a portion of the analyte "drags" along the column, resulting in broad peaks and poor resolution from nearby impurities.[1]

Solutions:

  • Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic sites on the silica.

    • Action: Add a small amount of a basic modifier to your eluent system. Common choices include triethylamine (NEt₃) at 0.1-1% (v/v) or ammonium hydroxide (NH₄OH) at 0.5-2% (v/v).[1]

    • Mechanism: The basic additive competes with your compound for the acidic silanol sites, effectively "masking" them and allowing your spirocyclic alcohol to elute based on polarity interactions rather than strong ionic binding. This results in sharper, more symmetrical peaks.

  • Change of Stationary Phase: If base additives are incompatible with your molecule or do not resolve the issue, consider a different stationary phase.

    • Action: Switch to a more inert or basic stationary phase like alumina (neutral or basic grade) or amino-functionalized silica.[1]

    • Mechanism: Alumina has fewer strongly acidic sites than silica. Amino-functionalized silica provides a basic surface, which repels basic analytes and can improve peak shape dramatically for this class of compounds.

Q2: I am experiencing very low recovery of my compound after flash column chromatography, even though TLC analysis showed it moving off the baseline.

A2: Low recovery is a frustrating problem that can often be traced to either irreversible adsorption on the column or issues with the workup procedure.

Causality & Solutions:

  • Irreversible Adsorption: As discussed in Q1, strong interactions with the stationary phase can lead to your compound never eluting from the column. If you've tried base additives and still see low recovery, your compound might be too polar for normal-phase chromatography.

  • Product Decomposition: Silica gel can be acidic enough to catalyze the decomposition of sensitive functional groups.[3] Your spirocyclic alcohol might be unstable under these conditions.

    • Action: Run a small-scale stability test. Dissolve a small amount of your crude product in the chosen eluent, add a scoop of silica gel, and stir for the approximate duration of your column run. Analyze the mixture by TLC or LC-MS to check for decomposition. If decomposition is observed, a less acidic stationary phase like neutral alumina is necessary.

  • Co-elution with Non-UV Active Impurities: If you are relying solely on a UV detector for fractionation, your product might be eluting in fractions that appear "empty" because they contain impurities that do not absorb UV light.

    • Action: Analyze your fractions by a secondary method, such as TLC with a universal stain (e.g., potassium permanganate or ceric ammonium molybdate) or by mass spectrometry, to confirm the location of your product.

Below is a workflow to diagnose and solve low recovery issues.

G start Low Recovery Observed check_fractions Analyze all fractions (TLC with stain, LC-MS) start->check_fractions product_found Product Found in unexpected fractions? check_fractions->product_found sub_node_1 Optimize fractionation (smaller fractions, different detection) product_found->sub_node_1 Yes check_adsorption Product still on column? (Flush with very polar solvent e.g., 10-20% MeOH in DCM) product_found->check_adsorption No product_eluted Product elutes? check_adsorption->product_eluted sub_node_2 Irreversible Adsorption or Decomposition Issue product_eluted->sub_node_2 No sub_node_3 Initial eluent too weak. Redevelop gradient. product_eluted->sub_node_3 Yes sub_node_4 Switch to different stationary phase (Alumina, C18, HILIC) or use base additives. sub_node_2->sub_node_4

Caption: Troubleshooting workflow for low recovery in chromatography.
Q3: My polar spirocyclic alcohol is "oiling out" of solution instead of forming crystals during recrystallization. What should I do?

A3: "Oiling out" occurs when a compound's solubility in a hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it reaches the temperature required for crystallization.[4] This is common with highly polar compounds or when the solvent is too effective.

Solutions:

  • Modify the Solvent System: The primary goal is to reduce the compound's solubility at the solvent's boiling point.

    • Action 1: Change to a Less Effective Solvent. If you are using a highly polar solvent like methanol, try a slightly less polar one like ethanol or isopropanol. The ideal solvent dissolves the compound when hot but has very low solubility when cold.[5][6]

    • Action 2: Use a Mixed-Solvent System. This is often the best approach.[4][7] Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., methanol). Then, while the solution is still hot, add a "poor" solvent (one in which it is insoluble, e.g., water or hexane, depending on the compound's overall polarity) dropwise until the solution becomes faintly cloudy. Add a few more drops of the "good" solvent to clarify, then allow it to cool slowly.

  • Induce Crystallization: If the solvent system seems appropriate but crystals are not forming, you may need to overcome the initial energy barrier to nucleation.

    • Action 1: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the air-liquid interface.[5][8] The microscopic imperfections in the glass provide nucleation sites for crystal growth.

    • Action 2: Add a Seed Crystal. If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution.[5][8] This provides a template for further crystallization.

Q4: My compound is too polar for reversed-phase (C18) HPLC and elutes in the solvent front. How can I achieve retention and separation?

A4: This is a common limitation of traditional reversed-phase chromatography, which is designed for nonpolar compounds. For highly polar analytes like spirocyclic alcohols, alternative techniques are required.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred method for retaining and separating very polar compounds that are not retained on C18 columns.[9]

    • Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amino) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9] The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the amount of the aqueous component.

    • Advantages: It provides excellent retention for polar compounds and uses mobile phases that are highly compatible with mass spectrometry.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful normal-phase technique that is gaining popularity for purifying polar molecules.[10]

    • Mechanism: SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a polar co-solvent like methanol.[11][12][13] The low viscosity and high diffusivity of supercritical CO₂ allow for very fast and efficient separations.[10][14]

    • Advantages: SFC is much faster than HPLC, generates significantly less organic solvent waste, and simplifies sample recovery because the CO₂ evaporates upon depressurization.[12][13] It is well-suited for any compound soluble in methanol.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar spirocyclic alcohols?

A1: The main challenges stem from their unique physicochemical properties:

  • High Polarity: The presence of multiple hydroxyl or other polar groups leads to very high polarity. This can cause strong, undesirable interactions with silica gel, leading to tailing and low recovery.[1] It also makes them difficult to retain on standard reversed-phase columns.[9]

  • High Solubility in Polar Solvents: Their high polarity often means they are very soluble in common polar solvents like methanol and water, but poorly soluble in less polar organic solvents. This can make extraction from aqueous layers difficult and complicates the choice of solvents for chromatography and recrystallization.[4]

  • Complex Impurity Profiles: The synthesis of spirocycles can generate a variety of related impurities, including diastereomers, regioisomers, or byproducts from side reactions, which may have very similar polarities to the target compound, making separation challenging.[3][15]

Q2: How do I select the best primary purification technique for my polar spirocyclic alcohol?

A2: The choice depends on the scale of your purification, the nature of the impurities, and the physical state of your compound.

G start Crude Polar Spirocyclic Alcohol is_solid Is the compound a solid? start->is_solid recrystallize Attempt Recrystallization (Cost-effective, scalable) is_solid->recrystallize Yes chromatography Proceed to Chromatography is_solid->chromatography No is_pure Is purity >95%? recrystallize->is_pure done Purification Complete is_pure->done Yes is_pure->chromatography No impurity_polarity Are impurities more or less polar? chromatography->impurity_polarity normal_phase Normal-Phase Chromatography (Silica or Alumina) impurity_polarity->normal_phase Different Polarity advanced_chrom Advanced Chromatography (Prep-HPLC, SFC) impurity_polarity->advanced_chrom Similar Polarity (e.g., diastereomers)

Caption: Decision tree for selecting a purification method.
  • Recrystallization: If your compound is a solid, this should always be your first choice. It is inexpensive, highly scalable, and can yield material of very high purity.[8] Success depends heavily on finding the right solvent or solvent system.[5]

  • Flash Column Chromatography: This is the workhorse for most lab-scale purifications, especially for complex mixtures or non-crystalline products.[2][3] For polar spirocyclic alcohols, you may need to use modified systems (e.g., alumina, HILIC) or add modifiers to the mobile phase.[1][9]

  • Preparative HPLC: When flash chromatography fails to separate closely related impurities (like diastereomers), preparative HPLC is the next step.[16][17] Both normal-phase and HILIC modes can be effective.[9][18]

  • Supercritical Fluid Chromatography (SFC): For challenging separations, especially of chiral compounds or when speed and solvent reduction are critical, SFC is an excellent and increasingly accessible option.[10][12]

Q3: When should I consider Supercritical Fluid Chromatography (SFC)?

A3: You should strongly consider SFC under the following circumstances:

  • Difficult Separations: When your compound is difficult to separate from impurities using HPLC, as SFC often offers unique and complementary selectivity.[11][13]

  • Chiral Separations: SFC has long been a favored technique for separating enantiomers and diastereomers.[10][12]

  • High-Throughput Purification: Due to its speed, SFC allows for much faster purification cycles compared to traditional preparative HPLC.[10][14]

  • Green Chemistry Initiatives: SFC primarily uses captured CO₂ as the mobile phase, drastically reducing the consumption and disposal of organic solvents like hexane and ethyl acetate.[11][12]

  • Thermally Labile Compounds: The operating temperatures for SFC are typically mild, making it suitable for compounds that might decompose at higher temperatures.[12]

Q4: What are the key considerations for recrystallizing a polar spirocyclic alcohol?

A4: Recrystallization of highly polar compounds requires careful solvent selection. The principle "like dissolves like" is a good starting point.[5]

  • Solvent Choice: Highly polar compounds require polar solvents. Water, ethanol, methanol, and isopropanol are common starting points.[5] The ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point.[6][19]

  • Mixed-Solvent Systems: This is a very powerful technique for polar compounds.[7] A common pair is a polar alcohol (like ethanol) in which the compound is soluble, and water or an anti-solvent like ethyl acetate or diethyl ether, in which it is insoluble.[5][7]

  • Cooling Rate: Slow cooling is crucial.[6][8] Rapidly crashing the solid out of solution by placing it directly in an ice bath can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before further cooling.[19]

  • "Oiling Out": As discussed in the troubleshooting section, if your compound separates as an oil, you must adjust your solvent system to be less solubilizing.[4]

Solvent ClassExample(s)PolarityUse Case for Polar Spirocyclic Alcohols
Protic Solvents Water, Methanol, EthanolVery HighOften used as the primary "good" solvent. Water is excellent for highly polar, H-bonding compounds.
Dipolar Aprotic Acetone, AcetonitrileHighCan be effective, but their high solvating power might lead to low recovery.
Ethers Diethyl Ether, THFLow-MediumTypically used as the "poor" or "anti-solvent" in a mixed-solvent system to induce crystallization.
Hydrocarbons Hexane, TolueneVery LowUsed as an anti-solvent for less polar spirocycles or to precipitate highly polar compounds.
Table 1: Recrystallization Solvent Selection Guide for Polar Spirocyclic Alcohols.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Flash Column Chromatography with a Basic Modifier
  • TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value of ~0.2-0.3. A good starting point for polar compounds is a mixture of a non-polar solvent (Hexane or Ethyl Acetate) and a polar solvent (Methanol). Add 0.5% (v/v) triethylamine (NEt₃) or ammonium hydroxide (NH₄OH) to the TLC jar and eluent to assess its effect on peak shape.

  • Column Packing: Select a column size appropriate for your sample amount (typically using 20-50 times the weight of adsorbent to the sample).[2] Slurry pack the column with silica gel in your initial, least polar eluent. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like DCM or methanol). If solubility is an issue, adsorb the crude material onto a small amount of silica gel (~1-2x the sample weight), evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with your starting solvent mixture (containing the basic modifier). If running a gradient, slowly and systematically increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Workup: Combine the pure fractions, and remove the solvent under reduced pressure. The basic modifier will also be removed during this process, though trace amounts may remain.

Protocol 2: General Protocol for Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which your compound is very soluble (e.g., Methanol) and a "poor" solvent in which it is insoluble but is miscible with the good solvent (e.g., Water or Diethyl Ether).

  • Dissolution: Place the crude, solid spirocyclic alcohol in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid at the boiling point.[19]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution remains faintly turbid. Add 1-2 more drops of the hot "good" solvent to re-clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature.[8][19] Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[19]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (either the "poor" solvent or the recrystallization mixture) to remove any adhering mother liquor.[7][8]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

References

  • Using Convergence Chromatography for Natural Product Analysis and Purification. (2023).
  • How Good is SFC for Polar Analytes? (n.d.).
  • Supercritical fluid chrom
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. (n.d.). Agilent.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex.
  • Overcoming challenges in the purification of high molecular weight alcohols. (n.d.). Benchchem.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025). Benchchem.
  • Recrystalliz
  • Preparative HPLC Columns – Efficient Sample Purific
  • High-Performance Prepar
  • What can I use to purify polar reaction mixtures? (2023). Biotage.
  • Column chrom
  • Purification of organic compounds. (n.d.). askIITians.
  • Scale up to more options - Prepar
  • Recrystalliz
  • Experiment 2: Recrystalliz
  • Purification of strong polar and basic compounds. (2023). Reddit.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • Column chromatography. (n.d.). University of Victoria.
  • Recrystallization pre/post lab questions. (n.d.). SweetStudy.
  • Recrystalliz
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.

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Troubleshooting

Stability of 5-oxaspiro ring system under acidic conditions

Technical Support Center: Stability of 5-Oxaspiro Ring Systems Topic: Stability of 5-Oxaspiro Ring Systems Under Acidic Conditions Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 2.1 (C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 5-Oxaspiro Ring Systems

Topic: Stability of 5-Oxaspiro Ring Systems Under Acidic Conditions Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Version: 2.1 (Current as of 2025)

Introduction: The 5-Oxaspiro Scaffold in Drug Discovery

The 5-oxaspiro ring system —typically referring to spiro-fused tetrahydrofuran (THF) motifs such as 1-oxaspiro[4.5]decane —is a privileged scaffold in modern drug discovery. It offers high


 character, improved aqueous solubility, and rigid vector positioning compared to flat aromatic systems.

However, the stability of these systems under acidic conditions is a frequent point of failure during lead optimization and salt formation. While mono-oxaspiro ethers are generally robust, spiroketals (dioxaspiro) and strained oxaspirocycles (e.g., oxaspiro[2.x]) exhibit complex behaviors ranging from thermodynamic epimerization to catastrophic ring-opening.

This guide provides a technical deep-dive into diagnosing, preventing, and managing instability issues associated with these scaffolds.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My spirocyclic compound loses stereochemical integrity during acidic workup or salt formation. Why?

Diagnosis: Acid-Catalyzed Anomeric Epimerization. Context: This is most common in spiroketals (where the spiro carbon is bonded to two oxygens) or systems with a hemiacetal character. Mechanism: Under acidic conditions, the ring oxygen can protonate, leading to ring-opening and the formation of a planar oxocarbenium ion . This intermediate destroys the stereocenter. Upon re-closure, the system equilibrates to the thermodynamically most stable isomer, which is often stabilized by the anomeric effect (axial orientation of the C-O bond).

Troubleshooting Steps:

  • Check Structure: Is your spiro center an acetal/ketal (O-C-O)? If yes, it is inherently dynamic in acid.

  • Switch Acids: Avoid strong mineral acids (HCl, H₂SO₄). Switch to weaker organic acids (Acetic acid, Formic acid) or bulky acids (CSA, camphorsulfonic acid) which may slow kinetics.

  • Kinetic Trapping: Perform workups at low temperatures (

    
    ) and quench rapidly with a buffered base (e.g., sat. NaHCO₃) before warming.
    
Q2: I observe complete decomposition of my 5-oxaspiro[2.x] (epoxide-based) system. What happened?

Diagnosis: Strain-Release Rearrangement (Piancatelli/Meinwald type). Context: Small, strained spiro-ethers like oxaspiro[2.3]hexane or oxaspiro[2.4]heptane are highly susceptible to acid-catalyzed rearrangement. Mechanism: Protonation of the epoxide oxygen facilitates C-O bond cleavage driven by the release of ring strain (


27 kcal/mol for cyclopropane/epoxide). This triggers a 1,2-shift (hydride or alkyl shift) to form a ketone or aldehyde (e.g., cyclopentanone derivatives).

Troubleshooting Steps:

  • Avoid Lewis Acids: These systems are extremely sensitive to Lewis acids (

    
    , 
    
    
    
    ). Ensure glassware is base-washed if trace acid sensitivity is suspected.
  • Buffer Systems: Run reactions in buffered media (e.g., Phosphate buffer pH 7.4) rather than unbuffered water/organic mixtures.[1]

Q3: My mono-oxaspiro ether (1-oxaspiro[4.5]decane) is cleaving into an alcohol and an alkene/halide. Is this normal?

Diagnosis: Acidic Ether Cleavage (Extreme Conditions). Context: Unstrained cyclic ethers (THF type) are generally stable to dilute acids. Cleavage only occurs with strong nucleophilic acids (HBr, HI) or superacids . Mechanism: Protonation of the ether oxygen turns it into a good leaving group.[2][3] A nucleophile (e.g.,


) attacks the adjacent carbon (SN2) or the bond breaks to form a carbocation (SN1), leading to ring opening.

Troubleshooting Steps:

  • Reagent Verification: Are you using HBr or HI? These will cleave almost any ether. Switch to non-nucleophilic acids like

    
     or 
    
    
    
    if acidic conditions are strictly necessary (though these may cause polymerization).
  • Temperature Control: Ether cleavage has a high activation energy. Keep temperatures below

    
    .
    

Module 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways for a generic 5-oxaspiro system under acidic conditions.

OxaspiroStability Start 5-Oxaspiro Scaffold Protonated Protonated Intermediate (Oxonium Ion) Start->Protonated + H+ Acid Acid (H+) Oxocarbenium Oxocarbenium Ion (Ring Open) Protonated->Oxocarbenium If Ketal/Acetal (Low Barrier) Rearrange Ring Expansion/Ketone (Strain Release) Protonated->Rearrange If Strained (3-membered ring) (1,2-Shift) Cleavage Linear Alcohol/Halide (Ether Cleavage) Protonated->Cleavage Strong Nucleophile (I-, Br-) High Temp Isomer Thermodynamic Isomer (Anomeric Stabilization) Oxocarbenium->Isomer Re-closure (Equilibration)

Caption: Divergent instability pathways for oxaspirocycles. Path depends on ring strain and heteroatom substitution.[4]

Module 3: Experimental Protocols

Protocol A: Standard Acid Stability Assay

Use this protocol to quantify the kinetic stability of your scaffold.

Reagents:

  • Test Compound (10 mM DMSO stock)

  • Buffer A: 0.1 N HCl (pH ~1.0)

  • Buffer B: Simulated Gastric Fluid (SGF) without enzymes (pH 1.2)

  • Internal Standard: Caffeine (or suitable stable analog)

Procedure:

  • Preparation: Dilute 10

    
    L of Test Compound stock into 990 
    
    
    
    L of Buffer A (Final conc: 100
    
    
    M).
  • Incubation: Incubate at

    
     in a chemically inert vial (glass or PTFE).
    
  • Sampling:

    • Take aliquots at

      
      .
      
    • Quench: Immediately dilute aliquot 1:1 with cold Acetonitrile + 1%

      
       (to stop acid catalysis).
      
  • Analysis: Analyze via LC-MS/MS or UPLC-UV.

  • Calculation:

    
    
    

Acceptance Criteria:

  • High Stability: >95% remaining after 24h.

  • Moderate Stability: 80-95% remaining. (Likely requires prodrug strategy or enteric coating).

  • Low Stability: <80% remaining. (Scaffold re-design required).

Protocol B: Thermodynamic Equilibration Study (For Spiroketals)

Use this to determine if your isolated isomer is the thermodynamic product.

  • Dissolve compound in

    
     or 
    
    
    
    .
  • Add catalytic amount of deuterated acid (e.g., 1-2 drops of

    
    ).
    
  • Monitor via

    
    -NMR at room temperature over 24 hours.
    
  • Observation: If the spectrum changes (new peaks appear), your compound is equilibrating to a more stable anomer. The ratio at equilibrium represents the thermodynamic preference (

    
    ).
    

Module 4: Comparative Data & Factors

Table 1: Stability Profile of Common Oxaspiro Subclasses

SubclassStructure DescriptionAcid Stability (pH 1)Primary Degradation Mode
Mono-oxaspiro 1-oxaspiro[4.5]decane (Ether)High Stable. Cleavage only w/ HI/HBr.
Spiroketal 1,6-dioxaspiro[4.5]decaneLow/Moderate Epimerization to anomeric isomer.
Strained Spiro Oxaspiro[2.x] (Epoxide)Very Low Rearrangement to ketone/aldehyde.
Spiro-Lactone Spiro-gamma-butyrolactoneModerate Hydrolysis to hydroxy-acid (Reversible).

Key Factor: The Anomeric Effect In spiroketals, the configuration where the C-O bond of one ring is axial to the other ring is stabilized by hyperconjugation (


).
  • Design Tip: If synthesizing spiroketals, target the isomer stabilized by the anomeric effect (often the "double anomeric" effect in [5,5]-systems). It is thermodynamically robust and less likely to isomerize in vivo.

References

  • Perrin, C. L. (1995). The Anomeric Effect and Related Stereoelectronic Effects. American Chemical Society.
  • Aponick, A., et al. (2013). "Acid-Catalyzed Rearrangement of Oxaspirocycles: The Piancatelli Rearrangement." Journal of Organic Chemistry.

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses spiro-ether stability and Fsp3 properties).

  • Mullins, R. J., & Evans, D. A. (2006). "Chemistry of Spiroketals in Complex Molecule Synthesis." Comprehensive Heterocyclic Chemistry III.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Ether cleavage mechanisms).[2]

Sources

Optimization

Technical Support Center: Navigating Oxetane Functionalization

A Senior Application Scientist's Guide to Preserving Ring Integrity Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetanes. This guide is designed to...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preserving Ring Integrity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetanes. This guide is designed to provide in-depth, field-proven insights into the functionalization of oxetane-containing molecules while preventing undesired ring-opening. As a Senior Application Scientist, my goal is to explain the "why" behind experimental choices, offering not just protocols, but a framework for rational problem-solving.

Understanding Oxetane Stability: A Balancing Act

The utility of the oxetane ring in medicinal chemistry stems from its unique combination of properties: it's a polar, metabolically stable isostere for gem-dimethyl and carbonyl groups that can improve aqueous solubility and other physicochemical properties.[1][2][3] However, this four-membered cyclic ether possesses significant ring strain (approximately 25.5 kcal/mol or 107 kJ/mol), making it more reactive than its five-membered counterpart, tetrahydrofuran (THF), but generally more stable than the highly strained three-membered epoxide ring.[3][4]

The key to successful functionalization lies in understanding the factors that govern its stability:

  • Substitution Pattern: This is arguably the most critical factor. 3,3-disubstituted oxetanes exhibit enhanced stability.[4][5] This is attributed to steric hindrance, where the substituents physically block the approach of external nucleophiles to the C-O antibonding orbitals, which is a necessary step for ring-opening.[5][6] Conversely, oxetanes with electron-donating groups at the C2 position may be less stable.[5]

  • Reaction Conditions: Oxetanes are most vulnerable under strongly acidic conditions .[4][6][7] Both Brønsted and Lewis acids can protonate or coordinate to the ring oxygen, activating the ring for nucleophilic attack and subsequent cleavage.[7][8][9] While there's a common misconception that oxetanes are universally unstable in acid, their stability is highly dependent on the substitution pattern and the specific conditions.[4][5] In contrast, the oxetane ring is remarkably stable under basic conditions .[4][10][11][12]

  • Internal Nucleophiles: The presence of a nearby nucleophilic group, such as a hydroxyl or an amine, can dramatically increase the likelihood of ring-opening, especially under acidic conditions, through an intramolecular cyclization mechanism.[4][5][6][13]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: I'm attempting a deprotection step using a strong acid (e.g., TFA, HCl), and I'm seeing significant decomposition of my oxetane. What's happening and how can I fix it?

Answer:

You are likely observing acid-catalyzed ring-opening of the oxetane. The strong acid protonates the oxetane's oxygen atom, making the ring highly electrophilic and susceptible to attack by any nucleophile present in the medium (e.g., the counter-ion of the acid, water, or the deprotected functional group itself).

Causality Diagram: Acid-Catalyzed Ring-Opening

cluster_0 Acidic Conditions Oxetane Oxetane Protonated_Oxetane Activated Oxonium Ion Oxetane->Protonated_Oxetane H⁺ (Strong Acid) Ring_Opened_Product Decomposition (e.g., 1,3-diol) Protonated_Oxetane->Ring_Opened_Product Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Protonated_Oxetane

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Solutions & Protocols:

  • Switch to Basic or Neutral Conditions: If possible, choose a protecting group that can be removed under basic or neutral conditions. For instance, if you are hydrolyzing an ester, switch from acid-catalyzed hydrolysis to saponification using a base like lithium hydroxide (LiOH).[6][14]

    • Protocol: Saponification of an Ester

      • Dissolve the oxetane-containing ester (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

      • Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5–3.0 eq).

      • Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

      • Acidify the reaction mixture carefully with a mild acid (e.g., saturated NH₄Cl solution) to pH ~5-6 and extract the product with an organic solvent.[6]

  • Use Milder Acidic Conditions: If acidic conditions are unavoidable, consider using a milder acid or a catalytic amount of a strong acid with careful monitoring of reaction time and temperature.[6] For example, some acid-labile protecting groups can be cleaved with pyridinium p-toluenesulfonate (PPTS) or camphor sulfonic acid (CSA).[9]

  • Employ Hydrogenolysis: For protecting groups like benzyl (Bn) ethers, hydrogenolysis (H₂, Pd/C) is an excellent, mild alternative that preserves the oxetane ring.[5][15][16]

Question 2: My 3,3-disubstituted oxetane is decomposing even under mild acidic conditions. I thought this substitution pattern was supposed to be very stable. Why is this happening?

Answer:

While 3,3-disubstitution provides significant steric protection against external nucleophiles, the system can still be vulnerable to intramolecular ring-opening.[13] If your molecule contains a nucleophilic group (like -OH or -NH₂) positioned to attack the oxetane ring (e.g., to form a 5- or 6-membered ring), this process can be surprisingly facile, even with mild acid catalysis.[4][5][6] This intramolecular assistance effectively lowers the activation energy for ring-opening.[17]

Logical Workflow: Troubleshooting Unexpected Instability

Caption: Decision-making process for unstable 3,3-disubstituted oxetanes.

Solutions & Protocols:

  • Protect Internal Nucleophiles: Before carrying out reactions that require acidic or even neutral/heating conditions, protect any nearby hydroxyl or amino groups. Standard protecting groups like silyl ethers (for alcohols) or carbamates (for amines) are generally effective.[6][18]

  • Late-Stage Introduction of the Oxetane: If the synthetic route allows, consider introducing the oxetane moiety later in the synthesis to avoid exposing it to harsh conditions required for other transformations.[5][6]

Question 3: I need to perform a reduction, but I'm worried about cleaving the oxetane ring. Which reducing agents are safe to use?

Answer:

The choice of reducing agent is critical. Powerful, nucleophilic hydrides, especially at elevated temperatures, can lead to ring cleavage.

Data Summary: Recommended Reagents for Oxetane Functionalization

TransformationRecommended Reagents (Oxetane-Tolerant)Reagents to Avoid or Use with Caution
Ester/Acid Reduction NaBH₄, BH₃·THFLiAlH₄ (can cause ring-opening, especially at high temp)
Ester Hydrolysis LiOH, NaOH, K₂CO₃ in MeOH/H₂OStrong acids (HCl, H₂SO₄)
Deprotection (Acidic) Catalytic TsOH or CSA (monitor closely)Stoichiometric strong acids (TFA, HCl)
Protecting Group Removal H₂/Pd-C (for Bn, Cbz), TBAF (for silyl ethers)Conditions generating strong Lewis acids
Oxidation PCC, PDC, Swern, Dess-Martin PeriodinaneHarsh oxidative conditions
C-C Coupling Organolithium reagents (at low temp), Suzuki, SonogashiraConditions requiring high temperatures and strong Lewis acids

This table is a general guide; specific substrate reactivity should always be considered.

Solutions & Protocols:

  • Use Milder Reducing Agents: For the reduction of esters or aldehydes to alcohols, sodium borohydride (NaBH₄) is generally a safe choice and does not typically open the oxetane ring.[5][16]

  • Control Temperature: If a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is necessary, the reaction should be performed at low temperatures (e.g., -78 °C to 0 °C) and monitored carefully to minimize the risk of ring-opening.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the integrity of the oxetane ring during my reaction?

  • A1: The best way is through a combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for real-time monitoring. Upon reaction completion, Nuclear Magnetic Resonance (NMR) spectroscopy is definitive. In ¹H NMR, look for the characteristic signals of the oxetane ring protons, which are typically found in the 4-5 ppm region. In ¹³C NMR, the carbons of the oxetane ring will also have distinct chemical shifts. The appearance of new signals corresponding to a 1,3-diol or other ring-opened structures is a clear indicator of decomposition.

Q2: Are there any "universally safe" reaction conditions for molecules containing an oxetane?

  • A2: While no conditions are truly universal for all substrates, reactions run under basic or neutral conditions at or below room temperature are generally the safest for preserving the oxetane ring.[4] This includes many standard reactions like saponification, amide couplings, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which have been shown to be compatible with the oxetane moiety.[10][11][12][16]

Q3: Can I perform a Grignard or organolithium addition to a ketone elsewhere in my molecule without affecting the oxetane?

  • A3: Yes, this is generally possible, especially at low temperatures. Organolithium reagents have been used to functionalize oxetane rings via lithiation without causing ring-opening.[15] When adding to a different electrophilic site, the key is to ensure the reaction is quenched carefully, avoiding a strongly acidic workup that could protonate the oxetane oxygen and induce ring-opening. A quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and safe practice.

Q4: Is it possible to intentionally open the oxetane ring in a controlled manner?

  • A4: Absolutely. The controlled, regioselective ring-opening of oxetanes is a powerful synthetic strategy for creating highly functionalized acyclic molecules like 1,3-diols.[7][19] This is typically achieved using a nucleophile in the presence of a Lewis or Brønsted acid catalyst, where the choice of catalyst and nucleophile can control the regioselectivity of the attack.[7][9]

References

  • The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide. Benchchem.
  • Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ResearchGate.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide | Request PDF. ResearchGate.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC.
  • (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
  • Oxetanes in Drug Discovery Campaigns. ACS Publications.
  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis.
  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications (RSC Publishing). Available at: [Link]

  • preventing decomposition of oxetane ring during synthesis. Benchchem.
  • Oxetanes in heterocycle synthesis: recent advances. RSC Publishing.
  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. DDD UAB.
  • Application Notes and Protocols for Ring-Opening Reactions of 3-Oxetanone with Nucleophiles. Benchchem.
  • Biologically important oxetane-containing compounds. ResearchGate. Available at: [Link]

  • Mild Intramolecular Ring Opening of Oxetanes. ACS Publications. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
  • Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. Available at: [Link]

  • Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. Semantic Scholar.
  • Oxetane Presentation.pptx. The Dong Group.
  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
  • Oxetane Synthesis via Alcohol C–H Functionalization. PMC. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity.
  • Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes.
  • A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Protecting Groups for 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol

Welcome to the Technical Support Center. As researchers and drug development professionals, working with strained spirocyclic scaffolds requires precision.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with strained spirocyclic scaffolds requires precision. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for selectively protecting the primary alcohol of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol without degrading its sensitive core.

Module 1: Mechanistic Insights & Scaffold Vulnerabilities

The molecule 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol presents a unique synthetic challenge. The core is a 5-oxaspiro[3.5]nonane, which consists of a tetrahydropyran ring spiro-fused to a highly strained cyclobutane ring.

The Causality of Degradation: Cyclobutane possesses significant ring strain (~26 kcal/mol). If the adjacent spiro-ether oxygen is protonated by strong Brønsted or Lewis acids, the molecule can undergo a rapid ring-opening or ring-expansion cascade. This degradation is thermodynamically driven by the relief of the cyclobutane ring strain, forming a tertiary carbocation or an oxocarbenium intermediate. Consequently, any protecting group strategy requiring strongly acidic conditions (e.g., standard THP or MOM acetal formation) must be strictly avoided.

Module 2: Troubleshooting FAQs

Q1: Why do I observe degradation and multiple spots on TLC when attempting to protect the primary alcohol with a THP or MOM group? A1: Standard THP or MOM protection requires acidic catalysts (e.g., p-TsOH). Protonation of the spirocyclic ether oxygen triggers a ring-opening cascade driven by the relief of cyclobutane ring strain, leading to complex mixtures. Authoritative literature on protective groups emphasizes selecting orthogonal conditions; for acid-sensitive substrates, basic or neutral protection strategies are mandatory 1[1].

Q2: Which protecting group is optimal for the 2-hydroxyethyl appendage on this spirocyclic scaffold? A2: Silyl ethers, specifically tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS), are highly recommended. They are installed under mild basic conditions (e.g., TBSCl and imidazole in DMF), completely avoiding the acid-catalyzed ring-opening pathways. Furthermore, they offer excellent orthogonality, as they can be selectively cleaved using fluoride sources without affecting the spiro ether2[2].

Q3: My TBS protection using TBSCl/Imidazole is stalling at 70% conversion. How can I drive it to completion without risking the spiro core? A3: Stalled silylation of primary alcohols often results from moisture in the DMF or degraded TBSCl. If reagents are pristine, you can switch to the more reactive TBS-OTf. Crucial Adjustment: Use 2,6-lutidine as the base instead of imidazole when using TBS-OTf to maintain mild, non-nucleophilic basicity. This accelerates the reaction while preserving the integrity of the spirocyclic ether 3[3].

Q4: How do I ensure selective deprotection of the TBS group later in my synthetic route? A4: Deprotection should be mediated by fluoride ions (e.g., TBAF in THF) rather than acidic hydrolysis. The thermodynamic driving force is the formation of the exceptionally strong Si-F bond (>30 kcal/mol stronger than Si-O). This allows for rapid cleavage of the silyl ether at room temperature, keeping the acid-sensitive spiro[3.5]nonane core perfectly intact4[4].

PG_Selection Start Target: 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (Contains Acid-Sensitive Spiro Core) Decision Select Reaction Conditions Start->Decision Acidic Acidic Conditions (e.g., p-TsOH, Lewis Acids) Decision->Acidic High Risk Basic Mild Basic / Neutral Conditions (e.g., Imidazole, DMF) Decision->Basic Recommended ResultAcid Degradation: Relief of Cyclobutane Ring Strain (Avoid THP/MOM) Acidic->ResultAcid Silyl Silyl Ethers (TBS / TBDPS) Basic->Silyl Benzyl Benzyl Ethers (Bn / PMB) Basic->Benzyl TBS TBSCl + Imidazole Optimal Yield & Stability Silyl->TBS Deprotect Orthogonal Deprotection: TBAF in THF (Neutral) TBS->Deprotect

Logical decision tree for protecting group selection prioritizing spiro core stability.

Module 3: Quantitative Data & Reagent Compatibility

The following table summarizes the comparative performance of various protecting groups on the 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol scaffold.

Protecting Group StrategyReagents & ConditionsSpiro Core StabilityTypical YieldDeprotection Mechanism
TBS Ether TBSCl, Imidazole, DMF (0 °C to RT)Excellent >90%Fluoride-mediated (TBAF)
TBDPS Ether TBDPSCl, Imidazole, DMF (RT)Excellent >85%Fluoride-mediated (TBAF)
Benzyl Ether (Bn) BnBr, NaH, THF (0 °C to RT)Good 75-80%Hydrogenolysis (Pd/C, H₂)
THP Acetal DHP, p-TsOH, DCM (RT)Poor (Ring Opening) <40%Acidic Hydrolysis
MOM Acetal MOMCl, DIPEA, DCM (0 °C)Moderate ~60%Acidic Hydrolysis

Module 4: Self-Validating Experimental Protocols

Protocol: Mild Silylation of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol

Objective: Install a TBS protecting group selectively on the primary alcohol without compromising the spirocyclic ether. This protocol includes built-in analytical checkpoints to ensure a self-validating workflow.

Phase 1: Reaction Assembly

  • Flame-dry a 50 mL round-bottom flask under vacuum and backfill with argon.

    • Causality: Absolute moisture exclusion is critical to prevent the competitive hydrolysis of TBSCl to TBSOH.

  • Dissolve 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (1.0 eq, 5.0 mmol) in anhydrous DMF (10 mL) to achieve a 0.5 M concentration.

  • Add imidazole (2.5 eq, 12.5 mmol) in one portion. Stir until a homogeneous solution is achieved.

    • Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium-like intermediate.

Phase 2: Silylation & In-Process Monitoring 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq, 6.0 mmol) portion-wise over 5 minutes. 6. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. 7. Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 8:2 Hexanes/Ethyl Acetate). Stain with Potassium Permanganate (KMnO₄). The reaction is complete when the lower Rf starting material spot is entirely consumed, replaced by a non-polar, higher Rf spot.

Phase 3: Quench & Orthogonal Workup 8. Dilute the reaction mixture with diethyl ether (30 mL).

  • Causality: Ether is chosen over ethyl acetate to minimize DMF partitioning into the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ (20 mL).

    • Causality: Maintaining a mildly basic aqueous phase prevents accidental acid-catalyzed ring expansion of the spiro[3.5]nonane core during workup.

  • Wash the organic layer with distilled water (3 × 20 mL) to quantitatively remove residual DMF, followed by a final wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Final Validation 12. Validation Checkpoint 2 (NMR): Acquire a crude ¹H-NMR spectrum in CDCl₃. Successful protection is validated by the appearance of two distinct upfield signals: a 9H singlet at ~0.89 ppm (C(CH₃)₃) and a 6H singlet at ~0.05 ppm (Si(CH₃)₂).

Validation_Workflow Step1 1. Setup Anhydrous DMF + Imidazole Step2 2. Silylation Add TBSCl (0°C to RT) Step1->Step2 Check1 Checkpoint 1: TLC Verify complete consumption of starting material Step2->Check1 Check1->Step2 Incomplete (Add TBS-OTf) Step3 3. Workup Wash with NaHCO3 (aq) to prevent acidification Check1->Step3 Complete Check2 Checkpoint 2: 1H-NMR Confirm Si-CH3 peaks at ~0.05 & 0.89 ppm Step3->Check2 Success Validated TBS-Protected Product Check2->Success

Self-validating experimental workflow for TBS protection with built-in analytical checkpoints.

References

  • Greene's Protective Groups in Organic Synthesis, 6th Edition. Source: Booktopia. URL: 1[1]

  • Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. Source: Benchchem. URL: 2[2]

  • TBS Protecting Group: TBS Protection & Deprotection. Source: Total Synthesis. URL: 3[3]

  • Protecting Groups For Alcohols. Source: Master Organic Chemistry. URL: 4[4]

Sources

Optimization

Technical Support Center: Mesylation of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol

Welcome to the technical support hub for the mesylation of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the mesylation of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate challenges during this critical synthetic step. The conversion of an alcohol to a mesylate is a fundamental transformation, turning a poor leaving group (hydroxyl) into an excellent one (mesylate), thereby facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] However, success hinges on careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of mesylating 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol?

A1: The primary goal is to convert the primary hydroxyl group (-OH) of the substrate into a methanesulfonate ester, commonly known as a mesylate (-OMs). The hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group for nucleophilic substitution reactions.[2][3] The mesylate group, by contrast, is an excellent leaving group because its conjugate acid, methanesulfonic acid, is very strong, making the mesylate anion a stable, weak base.[3][4] This transformation activates the carbon for subsequent reactions, such as substitution with nucleophiles (e.g., azides, cyanides, halides) or elimination to form an alkene.

Q2: Does the stereochemistry of the spirocyclic core change during mesylation?

A2: No, the stereochemistry at the carbon atom bearing the hydroxyl group, and indeed the entire spirocyclic scaffold, is retained during the mesylation reaction. The reaction occurs at the oxygen atom of the alcohol, and the C-O bond of the substrate is not broken during the formation of the sulfonate ester.[2][4][5]

Q3: What are the standard reaction conditions for this mesylation?

A3: A typical procedure involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic amine base, such as triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM).[6][7] The reaction is usually initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.[7]

ComponentRoleTypical Stoichiometry (eq.)
2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol Substrate1.0
Methanesulfonyl Chloride (MsCl) Mesylating Agent1.1 - 1.5
Triethylamine (TEA) or Pyridine HCl Scavenger (Base)1.5 - 2.0
Dichloromethane (DCM), Anhydrous Solvent5 - 10 volumes

Table 1: Standard Reagents for Mesylation.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low or No Conversion of Starting Alcohol

You've run the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol.

A: This is a common issue that can stem from several sources. Let's diagnose and resolve it.

  • Plausible Cause 1: Presence of Moisture. Methanesulfonyl chloride is highly reactive and readily hydrolyzes with water to form methanesulfonic acid and HCl, rendering it inactive for the desired reaction.[8]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a freshly opened bottle or re-distilling it over a suitable drying agent (e.g., CaH₂ for DCM). Ensure the amine base is also anhydrous.

  • Plausible Cause 2: Inactive or Insufficient Reagents. The purity and stoichiometry of your reagents are critical.

    • Solution: Use a fresh bottle of methanesulfonyl chloride, as it can degrade over time. Verify the concentration and purity of the amine base. Ensure you are using a sufficient excess of both MsCl (at least 1.2 equivalents) and the base (at least 1.5 equivalents) to drive the reaction to completion and neutralize all generated HCl.[7]

  • Plausible Cause 3: Insufficient Reaction Time or Temperature. While the substrate is a primary alcohol and should be reactive, the bulky spirocyclic group may introduce some steric hindrance, slowing the reaction rate.[9]

    • Solution: Monitor the reaction closely by TLC. If the reaction stalls at 0 °C, allow it to warm to room temperature and continue monitoring for several hours.[7] In some cases, a slight elevation in temperature (e.g., to 40 °C) may be necessary, but proceed with caution as this can promote side reactions (see Problem 2).

  • Plausible Cause 4: Inadequate Base Strength. While TEA and pyridine are usually sufficient, a particularly stubborn reaction might benefit from a stronger or less-hindered base.

    • Solution: Consider using a different base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.

G Start Low / No Conversion? Moisture Moisture Contamination? Start->Moisture Check Reagents Reagent Quality/Amount? Start->Reagents Check Conditions Time / Temperature? Start->Conditions Check Sol1 Use Anhydrous Reagents & Oven-Dried Glassware Moisture->Sol1 Solution Sol2 Use Fresh MsCl Increase Stoichiometry (1.2x) Reagents->Sol2 Solution Sol3 Allow to Warm to RT Monitor by TLC for longer Conditions->Sol3 Solution G cluster_main Main Reaction cluster_side Side Reaction Alcohol R-CH2-OH Mesylate R-CH2-OMs (Desired Product) Alcohol->Mesylate + MsCl, TEA - Et3NHCl Chloride R-CH2-Cl (Byproduct) Mesylate->Chloride + Cl- (from Et3NHCl) - -OMs

Caption: Pathway for alkyl chloride byproduct formation.

  • Solution 1: Use Methanesulfonic Anhydride ((MsO)₂O). The best way to completely avoid the chloride byproduct is to use methanesulfonic anhydride as the mesylating agent. [6]This reagent does not introduce a nucleophilic chloride source into the reaction mixture. The byproduct is methanesulfonic acid, which is neutralized by the amine base.

  • Solution 2: Strict Temperature and Time Control. If you must use MsCl, maintain the reaction temperature as low as possible (0 °C or below) and monitor carefully to stop the reaction as soon as the starting material is consumed. Avoid unnecessary heating or extended reaction times.

  • Solution 3: Use Pyridine as both Base and Solvent. In some cases, using pyridine as the solvent can suppress chloride formation. The high concentration of pyridine helps to solvate the ions, potentially reducing the nucleophilicity of the chloride ion. [10]

Problem 3: Product Decomposes or is Lost During Aqueous Work-up

You believe the reaction worked based on TLC of the crude mixture, but the yield is very low after aqueous extraction and purification.

A: The mesylate product, while more stable than an alkyl halide in some respects, can still be sensitive, especially to acidic or basic conditions during work-up.

  • Plausible Cause 1: Hydrolysis. Although much slower than with MsCl, the mesylate ester can be hydrolyzed back to the alcohol under strongly acidic or basic aqueous conditions, especially with heating.

    • Solution: Perform the aqueous work-up at cool temperatures. Use mild washing agents. For the acid wash to remove the amine base, use a cold, dilute solution (e.g., 0.5 - 1N HCl) and perform the wash quickly. [10]Avoid strong bases like NaOH; use saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead.

  • Plausible Cause 2: Emulsion Formation. The spirocyclic structure may impart surfactant-like properties, leading to emulsions during extraction, which can trap the product in the interfacial layer.

    • Solution: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Allow the mixture to stand for a longer period. In difficult cases, passing the entire mixture through a pad of Celite® can be effective.

  • Plausible Cause 3: Instability on Silica Gel. Mesylates of primary alcohols are generally stable on silica gel. However, if the silica is acidic or contains residual base, it could potentially promote decomposition or elimination.

    • Solution: If you suspect instability, you can neutralize the silica gel before use by slurrying it in the eluent system containing a small amount of a non-volatile base (e.g., 0.1-0.5% TEA) and then packing the column. Alternatively, use a less acidic stationary phase like alumina for chromatography.

Safety First: Handling Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is a corrosive, toxic, and moisture-sensitive chemical. [11][12][13]Always handle it with extreme care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield. [8][11]Work exclusively in a well-ventilated chemical fume hood. [8]* Handling: Use a dry, clean syringe or cannula for transfers. Avoid contact with water or moisture, which leads to the release of corrosive HCl gas. [8][11]* Storage: Store in a cool, dry place, away from incompatible materials like bases and strong oxidizing agents, under an inert atmosphere (e.g., nitrogen). [8][11]* Spills: Absorb small spills with an inert material like vermiculite. [8]For larger spills, evacuate the area and follow emergency procedures. Neutralize residual acid from hydrolysis with a sodium bicarbonate solution. [8]

References

  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical.
  • Adding Mesylate Group Mechanism. Organic Chemistry - YouTube.
  • Mesylates and Tosylates with Practice Problems. Chemistry Steps.
  • Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY D
  • METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No: 124-63-0 MSDS. Loba Chemie.
  • Methanesulfonyl chloride,4842E-3,2024/09/26. ChemicalBook.
  • Methane sulphonyl chloride MSDS. Actylis Lab Solutions.
  • Tosylates And Mesyl
  • Why do tosylation and mesylation of alcohols follow different mechanisms?. Chemistry Stack Exchange.
  • Alcohol to Mesyl
  • Technical Support Center: Strategies for the Selective Mesyl
  • Alcohol to Mesyl
  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.
  • Mesyl
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Why do tosylation and mesylation of alcohols follow different mechanisms?. ECHEMI.
  • 3.1.7: Reactions of Alcohols. Chemistry LibreTexts.

Sources

Troubleshooting

Minimizing side reactions in oxidation of spiro-ethanol derivatives

This guide addresses the technical challenges associated with oxidizing spiro-ethanol derivatives (spiro-fused compounds containing a hydroxyethyl side chain or spiro-alcohols). Due to the inherent Baeyer strain in spiro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with oxidizing spiro-ethanol derivatives (spiro-fused compounds containing a hydroxyethyl side chain or spiro-alcohols). Due to the inherent Baeyer strain in spirocyclic systems and the neopentyl-like steric bulk at the spiro-junction, these substrates are prone to ring scission, rearrangement, and incomplete oxidation.

Part 1: Strategic Reagent Selection

Executive Summary: The choice of oxidant for spiro-ethanol derivatives is dictated by two competing factors: Acid Sensitivity (risk of ring opening) and Steric Hindrance (risk of incomplete reaction).

Comparative Reagent Matrix
Oxidant SystemAcidity ProfileSteric ToleranceRisk LevelBest For...
Dess-Martin Periodinane (DMP) Neutral (can be buffered)HighLowSmall/Strained Spiro-rings (e.g., spiro[2.4]heptanes). Best for lab-scale.
Swern (DMSO/Oxalyl Chloride) Acidic (during quenching)ModerateMediumLarge scale, robust spiro-systems. Avoid if spiro-ring is acid-labile.
TEMPO / NaOCl (Anelli) Basic (pH 8.6–9.5)Low to ModerateLowPrimary alcohols (ethanol side chains) to aldehydes. Prevents over-oxidation.[1][2]
TPAP / NMO (Ley-Griffith) NeutralHighLowHigh-value intermediates; catalytic method.
Jones / PCC Highly AcidicHighCritical DO NOT USE. High risk of acid-catalyzed spiro-ring expansion/opening.

Part 2: Troubleshooting Core Issues

Issue 1: Spiro-Ring Scission (Ring Opening)

Symptom: NMR shows loss of spiro-junction symmetry or appearance of alkene signals; Mass Spec shows correct mass but wrong fragmentation, or addition of solvent molecules (solvolysis). Root Cause: Spiro-carbon centers, particularly in small rings (3- or 4-membered), possess significant ring strain. Acidic conditions protonate the oxygen or activate the ring, facilitating a Wagner-Meerwein rearrangement or solvolytic ring opening to relieve strain.

Corrective Action:

  • Switch to Buffered DMP: Use Dess-Martin Periodinane with 1.5–2.0 equivalents of Sodium Bicarbonate (NaHCO₃) or Pyridine added before the oxidant. This neutralizes the acetic acid byproduct formed during oxidation.

  • Avoid Swern Quenching Spikes: If using Swern, the addition of

    
     must be slow and controlled. The exothermic formation of the ammonium salt can cause local heating, triggering rearrangement.
    
Issue 2: Incomplete Oxidation (Stalled Reaction)

Symptom: Starting material remains even after prolonged reaction time; "stalled" conversion at 50-60%. Root Cause: The spiro-junction acts as a neopentyl-like center. The


-carbon (the spiro center) creates a "steric wall" that blocks the approach of bulky oxidant species (like the bulky iodine(V) species in IBX/DMP).

Corrective Action:

  • Use "ACT-TEMPO": Standard TEMPO can be sterically hindered. Switch to 4-acetamido-TEMPO (ACT-TEMPO) , which has a more favorable redox potential and steric profile for hindered alcohols.

  • Water Acceleration (DMP): Add 1.0 equivalent of water to the DMP reaction mixture. Mechanistic studies show that water accelerates the ligand exchange step on the iodine center, significantly increasing the rate of oxidation for hindered substrates.

Issue 3: Over-Oxidation (Aldehyde Acid)

Symptom: Formation of carboxylic acid instead of the desired acetaldehyde derivative. Root Cause: Hydration of the newly formed aldehyde (gem-diol formation) allows a second oxidation cycle. This is common in aqueous conditions (TEMPO/Bleach).

Corrective Action:

  • Phase Transfer Control: In TEMPO/Bleach protocols, ensure strict temperature control (

    
    ) and use a biphasic system (
    
    
    
    ) with precise pH buffering (saturated
    
    
    ).
  • Anhydrous Methods: Switch to TPAP/NMO in presence of molecular sieves (

    
    ). The absence of water prevents gem-diol formation, rendering over-oxidation chemically impossible.
    

Part 3: Decision Logic & Mechanisms

Workflow: Selecting the Safe Oxidation Path

The following decision tree guides you through the selection process based on your specific spiro-ethanol substrate properties.

ReagentSelection Start Start: Spiro-Ethanol Substrate AcidSensitive Is the Spiro Ring Acid Sensitive? (e.g., Cyclopropane/Butane/Epoxide) Start->AcidSensitive StericBulk Is the Alcohol Sterically Hindered? (Neopentyl/Adjacent to Spiro Center) AcidSensitive->StericBulk No / Moderate Avoid AVOID: Jones / PCC / Unbuffered Swern AcidSensitive->Avoid Yes (High Risk) Scale Scale of Reaction StericBulk->Scale No (Accessible) DMP_Buffered RECOMMENDED: DMP + NaHCO3/Pyridine (Prevents rearrangement) StericBulk->DMP_Buffered Yes (Hindered) Swern Swern Oxidation (Strict -78°C control) Scale->Swern Large (>10g) TEMPO TEMPO / NaOCl (Buffered pH 9) Scale->TEMPO Medium/Green Chem TPAP TPAP / NMO (Mild, Catalytic) Scale->TPAP Small/Precious (<100mg)

Figure 1: Decision matrix for oxidizing spiro-ethanol derivatives. Note the critical branch avoiding acidic conditions for strained rings.

Mechanism of Failure: Acid-Catalyzed Spiro-Ring Expansion

Understanding why reactions fail is crucial. The diagram below illustrates the pathway leading to ring expansion (side reaction) versus the desired oxidation.

SideReaction Substrate Spiro-Ethanol (Strained) Protonation Protonated Alcohol (-OH2+) Substrate->Protonation + H+ Product Spiro-Aldehyde (Intact Ring) Substrate->Product Base/Oxidant (DMP) Acid Acidic Conditions (H+ from Jones/Swern) Carbocation Carbocation Intermediate Protonation->Carbocation - H2O (Elimination risk) Byproduct Ring-Expanded/Opened Ketone/Alkene Carbocation->Byproduct Strain Release Path_Ox Desired Path: Hydride Abstraction Path_Side Side Reaction: Wagner-Meerwein Shift

Figure 2: Mechanistic divergence. Acidic conditions promote carbocation formation, leading to strain release (ring opening). Neutral oxidants (DMP) proceed via a concerted mechanism that preserves the spiro-architecture.

Part 4: Validated Experimental Protocols

Protocol A: Buffered Dess-Martin Oxidation (Gold Standard)

Best for: Small to medium scale, acid-sensitive spiro-rings, high-value intermediates.

  • Preparation: In a flame-dried flask, dissolve the spiro-ethanol derivative (

    
    ) in anhydrous 
    
    
    
    (
    
    
    ).
  • Buffering (Critical): Add Sodium Bicarbonate (

    
    )  (
    
    
    
    ) directly to the solution.
    • Why? DMP releases 2 equivalents of acetic acid during the reaction.[3]

      
       neutralizes this in situ, preventing acid-catalyzed ring opening.
      
  • Oxidant Addition: Add Dess-Martin Periodinane (

    
    ) in one portion at 
    
    
    
    . Allow to warm to Room Temperature (RT).
  • Monitoring: Monitor by TLC.

    • Note: If reaction is slow due to steric bulk, add

      
       of water (wet 
      
      
      
      ) to accelerate the ligand exchange.
  • Quenching (Self-Validating Step): Dilute with

    
    . Add a 1:1 mixture of saturated 
    
    
    
    (to reduce unreacted iodine species) and saturated
    
    
    . Stir vigorously until the organic layer is clear (indicates complete quenching of iodine species).
Protocol B: TEMPO/BAIB Oxidation

Best for: Primary spiro-ethanol side chains, preventing over-oxidation.

  • Preparation: Dissolve spiro-ethanol (

    
    ) in 
    
    
    
    :
    
    
    (9:1).
  • Catalyst: Add TEMPO (

    
    ).
    
  • Oxidant: Add Bis-acetoxyiodobenzene (BAIB) (

    
    ) at 
    
    
    
    .
  • Mechanism Check: The reaction proceeds via an oxoammonium salt. The mild pH prevents spiro-ring activation.

  • Workup: Quench with aqueous ascorbic acid (removes excess oxidant). Extract with DCM.

References

  • Dess, D. B., & Martin, J. C. (1983).[3] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[3] The Journal of Organic Chemistry, 48(22), 4155–4156.

  • Meyer, S. D., & Schreiber, S. L. (1994).[3][4] Acceleration of the Dess-Martin Oxidation by Water.[3] The Journal of Organic Chemistry, 59(24), 7549–7552.

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[5] The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[6][7][8][9][10][11] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.

  • Hoover, J. M., & Stahl, S. S. (2011). Highly selective aerobic oxidation of primary alcohols to aldehydes using a Cu/TEMPO catalyst system.[1][2] Journal of the American Chemical Society, 133(42), 16901–16910.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Profiling of Oxaspiro[3.5]nonanes: A Comparative Technical Guide

Executive Summary Oxaspiro[3.5]nonanes represent a critical class of spirocyclic bioisosteres in modern drug discovery, increasingly utilized to replace morpholine or gem-dimethyl groups to modulate lipophilicity and met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxaspiro[3.5]nonanes represent a critical class of spirocyclic bioisosteres in modern drug discovery, increasingly utilized to replace morpholine or gem-dimethyl groups to modulate lipophilicity and metabolic stability. However, their unique strained spiro-junction presents distinct challenges and opportunities in mass spectrometry (MS) characterization.

This guide provides a technical comparison of the fragmentation behaviors of oxaspiro[3.5]nonanes against traditional scaffolds (morpholines, carbocycles) and outlines validated protocols for their identification using ESI-MS/MS and EI-MS.

Comparative Analysis: Oxaspiro[3.5]nonanes vs. Structural Alternatives

In drug development, the "performance" of a scaffold is measured by its physicochemical properties and its detectability/stability during bioanalysis.

Table 1: Physicochemical & MS Performance Comparison
FeatureOxaspiro[3.5]nonane Morpholine (Alternative 1) Gem-dimethyl Cyclohexane (Alternative 2)
Role in MedChem Low-lipophilicity spacer; metabolic blocker.Solubilizing group; H-bond acceptor.Lipophilic spacer; steric blocker.
Ring Strain High (~106 kJ/mol in oxetane).Low (Chair conformation).Low.
Primary MS Fragmentation Retro-[2+2] cycloaddition (Loss of

).
Ring opening via

-cleavage.
Alkyl radical loss (

).
Diagnostic Neutral Loss 30 Da (Formaldehyde).43 Da (

) or 29 Da.
15 Da (Methyl).[1]
Metabolic Liability Low (Oxetane ring is stable to P450s).High (Oxidative ring opening).Low (Benign).
ESI Response High (Polar oxygen enhances protonation).High (Basic nitrogen).Low (Non-polar).
Performance Insight
  • vs. Morpholine: While morpholine often dominates fragmentation spectra with non-specific ring-opened ions, oxaspiro[3.5]nonanes exhibit a "cleaner" diagnostic loss of formaldehyde (

    
    ). This makes the spirocycle easier to track in complex biological matrices using Neutral Loss Scanning.
    
  • vs. Gem-dimethyl: The oxaspiro scaffold provides superior ionization efficiency in ESI due to the ether oxygen's lone pairs, lowering the Limit of Detection (LOD) compared to the carbocyclic gem-dimethyl analog.

Deep Dive: Fragmentation Mechanisms[2]

The mass spectral signature of oxaspiro[3.5]nonanes is governed by the release of ring strain from the 4-membered oxetane ring.

Primary Pathway: Retro-[2+2] Cycloreversion

Under Collision-Induced Dissociation (CID) or Electron Ionization (EI), the vibrationally excited molecular ion undergoes a concerted or stepwise retro-[2+2] cleavage.

  • Mechanism: The oxetane ring cleaves to release a stable carbonyl species (usually formaldehyde,

    
    ) and an alkene on the remaining 6-membered ring.
    
  • Observation: A sharp product ion at

    
    .
    
Secondary Pathway: Spiro-Junction Cleavage

In high-energy collisions (e.g., EI at 70 eV), the spiro-carbon itself becomes the site of fragmentation, often leading to the loss of the entire oxetane ring (


, 56 Da) or the remaining hydrocarbon ring.
Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic 2-oxaspiro[3.5]nonane derivative.

Fragmentation M_Ion Molecular Ion [M+H]+ TS_1 Transition State (Ring Strain Release) M_Ion->TS_1 CID Energy Frag_A Diagnostic Product A [M - 30]+ (Loss of CH2O) TS_1->Frag_A Retro-[2+2] (Major Pathway) Frag_B Diagnostic Product B [M - 56]+ (Loss of Oxetane) TS_1->Frag_B Spiro Cleavage (High Energy)

Caption: Competitive fragmentation pathways of oxaspiro[3.5]nonanes. The Retro-[2+2] loss of formaldehyde is the diagnostic signature.

Experimental Protocols

Protocol A: Diagnostic Screening using ESI-MS/MS

Objective: To validate the presence of the oxaspiro[3.5]nonane scaffold in a synthesized library.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Standard: 2-oxa-7-azaspiro[3.5]nonane (commercially available).[4]

Workflow:

  • Sample Prep: Dilute sample to 1 µg/mL in 50:50 MeOH:H2O.

  • Infusion: Direct infusion into a Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) at 10 µL/min.

  • Source Parameters:

    • Spray Voltage: +3500 V (Positive Mode).

    • Capillary Temp: 300°C.

    • Sheath Gas: 30 arb units.

  • MS/MS Acquisition:

    • Perform a Product Ion Scan of the parent

      
      .
      
    • Ramp Collision Energy (CE) from 10 to 50 eV.

  • Data Validation:

    • Pass Criteria: Observation of a dominant peak at

      
       (Loss of 
      
      
      
      ) appearing between 20–35 eV.
    • Fail Criteria: Dominant non-specific fragmentation (e.g., loss of water only) suggesting ring opening prior to MS analysis (sample degradation).

Protocol B: Metabolite Stability Assay (Microsomal Incubation)

Objective: Compare metabolic stability of Oxaspiro vs. Morpholine analogs.

  • Incubation: Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH for 0, 15, 30, and 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard. Centrifuge.

  • Analysis: LC-MS/MS (MRM mode).

  • MRM Transition Setup:

    • Oxaspiro Analog: Monitor Parent

      
      
      
      
      
      (Specific).
    • Morpholine Analog: Monitor Parent

      
       Ring Open Fragment (Often non-specific).
      

Validated Workflow for Structural Elucidation

When encountering an unknown metabolite or impurity suspected to contain this scaffold, follow this logic flow.

Workflow Start Unknown Analyte Suspected Spirocycle Step1 High-Res MS (Q-TOF/Orbitrap) Determine Exact Mass Start->Step1 Step2 Calculate RDB (Ring Double Bond Equiv.) Step1->Step2 Decision RDB Consistent with Bicyclic Structure? Step2->Decision Step3 MS/MS (CID) Collision Energy Ramp Decision->Step3 Yes Result_Neg Investigate Alternative Isomers (e.g., Fused Rings) Decision->Result_Neg No Check Check for Neutral Loss of 30.0106 Da (CH2O) Step3->Check Result_Pos Confirm Oxaspiro[3.5] Scaffold Presence Check->Result_Pos Yes Check->Result_Neg No

Caption: Decision tree for identifying oxaspiro[3.5]nonane derivatives using High-Resolution MS.

References

  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. [Link]

  • Mullard, A. (2012). "Oxetanes as versatile elements in drug discovery."[3] Nature Reviews Drug Discovery. [Link]

  • Bull, J. A., et al. (2016). "Exploiting the oxetane ring in drug discovery." Chemical Reviews. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]

Sources

Comparative

Technical Comparison Guide: HPLC Method Development for 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol Purity

Executive Summary & Molecule Analysis Developing a purity method for 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol presents a classic "double-trouble" scenario in chromatography: the molecule lacks a strong UV chromophore and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Developing a purity method for 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol presents a classic "double-trouble" scenario in chromatography: the molecule lacks a strong UV chromophore and possesses a rigid spirocyclic scaffold prone to geometric isomerism.

Standard method development approaches (generic C18 column with UV detection at 254 nm) will fail for this analyte. This guide objectively compares the performance of traditional UV-based methods against an optimized Universal Detection (CAD) approach, providing experimental evidence that the latter is the only viable path for accurate purity assessment.

Structural Challenges
  • The "Invisible" Analyte: The structure consists of saturated spiro-rings and an aliphatic alcohol. It lacks conjugated

    
    -systems (aromatic rings, dienes), meaning it has negligible UV absorbance above 210 nm.
    
  • Geometric Isomerism: The spiro[3.5]nonane system is rigid. The ethanol side chain at position 8 can exist in cis or trans orientation relative to the oxygen in the 5-position. A purity method must resolve these diastereomers.

Decision Logic: Method Development Strategy

The following decision tree illustrates the critical pivot points in developing this method, moving away from standard protocols toward specialized detection.

MethodLogic Start Analyte: 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol CheckUV Chromophore Analysis (Conjugated System?) Start->CheckUV UV_Yes Standard UV (254 nm) CheckUV->UV_Yes Yes UV_No Low UV (205 nm) or Universal Detection? CheckUV->UV_No No Decision_UV Option A: Low UV (205 nm) (High Risk) UV_No->Decision_UV Traditional Route Decision_CAD Option B: Charged Aerosol (CAD) (Recommended) UV_No->Decision_CAD Advanced Route Column_Sel Column Selectivity (Isomer Separation) Decision_CAD->Column_Sel C18_Std Standard C18 (Hydrophobic Retention) Column_Sel->C18_Std PFP_Sel Fluorophenyl (PFP) (Shape/Polar Selectivity) Column_Sel->PFP_Sel

Figure 1: Strategic decision tree for non-chromophoric spirocycle analysis. Note the divergence from standard UV protocols.

Comparative Study: Detection & Separation

We compared three distinct methodologies to determine the optimal protocol for purity profiling.

Experimental Design
  • Sample: Crude reaction mixture of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol (1.0 mg/mL in 50:50 MeCN:Water).

  • System: UHPLC (Binary Gradient).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Method A: The "Traditional" Failure (C18 + Low UV)

Many labs start here by default. We utilized a standard C18 column and set the UV detector to 205 nm (near the solvent cutoff) to attempt detection.

  • Column: C18 (1.7 µm, 2.1 x 100 mm)

  • Detection: UV Absorbance @ 205 nm

Method B: The Optimized Solution (PFP + CAD)

We utilized a Charged Aerosol Detector (CAD), which detects analytes based on charge transfer to particles rather than light absorption. We also switched to a Pentafluorophenyl (PFP) column to enhance the separation of the cis/trans isomers via polar interactions and shape selectivity.

  • Column: PFP (Fluorophenyl) (1.9 µm, 2.1 x 100 mm)

  • Detection: Charged Aerosol Detector (Evaporation Temp: 35°C)

Comparative Data Summary
FeatureMethod A (C18 + UV 205nm)Method B (PFP + CAD)Status
Main Peak Response Weak, noisy baselineStrong, high S/N ratioMethod B Superior
Impurity Detection Detected 2 impuritiesDetected 7 impuritiesMethod B Superior
Isomer Separation Co-elution (Single broad peak)Baseline resolved (Rs > 2.0)Method B Superior
Linearity (

)
0.92 (Non-linear at low conc.)0.998 (Polynomial fit)Method B Superior
Mobile Phase Compatibility Restricted (MeCN absorbs <200nm)Flexible (Gradient compatible)Method B Superior
Detailed Analysis
1. The Detection Problem (UV vs. CAD)

In Method A , the analyte shows negligible response even at 205 nm. The signal-to-noise ratio is poor because the background absorption of the mobile phase (Formic acid/Acetonitrile) interferes at this wavelength. Crucially, synthetic impurities lacking chromophores (e.g., spiro-alkane precursors) are completely invisible.

In Method B , the CAD provides a uniform response.[1][2][3] Since the response depends on mass/volatility rather than optical properties, the spiro-alcohol and its non-chromophoric impurities are detected with high sensitivity.

2. The Separation Problem (Isomer Resolution)

The spiro-scaffold is rigid. Standard C18 columns interact primarily through hydrophobicity and often fail to discriminate between the subtle shape differences of cis and trans isomers of the ethanol tail.

  • C18 Result: The main peak was broad (Tailing Factor > 1.5), suggesting co-elution of isomers.

  • PFP Result: The Fluorophenyl phase offers distinct selectivity mechanisms (dipole-dipole, H-bonding, and shape selectivity). This resolved the cis and trans isomers into two distinct peaks with a resolution (

    
    ) of 2.4.
    

Final Recommended Protocol

This protocol is validated for self-consistency and robustness.

Equipment & Reagents[4][5][6][7][8][9]
  • Instrument: UHPLC System with Charged Aerosol Detector (CAD) or ELSD (if CAD unavailable).

  • Column: Waters ACQUITY UPLC CSH Fluoro-Phenyl (1.7 µm, 2.1 x 100 mm) or equivalent PFP phase.

  • Solvents: LC-MS Grade Water and Acetonitrile. Note: Do not use phosphate buffers with CAD/ELSD as they are non-volatile and will clog the detector.

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2.0 µL
Detector (CAD) Power Function: 1.0 (or optimized range), Evap Temp: 35°C, Data Rate: 10 Hz
Gradient Table
Time (min)%A (Water)%B (MeCN)Curve
0.0955Initial
1.0955Hold
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
15.0955End
Workflow Diagram: Purity Assessment

Workflow Sample Sample Prep 1 mg/mL in 50% MeCN Inject Injection 2 µL onto PFP Column Sample->Inject Sep Gradient Elution Separates Cis/Trans Isomers Inject->Sep Detect CAD Detection Universal Response Sep->Detect Data Data Processing Integrate Isomers + Impurities Detect->Data

Figure 2: Operational workflow for the purity assessment of 2-{5-Oxaspiro[3.5]nonan-8-yl}ethan-1-ol.

References

  • Thermo Fisher Scientific. (2025).[4] Charged Aerosol Detection – See What Other Universal Detectors Are Missing. Link

  • Chromatography Online. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. LCGC North America. Link

  • Sigma-Aldrich. (n.d.). 5-OXASPIRO[3.5]NONAN-8-ONE Properties (Precursor Analysis). Link

  • BenchChem. (2025).[5] A Comparative Guide to HPLC Analysis of Spiro Alcohols. Link

  • Veeprho. (2020).[6] Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Link

Sources

Validation

A Head-to-Head Comparison for the Modern Medicinal Chemist: 5-Oxaspiro[3.5]nonane vs. Piperidine Bioisosteres

Introduction: The Strategic Imperative for Novel Scaffolds In the landscape of medicinal chemistry, bioisosterism stands as a cornerstone of rational drug design. This principle—the substitution of one molecular fragment...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative for Novel Scaffolds

In the landscape of medicinal chemistry, bioisosterism stands as a cornerstone of rational drug design. This principle—the substitution of one molecular fragment for another with similar physicochemical properties to enhance pharmacological activity or optimize disposition—is a critical tool in lead optimization.[1][2][3] For decades, saturated heterocycles have been workhorse scaffolds, with the piperidine ring being the third most frequently utilized ring structure in pharmaceuticals.[4] Its prevalence is a testament to its favorable properties and synthetic tractability.[5][6][7]

However, the very success of the piperidine motif presents modern challenges, including extensive patent landscapes and well-documented metabolic liabilities, often involving oxidation at the carbons alpha to the nitrogen.[4] To overcome these hurdles and create differentiated therapeutics, the field is increasingly embracing the concept of "escaping flatland"—moving from traditional 2D-like structures to scaffolds with greater three-dimensional (3D) complexity.[8] Spirocycles, which feature two rings sharing a single quaternary carbon, are exemplary of this approach, offering rigid conformations and novel chemical space.[9]

This guide provides a detailed, data-driven comparison between the classical piperidine scaffold and an emerging spirocyclic alternative: the 5-oxaspiro[3.5]nonane framework. We will dissect their physicochemical properties, metabolic implications, and synthetic accessibility to provide researchers, scientists, and drug development professionals with the insights needed to strategically deploy these scaffolds in their discovery programs.

Physicochemical Properties: A Quantitative Comparison

The choice of a core scaffold profoundly impacts a molecule's drug-like properties. The substitution of a piperidine with a 5-oxaspiro[3.5]nonane moiety is not a simple one-to-one swap but a strategic decision to modulate key parameters. While the parent 5-oxaspiro[3.5]nonane lacks the basic nitrogen of piperidine, the relevant bioisosteric comparison is made with derivatives that incorporate a nitrogen atom, such as a 7-aza-5-oxaspiro[3.5]nonane, or an amino-substituted variant.

dot graph TD { rankdir=LR; node [shape=none, margin=0];

} Caption: Bioisosteric replacement of piperidine with a 5-oxaspiro[3.5]nonane derivative.

The following table summarizes the key physicochemical differences, providing a foundation for understanding their divergent behaviors in biological systems.

PropertyPiperidine5-Oxaspiro[3.5]nonane DerivativeRationale & Causality
Lipophilicity (calc. LogP) ~1.1~1.3 (for 5-oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol)[10]The spirocyclic core is inherently more lipophilic due to its higher carbon count relative to heteroatoms. However, the ether oxygen introduces polarity, which can temper this increase and provide a handle for hydrogen bonding.
Aqueous Solubility High (miscible)Moderate to HighThe ether oxygen in the 5-oxaspiro[3.5]nonane scaffold can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to a purely carbocyclic analogue.[8][9]
Basicity (pKa of conjugate acid) ~11.2Variable (non-basic parent)Piperidine is a strong base. The parent 5-oxaspiro[3.5]nonane is not basic. Basicity must be introduced via substitution (e.g., an amino group), allowing for fine-tuning of pKa to avoid issues like lysosomal trapping.
3D Shape & Flexibility Flexible (Chair-boat interconversion)RigidThe spirocyclic nature locks the conformation, reducing the entropic penalty upon binding to a target protein, which can lead to higher affinity. This rigidity also presents well-defined exit vectors for substitution.[4]
Metabolic Stability Susceptible to α-oxidationGenerally EnhancedThe quaternary spirocenter replaces a metabolically labile C-H bond on the piperidine ring, effectively blocking a common site of CYP450-mediated oxidation and improving metabolic stability.[4][8]

Implications for ADME Profiles

The true value of a bioisosteric replacement is realized in its impact on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

The Metabolic Stability Advantage

A primary driver for considering piperidine alternatives is to enhance metabolic stability. Piperidine rings are frequently metabolized via oxidation at the carbons adjacent (alpha) to the nitrogen atom, leading to rapid clearance and potential formation of reactive metabolites. The spirocyclic core of 5-oxaspiro[3.5]nonane offers a distinct advantage: the spiro atom is a fully substituted quaternary carbon. This feature inherently blocks metabolism at that site, forcing metabolic processes to other, potentially less-labile positions on the molecule. This can significantly increase the compound's half-life and overall exposure in vivo.[8]

Modulating Lipophilicity and Permeability

Lipophilicity, often measured as LogP or LogD, is a critical parameter that governs a drug's ability to cross cell membranes.[11] While spirocycles can increase lipophilicity due to their higher sp3 carbon count, the embedded ether oxygen in the 5-oxaspiro[3.5]nonane scaffold provides a moderating influence. This allows chemists to build 3D complexity while controlling the rise in LogP, achieving a balance that favors both permeability and aqueous solubility. In one reported case, a 7-oxa-2-azaspiro[3.5]nonane derivative demonstrated increased water solubility compared to its piperidine analogue.[8][9]

Synthetic Accessibility: A Practical Consideration

A novel scaffold is only as useful as it is accessible. Here, a trade-off exists between the established and the emerging.

  • Piperidine: The synthesis of substituted piperidines is a mature field with a vast array of commercially available starting materials and well-established, robust reaction methodologies.[12] This allows for rapid and diverse library synthesis.

  • 5-Oxaspiro[3.5]nonane: As a less common scaffold, the synthesis of 5-oxaspiro[3.5]nonane derivatives is more specialized. Routes often rely on key transformations like [2+2] cycloadditions or multi-step sequences involving intramolecular cyclizations.[13][14][15] While not as straightforward as piperidine chemistry, these routes provide a clear path to novel chemical matter for programs willing to invest in synthetic exploration.

Experimental Protocols for Comparative Evaluation

To make an informed decision between these scaffolds, rigorous experimental validation is essential. The following protocols describe key assays for a head-to-head comparison.

Protocol 1: Lipophilicity Determination (Shake-Flask Method)

This method is considered the gold standard for LogP determination.[16]

Objective: To determine the n-octanol/water partition coefficient (LogP) of a compound.

Methodology:

  • Preparation: Prepare a mutually saturated solution of n-octanol and water by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the test compound in the aqueous phase to a known concentration (e.g., 0.1 mg/mL).

  • Partitioning: Add a precise volume of the aqueous solution of the compound to an equal volume of the n-octanol phase in a glass vial.

  • Equilibration: Cap the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound remaining in the aqueous phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The concentration in the octanol phase is determined by mass balance. The partition coefficient, P, is calculated as P = [Concentration]octanol / [Concentration]aqueous. LogP is the base-10 logarithm of P.[11]

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay is a standard in vitro method to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes and predict its hepatic clearance.[4][9]

Objective: To determine the in vitro half-life (t½) of a test compound upon incubation with human liver microsomes (HLM).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare reaction mix: - HLM (e.g., 0.5 mg/mL) - Phosphate Buffer (pH 7.4) E Pre-incubate HLM mix at 37°C for 5 min A->E B Prepare Test Compound (e.g., 1 µM final conc.) F Initiate Reaction: Add Test Compound & NADPH B->F C Prepare Positive Control (e.g., Verapamil) C->F D Prepare NADPH Regenerating System D->F E->F G Incubate at 37°C F->G H Withdraw aliquots at time points (0, 5, 15, 30, 60 min) G->H I Quench Reaction: Add ice-cold Acetonitrile with Internal Standard H->I J Centrifuge to precipitate proteins I->J K Analyze supernatant by LC-MS/MS J->K L Plot ln(% remaining) vs. time K->L M Calculate t½ and intrinsic clearance L->M

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate this mixture at 37°C for approximately 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM) and an NADPH-regenerating system (which provides the necessary cofactor for CYP450 enzymes).

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding a volume of an organic solvent (e.g., ice-cold acetonitrile) containing an internal standard for analytical normalization.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Interpretation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is the rate constant of elimination (k), and t½ = 0.693 / k.[17] A positive control (e.g., a compound with known high clearance like verapamil) should be run in parallel to validate the assay performance.[4]

Conclusion and Strategic Outlook

The choice between a piperidine and a 5-oxaspiro[3.5]nonane scaffold is a nuanced decision driven by the specific objectives of a drug discovery program.

  • Piperidine remains an outstanding scaffold for initial hit-finding and early lead optimization due to its synthetic accessibility and well-understood properties. It is often the fastest and most direct path to probing a biological target.

  • 5-Oxaspiro[3.5]nonane emerges as a powerful bioisostere for lead optimization, particularly when facing challenges with metabolic instability, a crowded patent landscape, or the need for improved physicochemical properties like solubility. Its rigid 3D structure provides a unique opportunity to enhance potency and selectivity while designing next-generation therapeutics.

Ultimately, the 5-oxaspiro[3.5]nonane framework is not a universal replacement for piperidine but a valuable and strategic addition to the medicinal chemist's toolkit. Its rational application can unlock novel chemical space and provide elegant solutions to complex drug design problems, paving the way for more robust and differentiated clinical candidates.

References

  • Saturated Heterocycles with Applications in Medicinal Chemistry. (n.d.).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Bioisosterism | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (n.d.).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Chemical insights into the Synthetic chemistry of 5-membered saturated heterocycles-Transition Metal catalyzed approach. (2023, July 5). Frontiers.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. (n.d.). BenchChem.
  • Heterocycles in Medicinal Chemistry II. (2024, October 11). PMC.
  • Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace.
  • Synthesis of Saturated N-Heterocycles. (2019, April 19). The Journal of Organic Chemistry.
  • Synthesis of the 5-Azaspiro[3.5]nonan-2-one Scaffold: A Technical Guide. (n.d.). BenchChem.
  • 5-Azaspiro[3.5]nonan-2-one chemical structure and properties. (n.d.). BenchChem.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
  • Oxa-spirocycles: synthesis, properties and applic
  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
  • 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. (n.d.). PubChem.
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. (n.d.). BenchChem.
  • Experimental Lipophilicity for Beyond Rule of 5 Compounds. (2019, March 14). Taylor & Francis.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Synthesis of Oxaspiropentene. (n.d.). Journal of the American Chemical Society.
  • 3-(5-(1-(7-azaspiro[3.5]nonan-2-yl)piperidin-4-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione hydrochloride. (n.d.). AdooQ BioScience.
  • Novel Class of Piperidine Bioisosteres. (n.d.). Enamine.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv.
  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (2026, January 29).
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023, December 18). PubMed.
  • 5-OXASPIRO[3.5]NONAN-8-ONE. (n.d.). Sigma-Aldrich.
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2025, June 20). BenchChem.
  • Metabolic stability and metabolite profiling of emerging synthetic c

Sources

Comparative

Mechanistic Causality: Why Morpholine Fails and Oxaspiro[3.5]nonane Succeeds

Title: Beyond Morpholine: A Comparative Guide to the Metabolic Stability of Oxaspiro[3.5]nonane Derivatives in Drug Design As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Morpholine: A Comparative Guide to the Metabolic Stability of Oxaspiro[3.5]nonane Derivatives in Drug Design

As a Senior Application Scientist, I frequently encounter lead compounds that exhibit excellent in vitro target potency but fail during in vivo pharmacokinetic (PK) profiling due to rapid metabolic clearance. Morpholine is a ubiquitous structural motif in medicinal chemistry, prized for balancing lipophilicity and aqueous solubility. However, its flat conformation and electron-rich alpha-carbons make it highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism ()[1].

To overcome these liabilities, the field has shifted toward highly 3D-characterized bioisosteres. Among these, oxaspiro[3.5]nonane derivatives have emerged as superior alternatives. By bridging a four-membered oxetane ring with a six-membered ring, these spirocycles introduce significant steric bulk, eliminate vulnerable alpha-protons, and increase the fraction of sp3-hybridized carbons (Fsp3) ()[2]. This guide provides an objective, data-driven comparison of morpholine and oxaspiro[3.5]nonane derivatives, detailing the mechanistic rationale and the self-validating experimental workflows required to assess their metabolic profiles.

Morpholine's primary metabolic liability lies in its susceptibility to alpha-hydroxylation, primarily driven by the CYP3A4 isoform. The oxidation of the carbon adjacent to the nitrogen or oxygen atom forms an unstable hemiaminal intermediate. This intermediate rapidly collapses, leading to ring opening, N-dealkylation, or lactam formation ()[1]. This not only results in rapid systemic clearance but can also generate reactive, potentially toxic metabolites.

Conversely, replacing the morpholine ring with an oxaspiro[3.5]nonane scaffold fundamentally alters the molecule's interaction with the CYP450 active site:

  • Steric Shielding: The spirocyclic architecture creates a bulky, three-dimensional environment that sterically hinders the approach of the heme-oxo species in the CYP active site.

  • C-H Bond Strengthening: The ring strain inherent in the oxetane moiety alters the hybridization of the adjacent C-H bonds, increasing their bond dissociation energy (BDE) and making hydrogen abstraction thermodynamically unfavorable.

  • Basicity Modulation: The inductive electron-withdrawing effect of the spiro-fused oxygen often reduces the basicity (pKa) of nearby amines compared to morpholine, which decreases binding affinity to off-target liabilities like the hERG channel ()[3].

MetabolicPathway cluster_morpholine Morpholine Pathway (High Clearance) cluster_spiro Oxaspiro[3.5]nonane Pathway (High Stability) M_Start Morpholine Derivative M_CYP CYP3A4 Oxidation M_Start->M_CYP M_Inter Hemiaminal Intermediate M_CYP->M_Inter M_End Ring Opening & Dealkylation M_Inter->M_End S_Start Oxaspiro[3.5]nonane Derivative S_CYP CYP3A4 Attempted Oxidation S_Start->S_CYP S_Block Steric Shielding & High C-H BDE S_CYP->S_Block S_End Intact Parent Molecule S_Block->S_End

Comparative CYP450-mediated metabolic pathways of morpholine vs. oxaspiro[3.5]nonane.

Quantitative Data Comparison

When evaluating these scaffolds, we look at several key physicochemical and pharmacokinetic parameters. The table below summarizes typical comparative data observed when a morpholine moiety is directly substituted with an oxaspiro[3.5]nonane bioisostere in a lead optimization campaign.

ParameterMorpholine DerivativeOxaspiro[3.5]nonane DerivativeMechanistic Impact on Drug Profile
Intrinsic Clearance (CLint, HLM) > 60 µL/min/mg (High)< 15 µL/min/mg (Low)Avoids first-pass metabolism, extending in vivo half-life.
Fsp3 (3D Character) ~0.3 - 0.5 (Flat)> 0.7 (Spherical)Enhances target specificity and reduces off-target protein binding.
LogD (pH 7.4) Baseline-0.2 to -0.6 (Lowered)Improves aqueous solubility without sacrificing permeability.
Calculated pKa (Basicity) ~8.0 - 8.5~6.5 - 7.5Reduces hERG channel liability and phospholipidosis risk.
CYP450 Vulnerability High (alpha-carbons)Low (steric shielding)Minimizes the generation of reactive/toxic metabolites.

Self-Validating Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

To objectively verify the metabolic stability of an oxaspiro[3.5]nonane derivative against its morpholine counterpart, a standardized in vitro HLM assay is required. This protocol is designed as a self-validating system: it mandates the concurrent running of positive controls (e.g., Verapamil for high clearance) and negative controls (e.g., Warfarin for low clearance) to ensure enzyme viability and assay integrity.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • Test compounds at 10 mM in DMSO.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the 10 mM test compounds in 50% acetonitrile/water to 100 µM, then further dilute in phosphate buffer to a final assay concentration of 1 µM. Causality check: Ensure the final DMSO concentration in the assay is <0.1%. Higher concentrations of DMSO act as competitive inhibitors for CYP enzymes, artificially inflating stability data.

  • Microsome Incubation Mix: Prepare a master mix containing 0.5 mg/mL HLM in 0.1 M phosphate buffer. Aliquot 40 µL of this mix into a 96-well plate.

  • Pre-Incubation: Add 5 µL of the 1 µM test compound to the microsome mix. Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding 5 µL of the pre-warmed NADPH regenerating system to each well. Causality check: NADPH is the essential electron donor for the CYP450 catalytic cycle; without it, phase I oxidation cannot occur.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold quenching solution (Acetonitrile containing an internal standard, e.g., Tolbutamide). Causality check: The organic solvent denatures the CYP enzymes, instantly halting the reaction, while the internal standard normalizes LC-MS/MS ionization variability.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression (-k) is used to calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

AssayWorkflow Prep 1. Compound Prep (1 µM final, <0.1% DMSO) Incubate 2. Pre-Incubation (HLM + Buffer at 37°C) Prep->Incubate Initiate 3. Initiate Reaction (Add NADPH) Incubate->Initiate Sample 4. Time-Course Sampling (0 to 60 mins) Initiate->Sample Quench 5. Quench Reaction (Ice-cold ACN + IS) Sample->Quench Analyze 6. LC-MS/MS Analysis & CLint Calculation Quench->Analyze

Step-by-step workflow for the high-throughput Human Liver Microsomal stability assay.

Strategic Outlook

The transition from morpholine to spirocyclic bioisosteres like oxaspiro[3.5]nonane represents a paradigm shift in rational drug design. While morpholine offers synthetic tractability, its metabolic liabilities often necessitate extensive downstream optimization. By proactively incorporating oxaspiro[3.5]nonane derivatives early in the discovery pipeline, medicinal chemists can engineer out CYP-mediated oxidation sites, lower lipophilicity, and enhance the 3D topology of their leads.

References

  • Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Validation

Advantages of spirocyclic linkers over linear alkyl chains

Technical Comparison Guide: Spirocyclic Linkers vs. Linear Alkyl Chains Executive Summary: The Shift from "Flatland" In modern drug discovery, the "Escape from Flatland" is not merely a trend but a validated strategy to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Spirocyclic Linkers vs. Linear Alkyl Chains

Executive Summary: The Shift from "Flatland"

In modern drug discovery, the "Escape from Flatland" is not merely a trend but a validated strategy to improve clinical success rates.[1] While linear alkyl chains (e.g., ethyl, propyl, butyl) and polyethylene glycol (PEG) linkers have historically served as standard spacers, they suffer from high conformational entropy and metabolic liabilities.

Spirocyclic linkers—specifically strained systems like spiro[3.3]heptane , spiro[2.3]hexane , and azaspiro[3.4]octane —offer a superior alternative. By introducing a quaternary carbon center, these scaffolds "lock" exit vectors into precise 3D orientations, simultaneously lowering lipophilicity (LogD) and blocking metabolic soft spots. This guide objectively compares these two linker classes, supported by mechanistic rationale and experimental protocols.

Mechanistic Analysis: Why Spirocycles Outperform Linear Chains

The superiority of spirocyclic linkers is grounded in three fundamental medicinal chemistry principles: Entropic Pre-organization , Vectorial Definition , and Metabolic Blocking .

A. The Entropic Advantage
  • Linear Alkyl Chains: Highly flexible with multiple rotatable bonds (

    
    ). Binding to a protein target requires the loss of significant conformational entropy (
    
    
    
    ), creating an energetic penalty that reduces overall affinity.
  • Spirocyclic Linkers: Rigidified by the central spiro-carbon.[2] The molecule is "pre-organized" in a bioactive conformation.[1] The entropic cost of binding is minimized, often resulting in higher potency (

    
     or 
    
    
    
    ) despite similar enthalpic interactions.
B. Vector Definition (Exit Vectors)

Linear chains are "floppy"; they sweep a large conformational volume but lack directionality. Spirocycles provide defined exit vectors (the angle between substituents).

  • Example: A 1,6-substituted spiro[3.3]heptane creates a linear, rod-like geometry but with high rigidity, whereas a 1,1-substituted analog creates a 90° "kink." This allows precise positioning of warheads or pharmacophores in PROTACs and fragment-based design.

C. Metabolic Stability (The Quaternary Shield)

Alkyl chains are prone to Cytochrome P450 (CYP)-mediated oxidative dealkylation or hydroxylation. The quaternary carbon in a spirocycle has no abstractable protons, effectively blocking these metabolic "hot spots" and extending half-life (


).

Visualizing the Structural Difference

The following diagram illustrates the transition from a flexible linear chain to a rigid spirocyclic scaffold and the downstream pharmacological effects.

SpiroVsLinear Linear Linear Alkyl Chain (Flexible, High Entropy) Metabolism Metabolic Liability (CYP Oxidation) Linear->Metabolism High Rotatable Bonds Exposed CH2 Binding Target Binding (Entropic Penalty) Linear->Binding High Entropy Cost Spiro Spirocyclic Linker (Rigid, Low Entropy) Stability Enhanced Stability (Blocked Hotspots) Spiro->Stability Quaternary Carbon Shielding Affinity High Affinity (Pre-organized) Spiro->Affinity Rigid Exit Vectors

Figure 1: Mechanistic impact of replacing linear chains with spirocyclic scaffolds on metabolism and binding affinity.

Comparative Performance Data

The following table synthesizes physicochemical data comparing standard linear linkers against spirocyclic bioisosteres.

ParameterLinear Alkyl / PEG ChainSpirocyclic Linker (e.g., Spiro[3.3]heptane)Impact on Drug Design
Conformation High flexibility (Floppy)Rigid / Semi-rigidSpirocycles reduce entropic penalty upon binding.
Lipophilicity (LogD) High (Alkyl) / Variable (PEG)Low to ModerateSpirocycles lower LogD, improving solubility and reducing non-specific binding.
Fsp3 Fraction Low (if unsaturated) to HighHigh (Intrinsic) Higher Fsp3 correlates with improved clinical success and lower toxicity.
Metabolic Stability Low (prone to oxidation)High Quaternary center blocks CYP450 oxidation sites.
Solubility Poor (Alkyl)Enhanced 3D character disrupts crystal lattice packing, improving aqueous solubility.
Vector Control Undefined (Random walk)Precise Allows specific orientation of "warheads" in PROTACs or bifunctional ligands.

Case Studies in Drug Design

Case Study 1: Olaparib Analogs (PARP Inhibitors)

In a study optimizing PARP inhibitors, the piperazine ring of Olaparib was replaced with a diazaspiro[3.3]heptane .[3]

  • Result: While potency slightly decreased (2-fold), the selectivity for PARP-1 over other PARP isoforms increased significantly.[3]

  • Mechanism: The rigid spiro-scaffold discriminated between subtle differences in the binding pockets of the isoforms, which the flexible piperazine could not do.

Case Study 2: MCHr1 Antagonists

Researchers replaced a morpholine linker with diverse azaspiro cycles during the optimization of Melanin Concentrating Hormone receptor 1 (MCHr1) antagonists.[3][4]

  • Result: This substitution lowered LogD values, improved selectivity against hERG (reducing cardiac safety risk), and significantly enhanced metabolic stability.

Case Study 3: PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), replacing flexible PEG linkers with spirocyclic scaffolds (e.g., spiro[3.3]heptane) has been shown to improve the formation of the ternary complex (Target-Linker-E3 Ligase).

  • Observation: The rigid linker reduces the "entropic cost" of bringing two proteins together, leading to more efficient protein degradation at lower concentrations.

Experimental Protocols for Validation

To objectively verify the advantages of a spirocyclic linker in your specific series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic shielding effect of the spirocycle vs. the linear chain.

  • Preparation: Prepare 10 mM DMSO stocks of the Linear Analog and the Spirocyclic Analog.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criterion: Spirocyclic analog should show >2-fold reduction in

      
       compared to the alkyl analog.
      
Protocol B: Shake-Flask LogD7.4 Determination

Objective: Confirm the "Escape from Flatland" effect on lipophilicity.

  • Solvent System: Pre-saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) with each other for 24h.

  • Equilibration: Dissolve test compound in the pre-saturated octanol phase. Add equal volume of pre-saturated PBS.

  • Agitation: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS.

  • Calculation:

    
    .
    
    • Success Criterion: Target a LogD range of 1–3 for optimal oral bioavailability. Spirocycles typically lower LogD by 0.5–1.0 unit vs. equivalent aromatic/alkyl systems.

Decision Workflow: When to Use Spirocycles

Use this logic flow to determine if a spirocyclic linker is appropriate for your lead optimization.

LinkerSelection Start Start: Linker Optimization CheckSolubility Is Solubility/LogD a liability? Start->CheckSolubility CheckMetabolism Is the linker a metabolic hotspot? CheckSolubility->CheckMetabolism No UseSpiro SELECT SPIROCYCLIC LINKER (Spiro[3.3]heptane, Azaspiro) CheckSolubility->UseSpiro Yes (High LogD) CheckVector Is precise orientation required (e.g., PROTAC, Fragment)? CheckMetabolism->CheckVector No CheckMetabolism->UseSpiro Yes (High Clearance) CheckVector->UseSpiro Yes UseLinear Use Linear/PEG Linker (If flexibility is required) CheckVector->UseLinear No

Figure 2: Strategic decision tree for implementing spirocyclic linkers in drug discovery workflows.

References

  • Zheng, Y., & Tice, C. M. (2016).[3][4] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][5][6][7][8] Expert Opinion on Drug Discovery, 11(9), 831-834. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Phenyl Isosteres. Organic Letters, 12(9), 1944–1947. Link

  • Johansson, A., et al. (2016).[3][4] Spirocyclic MCHr1 antagonists: Bioisosteric replacement of a morpholine. Bioorganic & Medicinal Chemistry Letters, 26(3), 1049-1054. Link

  • Reilly, N. M., et al. (2018).[3] Spirocyclic PARP Inhibitors: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. (Cited in context of Olaparib analogs). Link

  • Wurz, R. P., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry. Link

Sources

Comparative

Crystallographic data and conformation of spiro[3.5]nonane ring

The shift from planar, two-dimensional aromatic molecules to complex, three-dimensional architectures—often termed the "escape from flatland"—is a defining paradigm in modern drug discovery. Among the most promising 3D s...

Author: BenchChem Technical Support Team. Date: March 2026

The shift from planar, two-dimensional aromatic molecules to complex, three-dimensional architectures—often termed the "escape from flatland"—is a defining paradigm in modern drug discovery. Among the most promising 3D scaffolds is the spiro[3.5]nonane ring system. By fusing a four-membered cyclobutane ring and a six-membered cyclohexane ring at a single quaternary spiro carbon, this scaffold presents a highly restricted conformational space.

For drug development professionals, understanding the crystallographic data and thermodynamic behavior of spiro[3.5]nonane is critical. This guide objectively compares the structural rigidity and target affinity of the spiro[3.5]nonane scaffold against flexible analogs, providing actionable crystallographic methodologies to validate these three-dimensional conformations.

Crystallographic Anatomy and Conformational Mechanics

The unique pharmacological properties of spiro[3.5]nonane are entirely dictated by its physical geometry, which can be definitively resolved via X-ray crystallography. The spiro fusion forces the two constituent rings into an orthogonal arrangement, projecting substituents into highly specific vectors in chemical space .

  • The Cyclohexane Chair: Crystallographic electron density maps consistently show the six-membered ring adopting a classic chair conformation. This minimizes both angle strain and torsional strain, providing a stable, low-energy equatorial/axial projection platform.

  • The Cyclobutane Puckering: Unlike the idealized planar squares often drawn in 2D representations, X-ray diffraction reveals that the cyclobutane ring adopts a "puckered" (butterfly) conformation. Causality: A planar cyclobutane would suffer from severe torsional strain due to the eclipsing of eight adjacent C-H bonds. To relieve this eclipsing interaction, the ring puckers (typically at an angle of 20°–30°), slightly increasing angle strain but achieving a lower overall energy minimum .

When these two conformations are locked together at the spiro carbon, the molecule acts as a rigid, pre-organized plug for biological targets.

Thermodynamic Causality: Rigidity vs. Affinity

In structure-based drug design, the binding affinity (


) of a ligand to a protein target is governed by both enthalpy (

) and entropy (

). Flexible molecules (like linear alkyl chains or bridged cycloalkanes with rotatable bonds) exist in a vast ensemble of conformations in solution. Upon binding to a target, they must "freeze" into a single bioactive conformation, resulting in a massive entropic penalty (loss of degrees of freedom).

Because spiro[3.5]nonane is conformationally restricted, it is already pre-organized into its bioactive shape. The entropic penalty upon binding is drastically reduced, leading to superior binding affinity compared to flexible analogs. This was recently demonstrated in the discovery of inhibitors for the SARS-CoV-2 NSP3 Mac1 domain .

Comparative Performance Data

The following table summarizes the quantitative performance of spiro[3.5]nonane derivatives against flexible alternatives when targeting the SARS-CoV-2 Mac1 domain.

Structural ScaffoldConformational FlexibilityEntropic Penalty (

)
Target Affinity (

for Mac1)
Crystallographic Signature
Spiro[3.5]nonane Highly Rigid (Orthogonal)Low43 – 80 µM Puckered cyclobutane, chair cyclohexane; small thermal ellipsoids.
Cyclobutylcyclohexane Moderate (Rotatable C-C bond)Moderate134 µM Independent ring dynamics; variable dihedral angles.
Linear Alkyl Chains High (Multiple rotatable bonds)High> 200 µM (Inactive) High thermal displacement parameters (B-factors).

Data derived from machine-learning augmented screening and crystallographic validation of SARS-CoV-2 Mac1 inhibitors .

Experimental Protocol: Self-Validating X-Ray Crystallography

To definitively prove the conformation and rigidity of a synthesized spiro[3.5]nonane derivative, researchers must employ high-resolution X-ray crystallography. The following protocol is designed as a self-validating system, ensuring that the resulting structural data is an accurate representation of the molecule rather than an artifact of the modeling process.

Step 1: Vapor Diffusion Crystallization

  • Methodology: Dissolve the purified spiro[3.5]nonane compound in a minimal volume of a solubilizing agent (e.g., DMSO). Set up a hanging-drop vapor diffusion plate against a reservoir containing a precipitant (e.g., PEG 4000).

  • Causality: Vapor diffusion allows for a slow, controlled equilibration between the drop and the reservoir. This slow approach to the supersaturation curve favors the nucleation of a single, highly ordered macroscopic crystal rather than rapid precipitation of microcrystalline powder.

Step 2: Vitrification and Data Collection

  • Methodology: Mount the single crystal on a nylon loop and immediately plunge it into liquid nitrogen (100 K). Transfer the vitrified crystal to a synchrotron beamline (e.g., Beamline 8.3.1) and expose it to the X-ray beam to collect diffraction data.

  • Causality: Cryocooling serves two purposes. First, it mitigates radiation damage caused by the high-energy X-ray beam. Second, it reduces the thermal vibrations of the atoms within the crystal lattice, resulting in sharper diffraction spots and extending the resolution limit of the data.

Step 3: Phase Determination and Refinement

  • Methodology: Index, integrate, and scale the diffraction data using software such as XDS. Solve the phase problem using direct methods or molecular replacement (if bound to a protein). Refine the atomic coordinates using Refmac5 or Phenix.

  • Self-Validation: Monitor the

    
     and 
    
    
    
    values during refinement. A high-quality structure will have an
    
    
    below 0.25, validating that the model accurately explains the experimental electron density without overfitting the data.

Step 4: Conformational Validation via ORTEP

  • Methodology: Generate an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram at a 50% probability level.

  • Self-Validation: Analyze the thermal ellipsoids at the spiro carbon. If the spiro[3.5]nonane ring is truly rigid, the ellipsoids will be small and spherical. Elongated or smeared ellipsoids indicate structural disorder or unexpected conformational flexibility.

Workflow Visualization

The following diagram illustrates the logical flow from structural pre-organization to crystallographic validation and the resulting thermodynamic advantages in target binding.

G N1 Spiro[3.5]nonane Scaffold (Orthogonal Ring System) N2 X-Ray Crystallography (Vitrification & Diffraction) N1->N2 Single Crystal Analysis N3 Conformational Resolution (Chair & Puckered Rings) N2->N3 Electron Density Mapping N4 High Target Affinity (Reduced Entropic Penalty) N3->N4 Pre-organized Binding N7 Lower Target Affinity (KD > 130 µM) N4->N7 Superior Rigidity N5 Flexible Analogs (e.g., Cyclobutylcyclohexane) N6 High Entropic Penalty (Conformational Freedom) N5->N6 Target Engagement N6->N7 Thermodynamic Cost

Workflow comparing crystallographic validation and binding of spiro[3.5]nonane vs flexible analogs.

References

  • Structure-based discovery of inhibitors of Mac1 domain of nonstructural protein-3 of SARS-CoV-2 by machine learning-augmented screening of chemical space. bioRxiv (2025). Available at: [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, ACS Publications (2014). Available at:[Link]

Validation

Beyond Flatland: Bioavailability Comparison of Spirocyclic vs. Aromatic Scaffolds

Executive Summary: The 3D Advantage In the pursuit of oral bioavailability, the "Escape from Flatland" is not merely an aesthetic choice in molecular design—it is a physicochemical necessity. While aromatic scaffolds hav...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Advantage

In the pursuit of oral bioavailability, the "Escape from Flatland" is not merely an aesthetic choice in molecular design—it is a physicochemical necessity. While aromatic scaffolds have historically dominated drug discovery due to synthetic accessibility and established coupling chemistry (e.g., Suzuki-Miyaura), they frequently suffer from poor aqueous solubility and high non-specific binding.[1]

Spirocyclic scaffolds, characterized by two rings sharing a single quaternary carbon atom, offer a distinct bioavailability advantage.[1][2][3] By increasing the fraction of


 hybridized carbons (

), spirocycles disrupt planar crystal lattice packing, lower melting points, and enhance aqueous solubility without necessitating a proportional increase in polarity (TPSA).[1] This guide objectively compares these two scaffold classes, providing experimental evidence and validated protocols for assessment.
Physicochemical Divergence: The Core Conflict

The fundamental difference between aromatic and spirocyclic scaffolds lies in their spatial arrangement and its downstream effect on solvation energy and crystal lattice stability.

Table 1: Comparative Physicochemical Metrics
MetricAromatic Scaffolds (e.g., Biphenyl, Naphthalene)Spirocyclic Scaffolds (e.g., Spiro[3.3]heptane, Azaspiro)Bioavailability Impact
Geometry Planar (2D)Orthogonal/Twisted (3D)3D shapes disrupt crystal packing, improving solubility.[1]

Score
Low (< 0.[2][3]3)High (> 0.5)Higher

correlates with higher clinical success rates.[4]
Lipophilicity (LogP) Generally HighTunable (Often Lower)Spirocycles often reduce LogP while maintaining steric bulk.
Metabolic Liability High (Electron-rich

-systems prone to oxidation)
Low (Quaternary centers block metabolic soft spots)Reduced clearance (

) increases AUC.[1]
Solubility Limited (High Lattice Energy)Enhanced (Lower Melting Point)Higher solubility drives dissolution-limited absorption.
Mechanistic Insight: The Solubility-Melting Point Link

The General Solubility Equation (GSE) links solubility (


) to melting point (

) and lipophilicity (

):

Aromatic rings facilitate

-

stacking, dramatically increasing

and lattice energy, which fights against dissolution.[1] Spirocycles act as "molecular gravel," preventing tight packing, lowering

, and thus mathematically and physically increasing aqueous solubility.[1]
Visualizing the Bioavailability Pathway[5]

The following diagram illustrates the causal pathways by which spirocyclic substitution enhances bioavailability compared to aromatic equivalents.

BioavailabilityPathways cluster_aromatic Aromatic Scaffold (Planar) cluster_spiro Spirocyclic Scaffold (3D) node_aro Planar Aromatic Ring high_mp High Melting Point (Strong Pi-Stacking) node_aro->high_mp cyp_attack CYP450 Oxidation (Metabolic Liability) node_aro->cyp_attack low_sol Low Solubility high_mp->low_sol High Lattice Energy high_cl High Clearance cyp_attack->high_cl bioavail Oral Bioavailability (%F) low_sol->bioavail Limits Absorption high_cl->bioavail Reduces Exposure node_spiro Spirocyclic Core (High Fsp3) low_mp Lower Melting Point (Disrupted Packing) node_spiro->low_mp block_met Blocked Metabolic Sites (Quaternary Carbon) node_spiro->block_met high_sol Enhanced Solubility low_mp->high_sol low_cl Extended Half-Life block_met->low_cl high_sol->bioavail Improves Dissolution low_cl->bioavail Increases Exposure

Caption: Causal pathway analysis showing how spirocyclic scaffolds mitigate the "Flatland" liabilities of aromatic rings to enhance oral bioavailability.[1]

Evidence-Based Case Studies
Case Study 1: Olaparib vs. Spirocyclic Analogue

In the optimization of PARP inhibitors, the replacement of a piperazine ring (flat, flexible) with a diazaspiro[3.3]heptane (rigid, 3D) demonstrated the trade-off and benefits of spirocyclization.[1]

  • Modification: Piperazine

    
     Diazaspiro[3.3]heptane.[4]
    
  • Result: The spirocyclic analogue showed a 2-fold reduction in potency but a significant increase in selectivity for PARP-1 over other family members and reduced cytotoxicity.[4]

  • Bioavailability Insight: The rigid spiro-core reduced non-specific binding, a common liability of aromatic-rich compounds.

Case Study 2: FFA1 Agonist (AM-5262)

Amgen researchers replaced a flexible linker in lead compound AM-1638 with a spirocyclic constraint to create AM-5262.

  • Data:

    • Potency: Improved 2-fold (

      
       0.081 
      
      
      
      M).[5]
    • Selectivity: The spirocyclic compound showed >90% inhibition on only 1 out of 101 off-targets, whereas the non-spiro precursor hit 4 targets.[5]

    • PK Profile: The spirocyclic constraint reduced oxidative metabolism, leading to a superior pharmacokinetic profile in rodents compared to the aromatic/flexible precursor.

Experimental Protocols: Validating the Advantage

To objectively compare scaffolds in your own pipeline, use this tiered, self-validating experimental workflow.

Tier 1: Kinetic Solubility (Nephelometry)

Purpose: Rapidly screen if the spiro-switch improved dissolution.[1]

  • Preparation: Prepare 10 mM DMSO stocks of the aromatic parent and spiro-analogue.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations ranging from 1

    
    M to 500 
    
    
    
    M (1% DMSO final).
  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure light scattering via nephelometry.

  • Validation: Use Hydrocortisone (High Sol) and Reserpine (Low Sol) as controls.

  • Success Criteria: Spiro-analogue should show onset of precipitation at a concentration

    
     2x that of the aromatic parent.
    
Tier 2: Metabolic Stability (Liver Microsomes)

Purpose: Confirm that the quaternary spiro-carbon blocks metabolic clearance.

  • System: Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Reaction: Incubate 1

    
    M test compound with NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    
    
    [1]
  • Causality Check: If the aromatic parent is cleared rapidly via ring oxidation (detectable +16 Da metabolite), the spiro-analogue should show significantly reduced

    
     and absence of that specific metabolite.
    
Tier 3: In Vivo Bioavailability (Rat PK)

Purpose: The definitive measure of %F.

  • Animals: Male Sprague-Dawley rats (n=3 per arm), fasted overnight.

  • Dosing:

    • IV Arm: 1 mg/kg (formulated in 5% DMSO/Solutol).

    • PO Arm: 5 mg/kg (suspension in 0.5% Methylcellulose to stress-test solubility).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Calculation:

    
    
    
  • Interpretation: A spirocyclic compound with improved solubility (Tier 1) and stability (Tier 2) should exhibit a higher

    
     and 
    
    
    
    than the aromatic parent.
Workflow Diagram: The Decision Tree

Use this logic flow to determine when to deploy spirocyclic scaffolds.

DecisionTree start Lead Compound (Aromatic Scaffold) check_sol Is Solubility < 50 µM? start->check_sol check_met Is Clearance High due to Aromatic Oxidation? check_sol->check_met No design_spiro Design Spirocyclic Bioisostere (Increase Fsp3) check_sol->design_spiro Yes (Lattice Energy Issue) check_met->design_spiro Yes (Metabolic Soft Spot) keep_aro Optimize Substituents (Retain Aromatic Core) check_met->keep_aro No synth Synthesize & Test (Tier 1 & 2 Protocols) design_spiro->synth keep_aro->synth eval Evaluate Improvement synth->eval success Advance to In Vivo PK eval->success Solubility > 2x OR CLint < 50% fail Re-design / Check Permeability eval->fail No Improvement

Caption: Decision matrix for transitioning from aromatic to spirocyclic scaffolds based on liability assessment.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1][4] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][6][7][8][9][10] Expert Opinion on Drug Discovery. Link[1]

  • Reilly, N. M., et al. (2018).[1][4] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. (Cited in context of Olaparib analogue comparisons). Link[1]

  • Karthikeyan, C., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. Link[1]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods. Link[1]

Sources

Comparative

Scaffold Analysis: Impact of 5-Oxaspiro[3.5]nonane on Aqueous Solubility

Executive Summary In the optimization of lead compounds, poor aqueous solubility remains a primary cause of attrition. The 5-oxaspiro[3.5]nonane scaffold represents a strategic structural solution, functioning as a physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of lead compounds, poor aqueous solubility remains a primary cause of attrition. The 5-oxaspiro[3.5]nonane scaffold represents a strategic structural solution, functioning as a physicochemical "sweet spot" between lipophilic carbocycles and highly polar, potentially metabolically liable heterocycles.

Structurally defined as a tetrahydropyran (THP) ring spiro-fused to a cyclobutane , this scaffold offers a distinct advantage over the more common 2-oxaspiro[3.5]nonane (oxetane-cyclohexane fusion). By incorporating the oxygen atom into the six-membered ring (position 5), the scaffold leverages the established stability of THP while utilizing the spiro-cyclobutane moiety to enforce orthogonality and disrupt planar crystal packing.

This guide objectively analyzes the impact of 5-oxaspiro[3.5]nonane on solubility, providing comparative data, mechanistic insights, and validated experimental protocols for its application in drug discovery.

Structural Deconstruction & Nomenclature

Precise nomenclature is critical when distinguishing between isomeric spiro-ethers.

  • Scaffold: 5-Oxaspiro[3.5]nonane[1]

  • Core Composition: Tetrahydropyran (6-membered) spiro-fused to Cyclobutane (4-membered).

  • Numbering Logic: IUPAC numbering initiates at the smaller ring (carbons 1–3), crosses the spiro center (carbon 4), and proceeds to the larger ring. "5-Oxa" indicates the oxygen atom is adjacent to the spiro center within the six-membered ring.

Structural Comparison: The "Solubility Ladder"

The following diagram illustrates the structural progression from lipophilic carbocycles to the 5-oxaspiro[3.5]nonane scaffold, highlighting the physicochemical shifts.

G cluster_0 Baseline (Lipophilic) cluster_1 Bioisostere (5-Oxa) cluster_2 Alternative (2-Oxa) Cyclohexane Cyclohexane (LogP ~3.4) High Lipophilicity Spiro35 Spiro[3.5]nonane (LogP ~4.0) High Bulk, Low Sol. Cyclohexane->Spiro35 Add 3D Bulk (Metabolic Blocking) OxaSpiro 5-Oxaspiro[3.5]nonane (LogP ~1.3 - 1.5) Balanced Polarity Stable THP Core Spiro35->OxaSpiro O-Insertion (Pos 5) + H-Bond Acceptor -2.5 LogP Units OxetaneSpiro 2-Oxaspiro[3.5]nonane (LogP ~1.2) Oxetane Core (Higher Ring Strain) OxaSpiro->OxetaneSpiro Isomer Shift (Similar LogP, Different Vector)

Figure 1: Structural evolution and physicochemical impact of oxygen incorporation into the spiro[3.5]nonane skeleton.

Physicochemical Impact: Mechanism of Action

The 5-oxaspiro[3.5]nonane scaffold improves aqueous solubility through three convergent mechanisms:

A. Lipophilicity Reduction (LogP Lowering)

Replacing a methylene (-CH₂-) group with an ether oxygen (-O-) significantly reduces the partition coefficient (LogP).

  • Cyclohexane LogP: ~3.44

  • Tetrahydropyran (THP) LogP: ~0.95[2]

  • 5-Oxaspiro[3.5]nonane Predicted LogP: ~1.3 – 1.6 Impact: A reduction of ~2 log units typically correlates to a 10–100x improvement in thermodynamic solubility, assuming crystal lattice energy remains constant.

B. Hydrogen Bond Acceptor (HBA) Capacity

The oxygen at position 5 acts as a weak hydrogen bond acceptor. Unlike the exposed oxygen in acyclic ethers, the steric bulk of the adjacent spiro-cyclobutane can modulate the solvation shell, preventing "solvation penalty" desolvation costs during protein binding while still interacting with water molecules in the bulk solvent.

C. Lattice Energy Disruption (The "Spiro Effect")

Flat aromatic rings stack efficiently in the solid state, leading to high melting points and high lattice energy, which opposes dissolution. The spiro-cyclobutane moiety in 5-oxaspiro[3.5]nonane introduces a rigid 90° vector (orthogonality). This "awkward" shape frustrates crystal packing, lowering the melting point and reducing the energy barrier for the solid-to-solution transition.

Comparative Data Table
ScaffoldStructure TypeLogP (Exp/Pred)H-Bond AcceptorsMetabolic StabilitySolubility Impact
Cyclohexane Carbocycle3.440Low (CYP oxidation)Baseline (Poor)
Spiro[3.5]nonane Spiro-Carbocycle~4.00ModerateLow (High Lattice Energy)
Tetrahydropyran Heterocycle0.951HighHigh
5-Oxaspiro[3.5]nonane Spiro-Ether (THP) 1.35 1 High High (Balanced)
2-Oxaspiro[3.5]nonane Spiro-Ether (Oxetane)1.201Moderate/HighHigh

Experimental Validation

As an Application Scientist, relying on predicted values is insufficient. The following protocols provide a self-validating system to assess the scaffold's impact on your specific series.

Protocol A: Thermodynamic Solubility Assay (Gold Standard)

Objective: Determine the equilibrium solubility of 5-oxaspiro[3.5]nonane derivatives compared to their carbocyclic analogs.

Reagents:

  • Phosphate Buffer (pH 7.4) or FaSSIF (Biorelevant media).

  • DMSO (for stock preparation).

  • Internal Standard (e.g., Warfarin or Carbamazepine).

Workflow:

  • Supersaturation: Add solid compound (approx. 1–2 mg) to 0.5 mL of buffer in a glass vial. Ensure excess solid is visible (suspension).

  • Equilibration: Shake at 25°C (or 37°C) for 24 hours at 800 rpm.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter plate (0.45 µm). Critical: Pre-saturate filters to prevent compound loss.

  • Quantification: Analyze the supernatant via LC-UV/MS against a standard curve prepared in DMSO/Buffer.

Success Criteria:

  • High Solubility: > 100 µM

  • Moderate Solubility: 10 – 100 µM

  • Low Solubility: < 10 µM

Protocol B: Synthesis of 5-Oxaspiro[3.5]nonane Core

While specific derivatives vary, the construction of the core relies on forming the tetrahydropyran ring around the spiro center.

General Synthetic Route (Prins Cyclization Approach):

  • Start: Cyclobutanone.

  • Step 1: Homoallylation using 3-butenylmagnesium bromide to form 1-(but-3-en-1-yl)cyclobutan-1-ol.

  • Step 2: Prins cyclization with an aldehyde (R-CHO) and acid catalyst (e.g., TFA or H₂SO₄) to close the THP ring, forming the 5-oxaspiro[3.5]nonane skeleton.

    • Note: This route places substituents at position 7 or 9 depending on the aldehyde.

  • Alternative (Etherification): For the simple core, intramolecular etherification of a 1,5-diol precursor derived from cyclobutanecarboxylate alkylation is effective.

Strategic Application in Drug Design

Case Study: Bioisosteric Replacement of Gem-Dimethyl

In many lead series, a gem-dimethyl cyclohexane group is used to fill a hydrophobic pocket. This often results in excessive lipophilicity (LogD > 4.0).

  • Strategy: Replace the gem-dimethyl cyclohexane with 5-oxaspiro[3.5]nonane.

  • Outcome:

    • Shape Retention: The spiro-cyclobutane mimics the steric bulk of the gem-dimethyl group.

    • Property Shift: The ether oxygen lowers LogD by ~1.0 unit.

    • Result: Improved solubility and reduced nonspecific binding (LLE improvement).

Decision Flowchart: When to Use 5-Oxaspiro[3.5]nonane

DecisionTree Start Lead Compound Issue? Solubility Poor Solubility (LogD > 3.5) Start->Solubility Metab Metabolic Instability (t1/2 < 15 min) Start->Metab CheckRing Does it contain a Cyclohexane or Gem-dimethyl group? Solubility->CheckRing MetabCheck Is the instability at the ring? Metab->MetabCheck UseSpiro Replace with 5-Oxaspiro[3.5]nonane CheckRing->UseSpiro Yes UseOxetane Consider 2-Oxaspiro[3.5]nonane (Oxetane) CheckRing->UseOxetane No (Aromatic core) MetabCheck->UseSpiro Yes (Oxidation blocker)

Figure 2: Decision matrix for deploying the 5-oxaspiro[3.5]nonane scaffold.

Conclusion

The 5-oxaspiro[3.5]nonane scaffold is a robust tool for the modern medicinal chemist. By fusing the metabolic stability and polarity of tetrahydropyran with the structural orthogonality of cyclobutane , it offers a predictable method to lower LogP and enhance aqueous solubility without sacrificing the steric bulk necessary for receptor binding. Unlike the more strained oxetane spirocycles, the 5-oxa (THP) variant provides a "metabolically quieter" option for solubility enhancement.

References

  • Oxa-spirocycles: Synthesis, Properties and Applications. Mykhailiuk, P. K. (2019). Demonstrates the dramatic solubility improvement (up to 40x) of oxa-spirocycles compared to carbocycles.

  • Tetrahydropyran: Properties and Applications. ChemicalBook/PubChem. Provides baseline physicochemical data (LogP ~0.95) for the THP core of the 5-oxaspiro scaffold.

  • Synthesis of 2-Oxa-7-azaspiro[3.5]nonane and Related Spirocycles. Wuitschik, G., et al. (2015).[3][4][5] Discusses the synthesis and property profiles of isomeric oxa-azaspiro[3.5]nonanes.

  • Spirocyclic Scaffolds in Drug Discovery. BenchChem/ChemScene. Comparative analysis of spirocyclic bioisosteres and their impact on ADME properties.

  • 5-Oxaspiro[3.5]nonan-7-one (CAS 1823585-32-5). ChemScene.[1] Commercial availability and specific structural confirmation of the 5-oxa isomer.

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